molecular formula C11H23NO B1522578 [(5-Aminopentyl)oxy]cyclohexane CAS No. 1251232-70-8

[(5-Aminopentyl)oxy]cyclohexane

Cat. No.: B1522578
CAS No.: 1251232-70-8
M. Wt: 185.31 g/mol
InChI Key: JSYZYYRPCYNZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Aminopentyl)oxy]cyclohexane ( 1251232-70-8) is a biochemical building block of interest in medicinal chemistry and drug discovery research. This organic compound has a molecular formula of C11H23NO and a molecular weight of 185.31 g/mol [ citation:1 ]. Its structure features a cyclohexane ring linked by an ether bond to a pentyl chain terminated with a primary amine group, offering two distinct hydrophobic and hydrophilic regions that are valuable for molecular design. The primary amine group serves as a reactive handle for further chemical synthesis, allowing researchers to create amides, sulfonamides, or link to other molecular scaffolds [ citation:10 ]. The flexible pentyl linker provides conformational freedom, which can be critical for optimizing binding interactions with biological targets. The cyclohexane moiety contributes significant rigidity and lipophilicity, which can influence the compound's overall pharmacokinetic properties. Structurally related cyclohexane-bearing compounds have demonstrated a range of pharmacological activities in scientific studies, including serving as uncompetitive NMDA receptor antagonists with anticonvulsant effects [ citation:9 ] and acting as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase [ citation:6 ]. While the specific biological mechanisms of this compound are not fully established, its architecture makes it a versatile intermediate for constructing more complex molecules for various research applications, including the development of potential therapeutics and biochemical probes. Please note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals [ citation:1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyloxypentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZYYRPCYNZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(5-Aminopentyl)oxy]cyclohexane is a bifunctional molecule featuring a primary amine and a cyclohexyl ether. This unique combination of a flexible, hydrophilic aminoalkyl chain and a rigid, lipophilic cycloalkane moiety makes it a valuable building block in medicinal chemistry and materials science. Its structure allows for the introduction of a cyclohexyl group into a target molecule via a flexible linker, which can be advantageous for modulating properties such as binding affinity, solubility, and metabolic stability. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on practical, field-proven methodologies suitable for researchers and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound fundamentally involves the formation of an ether linkage and the presence of a primary amine. The key strategic decision lies in the order of bond formation and the use of protecting groups to prevent undesired side reactions. Two primary retrosynthetic disconnections are considered:

  • C-O Bond Formation (Williamson Ether Synthesis Approach): This is the most direct and widely used method. It involves the reaction of a cyclohexyl-containing electrophile with a 5-aminopentanol-derived nucleophile, or vice versa.[1] The critical consideration in this approach is the protection of the amine functionality to prevent it from competing with the alkoxide in the nucleophilic substitution reaction.

  • C-N Bond Formation (Reductive Amination Approach): This strategy involves forming the C-N bond as a final step. This could involve the reaction of a (cyclohexyloxy)pentanal with an ammonia source, followed by reduction.[2][3] This approach may be advantageous if the corresponding aldehyde is readily accessible.

This guide will focus on the Williamson ether synthesis approach due to its robustness, high yields, and broad applicability.

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and unsymmetrical ethers.[4] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide or other suitable electrophile with a good leaving group (e.g., tosylate, mesylate).[5][6] For the synthesis of this compound, this translates to two potential pathways:

  • Pathway A: Reaction of cyclohexoxide with a protected 5-amino-1-halopentane.

  • Pathway B: Reaction of a protected 5-aminopentoxide with a cyclohexyl halide or sulfonate.

Pathway B is generally preferred. This is because the SN2 reaction is most efficient with primary alkyl halides.[1] Cyclohexyl halides are secondary and can lead to competing elimination reactions, reducing the yield of the desired ether.[6] Therefore, using a primary haloalkane derived from 5-aminopentanol is the more logical and efficient choice.

Visualizing the Synthetic Strategy

Synthesis_Workflow cluster_protection Amine Protection cluster_activation Hydroxyl Activation cluster_etherification Williamson Ether Synthesis cluster_deprotection Amine Deprotection 5-Aminopentanol 5-Aminopentanol N-Protected_5-Aminopentanol N-Protected_5-Aminopentanol 5-Aminopentanol->N-Protected_5-Aminopentanol Boc₂O or Cbz-Cl N-Protected_5-Halopentanol N-Protected_5-Halopentanol N-Protected_5-Aminopentanol->N-Protected_5-Halopentanol TsCl, Py or PBr₃ N-Protected_5-HalopentanolCyclohexanol N-Protected_5-HalopentanolCyclohexanol N-Protected_Ether N-Protected_Ether N-Protected_5-HalopentanolCyclohexanol->N-Protected_Ether NaH, THF Final_Product This compound N-Protected_Ether->Final_Product TFA or H₂/Pd-C

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Protection of 5-Amino-1-pentanol

The primary amine of 5-amino-1-pentanol must be protected to prevent it from acting as a nucleophile in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

Protocol: Synthesis of tert-butyl (5-hydroxypentyl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (if using an aqueous solvent system).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-hydroxypentyl)carbamate as a colorless oil or a white solid.

Part 2: Activation of the Hydroxyl Group

The hydroxyl group of the N-Boc protected aminopentanol needs to be converted into a better leaving group for the SN2 reaction. Conversion to a tosylate is a common and effective method.

Protocol: Synthesis of 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate

  • Reaction Setup: Dissolve tert-butyl (5-hydroxypentyl)carbamate (1 equivalent) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Part 3: Williamson Ether Synthesis

This is the key step where the ether linkage is formed. The alkoxide of cyclohexanol is generated in situ using a strong base like sodium hydride and then reacted with the tosylated aminopentane derivative.

Protocol: Synthesis of tert-butyl (5-(cyclohexyloxy)pentyl)carbamate

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) to anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C and add cyclohexanol (1.2 equivalents) dropwise. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add a solution of 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate (1 equivalent) in anhydrous THF to the cyclohexoxide solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting tosylate is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to yield the protected product.

Part 4: Deprotection of the Amine

The final step is the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.

Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve tert-butyl (5-(cyclohexyloxy)pentyl)carbamate (1 equivalent) in DCM.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 2 M NaOH) to a pH > 12.

    • Extract the product with a suitable organic solvent like DCM or ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to afford this compound. The product can be further purified by distillation or by conversion to its hydrochloride salt.

Data Summary

StepReactantsProductTypical Yield (%)Purity (%)Analytical Method
1 5-Amino-1-pentanol, Boc₂Otert-butyl (5-hydroxypentyl)carbamate>95>98¹H NMR, ¹³C NMR
2 tert-butyl (5-hydroxypentyl)carbamate, TsCl5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate85-95>95¹H NMR, ¹³C NMR
3 Cyclohexanol, NaH, Tosylate from Step 2tert-butyl (5-(cyclohexyloxy)pentyl)carbamate70-85>98¹H NMR, ¹³C NMR, MS
4 Product from Step 3, TFAThis compound>90>99¹H NMR, ¹³C NMR, MS, Elemental Analysis

Key Mechanistic Insights

Williamson_Ether_Synthesis Cyclohexanol Cyclohexanol (R-OH) Cyclohexoxide Cyclohexoxide Ion (R-O⁻) Cyclohexanol->Cyclohexoxide Deprotonation NaH NaH (Strong Base) Tosylate N-Boc-5-tosyloxypentylamine (R'-OTs) Product Protected Ether (R-O-R') Cyclohexoxide->Product SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

The success of this synthetic route hinges on the principles of the SN2 reaction. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of cyclohexanol to form the potent cyclohexoxide nucleophile. The choice of a primary tosylate as the electrophile minimizes steric hindrance and prevents competing E2 elimination reactions, leading to a high yield of the desired ether product.[7]

Conclusion

The synthesis of this compound is reliably achieved through a four-step sequence involving amine protection, hydroxyl activation, Williamson ether synthesis, and final deprotection. This methodology is robust, scalable, and utilizes well-established chemical transformations, making it highly suitable for both academic research and industrial drug development settings. The strategic use of a Boc protecting group and the activation of the primary alcohol as a tosylate are key to the high efficiency of this synthetic route.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • OCR A-Level Chemistry. (n.d.). Synthetic routes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101161631A - Preparation method of cyclohexylamine.
  • Chemistry LibreTexts. (2023, January 22). Synthesis of Ethers. Retrieved from [Link]

Sources

An In-depth Technical Guide to [(5-Aminopentyl)oxy]cyclohexane: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [(5-Aminopentyl)oxy]cyclohexane (CAS Number: 1251232-70-8), a versatile bifunctional molecule with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its synthesis, analytical characterization, and prospective applications.

Introduction: The Strategic Importance of Bifunctional Linkers

In modern drug design, the ability to conjugate different molecular entities—such as a pharmacophore and a targeting moiety—is paramount. Bifunctional linkers are the molecular bridges that make these conjugates possible. This compound represents a compelling scaffold in this context. It incorporates a flexible five-carbon alkyl chain, imparting optimal spacing and conformational freedom, a terminal primary amine for versatile conjugation, and a cyclohexane ring which can enhance lipophilicity and metabolic stability. The strategic combination of these features makes it a valuable tool for developing novel therapeutics, including targeted drug delivery systems and probes for chemical biology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1251232-70-8Chemical Abstracts Service
Molecular Formula C₁₁H₂₃NO-
Molecular Weight 185.31 g/mol -
Appearance Colorless to pale yellow oilBased on similar alkoxyamines
Boiling Point Not determinedExpected to be relatively high due to hydrogen bonding
Solubility Soluble in common organic solvents (e.g., methanol, dichloromethane, DMSO). Limited solubility in water.Polarity of the amine and ether groups balanced by the nonpolar cyclohexane and pentyl chain.
pKa (of amine) ~10-11Typical for primary alkylamines

Synthesis of this compound: A Plausible and Detailed Protocol

Due to the absence of a published, step-by-step synthesis for this compound, a robust and logical two-step synthetic route is proposed herein. This pathway involves the protection of the amine functionality, followed by a Williamson ether synthesis, and concluding with deprotection to yield the final product. This approach ensures high yields and minimizes side reactions.

Synthetic Strategy Overview

The proposed synthesis is a two-step process:

  • Step 1: Williamson Ether Synthesis. Reaction of a Boc-protected 5-amino-1-pentanol with a suitable cyclohexyl electrophile.

  • Step 2: Boc Deprotection. Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A N-Boc-5-aminopentan-1-ol C tert-Butyl (5-(cyclohexyloxy)pentyl)carbamate A->C  NaH, THF B Cyclohexyl Bromide B->C D tert-Butyl (5-(cyclohexyloxy)pentyl)carbamate E This compound D->E  TFA, DCM

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of tert-Butyl (5-(cyclohexyloxy)pentyl)carbamate

This step employs the well-established Williamson ether synthesis, which forms an ether from an organohalide and an alkoxide.[1][2]

  • Reagents and Materials:

    • N-Boc-5-aminopentan-1-ol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Cyclohexyl bromide (1.1 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-5-aminopentan-1-ol and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add cyclohexyl bromide dropwise via a dropping funnel.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-(cyclohexyloxy)pentyl)carbamate as a colorless oil.

PART 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions.

  • Reagents and Materials:

    • tert-Butyl (5-(cyclohexyloxy)pentyl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve tert-butyl (5-(cyclohexyloxy)pentyl)carbamate in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until the effervescence ceases and the pH is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.40-3.30 (m, 3H): Overlapping signals corresponding to the -O-CH ₂- of the pentyl chain and the -CH -O- of the cyclohexane ring.

    • δ 2.70 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the amino group (-CH ₂-NH₂).

    • δ 1.90-1.10 (m, 16H): A complex multiplet region containing the remaining methylene protons of the pentyl chain and the cyclohexane ring.

    • δ 1.45 (s, 2H): A broad singlet corresponding to the amine protons (-NH₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 75.5: Carbon of the cyclohexane ring attached to the ether oxygen (-C H-O-).

    • δ 70.0: Methylene carbon of the pentyl chain attached to the ether oxygen (-O-C H₂-).

    • δ 42.0: Methylene carbon adjacent to the amino group (-C H₂-NH₂).

    • δ 32.5, 30.0, 25.8, 24.2, 23.0: Remaining methylene carbons of the pentyl and cyclohexane chains.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • Expected [M+H]⁺: m/z 186.18

  • Fragmentation Pattern:

    • The molecular ion peak for aliphatic amines is often weak.

    • A characteristic fragmentation would be the alpha-cleavage, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen.[3][4]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive linker for various applications in drug discovery.

Role as a Flexible Linker in PROTACs and ADCs

The five-carbon chain provides an optimal length and flexibility to connect a targeting ligand and an effector molecule, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). This flexibility allows the two ends of the conjugate to independently bind to their respective targets without significant steric hindrance.

Modulation of Physicochemical Properties

The cyclohexane moiety can be strategically employed to increase the lipophilicity of a parent molecule, which can be beneficial for crossing cellular membranes.[5] The primary amine offers a site for salt formation, which can be used to modulate solubility and formulation properties.

Potential as a Pharmacophore Scaffold

Cyclohexylamine derivatives have been investigated for a range of biological activities, including as ligands for G-protein coupled receptors (GPCRs).[6][7] The this compound scaffold could serve as a starting point for the development of novel GPCR modulators.

Biological_Application cluster_0 PROTAC Concept A Target Protein Ligand B This compound Linker A->B D Target Protein A->D binds C E3 Ligase Ligand B->C E E3 Ubiquitin Ligase C->E binds F Proteasomal Degradation D->F ubiquitination E->F ubiquitination

Figure 2: Conceptual application of this compound as a linker in a PROTAC.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with considerable potential in drug discovery and development. Its straightforward, albeit not yet published, synthesis, combined with its desirable properties as a bifunctional linker and potential pharmacophore, makes it a compound of significant interest to medicinal chemists. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to facilitate its use in the development of the next generation of therapeutics.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • "Williamson Ether Synthesis". Chemistry LibreTexts. Retrieved from [Link]

  • "5-Amino-1-pentanol". Wikipedia. Retrieved from [Link]

  • "N-(5-Bromopentyl)phthalimide: A Versatile Intermediate for Peptide and Organic Synthesis". APIChem. Retrieved from [Link]

  • "Gabriel Synthesis". Master Organic Chemistry. Retrieved from [Link]

  • "Preparation of cyclohexanone and cyclohexanol". Google Patents.
  • "Synthesis of 5-bromo phthalide". Google Patents.
  • "Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach". PubMed. Retrieved from [Link]

  • "Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency". MDPI. Retrieved from [Link]

  • "Chemical Shifts in ¹H NMR Spectroscopy". Chemistry LibreTexts. Retrieved from [Link]

  • "The Gabriel Synthesis". Master Organic Chemistry. Retrieved from [Link]

  • "Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol". Google Patents.
  • "The Williamson Ether Synthesis". Master Organic Chemistry. Retrieved from [Link]

  • "Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature". RSC Publishing. Retrieved from [Link]

  • "Discovery of GPCR ligands for probing signal transduction pathways". PubMed Central. Retrieved from [Link]

  • "Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY". ResearchGate. Retrieved from [Link]

  • "N-(5-broMopentyl)phthaliMide". Natural Micron Pharm Tech. Retrieved from [Link]

  • "Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system". Fine Chemical Technologies. Retrieved from [Link]

  • "Mass Spectrometry Part 8 - Fragmentation in Amines". YouTube. Retrieved from [Link]

  • "GCMS Section 6.15". Whitman People. Retrieved from [Link]

  • "Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity". Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • "NMR Chemical Shift Values Table". Chemistry Steps. Retrieved from [Link]

  • "Scheme 1. Synthesis of cyclohexanol from cyclohexene via cyclohexyl carboxylate.". ResearchGate. Retrieved from [Link]

  • "Intramolecular Williamson Ether Synthesis". Master Organic Chemistry. Retrieved from [Link]

  • "Synthesis of 5-bromophthalide". Google Patents.
  • "Establishing plasmon contribution to chemical reactions: alkoxyamines as a thermal probe". PubMed Central. Retrieved from [Link]

  • "Overview of the effect of GPCR ligands on receptor response and...". ResearchGate. Retrieved from [Link]

  • "Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin". YouTube. Retrieved from [Link]

  • "Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts". Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • "Video: Mass Spectrometry: Amine Fragmentation". JoVE. Retrieved from [Link]

  • "Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd". NIH. Retrieved from [Link]

  • "Polynitroxides from Alkoxyamine Monomers: Structural and Kinetic Investigations by Solid State NMR". American Chemical Society. Retrieved from [Link]

  • "Chemical shifts". University of Regensburg. Retrieved from [Link]

  • "Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine". YouTube. Retrieved from [Link]

  • "5-Amino-1-pentanol". Wikipedia. Retrieved from [Link]

  • "How ligands illuminate GPCR molecular pharmacology". PubMed Central. Retrieved from [Link]

  • "Product distributions of reductive amination of cyclohexanone over...". ResearchGate. Retrieved from [Link]

  • "Process for the preparation of 5-bromophthalide". Google Patents.
  • "N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science". ResearchGate. Retrieved from [Link]

  • "Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymerization". RSC Publishing. Retrieved from [Link]

  • "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES". Compound Interest. Retrieved from [Link]

  • "Video: Preparation of 1° Amines: Gabriel Synthesis". JoVE. Retrieved from [Link]

  • "Gabriel Synthesis". Cambridge University Press. Retrieved from [Link]

  • "The values for proton and C-13 chemical shifts given below are typical approximate ranges only". University of Wisconsin-Platteville. Retrieved from [Link]

  • "5-Aminopentan-1-ol". PubChem. Retrieved from [Link]

  • "Ch22: Gabriel synthesis of RNH2". University of Calgary. Retrieved from [Link]

  • "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts. Retrieved from [Link]

  • "Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation". JoVE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(5-Aminopentyl)oxy]cyclohexane is a bifunctional organic molecule featuring a cyclohexane ring and a linear five-carbon chain terminating in a primary amine. This unique structure makes it a valuable building block in medicinal chemistry and materials science, where the cyclohexane moiety can impart lipophilicity and conformational rigidity, while the primary amine offers a reactive handle for further functionalization. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound before its use in further applications. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is presented below. Its molecular formula is C₁₁H₂₃NO, and it has a molecular weight of 185.31 g/mol [1]. The key structural features to be identified by spectroscopy are the cyclohexane ring, the pentoxy chain, the ether linkage, and the primary amine group.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. ¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum will show distinct signals for the protons on the cyclohexane ring and the aminopentyl chain.

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Cyclohexane Protons (11H)1.0 - 2.0Multiplet11H
-O-CH- (Cyclohexyl)3.2 - 3.6Multiplet1H
-O-CH₂- (Pentyl)3.3 - 3.7Triplet2H
-CH₂- (Pentyl chain, 3x)1.3 - 1.7Multiplet6H
-CH₂-NH₂2.6 - 2.9Triplet2H
-NH₂1.0 - 3.0 (variable)Broad Singlet2H

Interpretation and Rationale:

  • The protons on the cyclohexane ring will appear as a complex multiplet in the upfield region (1.0 - 2.0 ppm), typical for aliphatic cyclic systems[2][3].

  • The proton on the carbon of the cyclohexane ring attached to the ether oxygen (-O-CH-) will be deshielded and is expected to appear as a multiplet between 3.2 and 3.6 ppm.

  • The methylene protons adjacent to the ether oxygen on the pentyl chain (-O-CH₂-) will also be deshielded, appearing as a triplet around 3.3 - 3.7 ppm.

  • The three methylene groups in the middle of the pentyl chain will resonate as a multiplet in the range of 1.3 - 1.7 ppm.

  • The methylene protons adjacent to the primary amine (-CH₂-NH₂) will be shifted downfield to approximately 2.6 - 2.9 ppm and will appear as a triplet.

  • The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature. This peak may also exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is crucial; for observing the -NH₂ protons, CDCl₃ or DMSO-d₆ are suitable, while D₂O will result in the exchange and disappearance of this signal.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire the spectrum at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Spectrometer, Solvent, Standard) transfer->instrument acquire Acquire Scans instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

B. ¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Environment Expected Chemical Shift (ppm)
Cyclohexane Carbons (4x)25 - 35
-O-CH- (Cyclohexyl)70 - 80
-O-CH₂- (Pentyl)65 - 75
-CH₂- (Pentyl chain, 3x)20 - 40
-CH₂-NH₂40 - 50

Interpretation and Rationale:

  • The carbon atoms of the cyclohexane ring are expected to resonate in the aliphatic region of the spectrum.

  • The carbon atom of the cyclohexane ring bonded to the electronegative oxygen atom will be significantly deshielded and appear in the 70-80 ppm range.

  • Similarly, the carbon of the pentyl chain attached to the oxygen will be found in the 65-75 ppm range.

  • The carbons of the pentyl chain will have distinct signals, with the one adjacent to the nitrogen of the amine group appearing around 40-50 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with the main difference being the observation frequency and the need for proton decoupling to simplify the spectrum.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 185.3) should be observed, although it may be weak in electron ionization (EI) mass spectrometry.

  • Key Fragmentation Patterns:

    • Loss of the aminopentyl side chain.

    • Cleavage of the C-O bond.

    • Fragmentation of the cyclohexane ring.

    • A prominent peak at m/z 83 corresponding to the cyclohexoxy cation.

    • A peak at m/z 102 corresponding to the aminopentoxy cation.

    • A base peak at m/z 30 corresponding to [CH₂=NH₂]⁺ is characteristic of primary amines.

Interpretation and Rationale:

The fragmentation pattern will be indicative of the structure. The presence of fragments corresponding to the cyclohexane and aminopentyl moieties will confirm the overall structure. The NIST Chemistry WebBook provides extensive mass spectral data for related compounds like cyclohexane and pentyl-cyclohexane, which can be used as a reference for interpreting the fragmentation of the cyclohexane part of the molecule[4][5][6][7].

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). ESI is a softer ionization technique and is more likely to show the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection injection Inject Sample ionization Select Ionization Technique (EI/ESI) injection->ionization separation Separate Ions by m/z Ratio ionization->separation detection Generate Mass Spectrum separation->detection

Caption: Workflow for Mass Spectrometry.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands for primary amine)
C-H Stretch (Aliphatic)2850 - 2960Strong
C-O Stretch (Ether)1070 - 1150Strong
N-H Bend (Amine)1590 - 1650Medium
C-H Bend1350 - 1480Medium

Interpretation and Rationale:

  • The presence of two bands in the 3300-3500 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of a primary amine.

  • Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexane and pentyl groups[8][9].

  • A strong band in the 1070-1150 cm⁻¹ region is indicative of the C-O stretching of the ether linkage.

  • The N-H bending vibration will give rise to a medium intensity band around 1590-1650 cm⁻¹.

  • The "fingerprint region" below 1500 cm⁻¹ will show a complex pattern of absorptions that is unique to the molecule[8][9]. The NIST Chemistry WebBook is a valuable resource for reference IR spectra of related compounds[10][11].

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • A background spectrum should be run first and subtracted from the sample spectrum.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation and confirmation of this compound. By carefully analyzing the data from each technique and comparing it to the expected values and fragmentation patterns, researchers can be confident in the identity and purity of their compound, which is a critical step in any drug discovery or materials science endeavor.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexane ring region of 2c. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanol, 5-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective Fluorescent Recognition of Chiral Acids by Cyclohexane-1,2-diamine-Based Bisbinaphthyl Molecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, pentyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sci-Hub. (n.d.). Syntheses and some features of five new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, pentyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, pentyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

Sources

A Deep Dive into the Structural Elucidation of [(5-Aminopentyl)oxy]cyclohexane: An Integrated NMR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural characterization of [(5-Aminopentyl)oxy]cyclohexane, a bifunctional molecule of interest in pharmaceutical and materials science research. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a comprehensive workflow for the unambiguous identification and detailed structural elucidation of this compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of advanced analytical techniques for novel molecular entities.

Introduction

This compound incorporates two key functional groups: a primary amine and a cyclohexyl ether. This unique combination presents a specific set of analytical challenges and opportunities. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns, confirming the compound's identity and connectivity. A cohesive interpretation of data from both techniques is paramount for definitive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for delineating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the aminopentyl chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons on carbons directly attached to the ether oxygen are expected to be deshielded, appearing at a lower field (higher ppm value).[1]

Expected ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-1' (Cyclohexyl CH-O)3.2 - 3.4Multiplet1HDeshielded by the adjacent ether oxygen.
H-1 (Pentyl O-CH₂)3.4 - 3.6Triplet2HDeshielded by the ether oxygen; coupled to H-2.
H-5 (Pentyl CH₂-N)2.6 - 2.8Triplet2HInfluenced by the adjacent nitrogen atom; coupled to H-4.
Cyclohexyl Protons (H-2', H-3', H-4', H-5', H-6')1.1 - 1.9Multiplets10HOverlapping signals typical of a cyclohexane ring.
Pentyl Protons (H-2, H-3, H-4)1.3 - 1.7Multiplets6HAliphatic protons with overlapping signals.
Amine Protons (-NH₂)1.0 - 2.0 (variable)Broad Singlet2HChemical shift and appearance can vary with solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield. Ether carbon atoms typically absorb in the 50-80 δ range.[1][2]

Expected ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1' (Cyclohexyl C-O)75 - 80Directly attached to the highly electronegative ether oxygen.
C-1 (Pentyl O-C)68 - 72Directly attached to the ether oxygen.
C-5 (Pentyl C-N)40 - 45Directly attached to the nitrogen atom.
Cyclohexyl Carbons (C-2', C-3', C-4', C-6', C-5')22 - 35Aliphatic carbons of the cyclohexane ring.
Pentyl Carbons (C-2, C-3, C-4)22 - 32Aliphatic carbons of the pentyl chain.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) would likely be employed.

Molecular Ion and the Nitrogen Rule

The molecular formula of this compound is C₁₁H₂₃NO. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] The calculated molecular weight is approximately 185.31 g/mol , and thus, the molecular ion peak (M⁺˙) is expected at an m/z of 185. While the molecular ion peak for acyclic aliphatic amines can be weak, its observation is critical for confirming the molecular formula.[3][5]

Key Fragmentation Pathways

The fragmentation of this compound will be directed by the presence of the ether and amine functional groups.

  • Alpha-Cleavage at the Ether Oxygen: The C-C bond next to the ether oxygen is a likely site for fragmentation.[6][7][8] This can lead to the loss of a pentyl radical or a cyclohexyl radical.

  • Beta-Cleavage of the Amine: A characteristic fragmentation for primary amines is the cleavage of the C-C bond beta to the nitrogen atom.[4][9] For a primary amine with an unbranched α-carbon, this cleavage often results in a prominent peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.[4]

  • Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, typically losing ethene (a loss of 28 Da).[10]

Expected Key Fragments in the Mass Spectrum:

m/zProposed Fragment StructureFragmentation Pathway
185[C₁₁H₂₃NO]⁺˙Molecular Ion
100[C₆H₁₁O]⁺α-cleavage at the ether, loss of the aminopentyl radical.
86[C₅H₁₂N]⁺α-cleavage at the ether, loss of the cyclohexyloxy radical.
83[C₆H₁₁]⁺Loss of the (5-aminopentyl)oxy radical.
56[C₄H₈]⁺˙Fragmentation of the cyclohexane ring (loss of ethene from m/z 84).[10]
30[CH₂NH₂]⁺β-cleavage of the amine group.[4][9]

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-250).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Structural Elucidation

structural_elucidation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Acquire Spectra MS Mass Spectrometry (EI-MS) Synthesis->MS Acquire Spectrum NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data Process Data MS_Data Analyze Molecular Ion and Fragmentation Pattern MS->MS_Data Process Data Structure Propose and Confirm Structure of This compound NMR_Data->Structure Elucidate H/C Framework MS_Data->Structure Confirm MW and Connectivity

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive methodology for the structural characterization of this compound. The predicted spectral data, based on the well-established principles of these techniques and analysis of analogous structures, offers a clear roadmap for researchers. By following the outlined experimental protocols and interpretive strategies, scientists can confidently verify the identity and purity of this and similar bifunctional molecules, which is a critical step in any drug discovery or materials science endeavor.

References

  • Mass Spectrometry of Aliphatic Ethers - YouTube. (2025, August 19).
  • MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2).
  • Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25).
  • Video: Mass Spectrometry of Amines - JoVE. (2023, April 30).
  • GCMS Section 6.13 - Whitman People. (n.d.).
  • Mass Spectrometry Fragmentation: Ethers, Amines, More - Studylib. (n.d.).
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).
  • GCMS Section 6.15 - Whitman People. (n.d.).
  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023, January 26).
  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3).
  • 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy) - ResearchGate. (n.d.).
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19).

Sources

Technical Guide to the Physical Characteristics of [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the predicted physical characteristics of the novel compound [(5-Aminopentyl)oxy]cyclohexane. As a molecule combining a bulky non-polar cyclohexane ring, a polar ether linkage, and a basic primary amine, its properties are of interest to researchers in medicinal chemistry, materials science, and organic synthesis. Due to the absence of published data for this specific molecule, this guide takes a predictive approach grounded in the established principles of physical organic chemistry and provides detailed, field-proven experimental protocols for the empirical determination of its key physical and spectral properties. This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this or structurally related compounds.

Predicted Physicochemical Properties

The structure of this compound dictates its physical properties. The molecule consists of a cyclohexyl group connected via an ether linkage to a five-carbon chain terminating in a primary amine.

Molecular Structure:

G A

Caption: 2D structure of this compound.

Based on its structure, the following properties are predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₂₃NODerived from the chemical structure.
Molecular Weight 185.31 g/mol Calculated from the molecular formula.[1][2]
Boiling Point High (estimated >200 °C)The primary amine group allows for intermolecular hydrogen bonding, significantly increasing the boiling point. The relatively high molecular weight also contributes. The boiling point is expected to be higher than that of n-undecane (196 °C) due to the polar functional groups.[3]
Melting Point Low (likely below 0 °C)The molecule's asymmetry and conformational flexibility may hinder the formation of a stable crystal lattice, resulting in a low melting point.
Density ~0.9 g/mLThe density is expected to be slightly less than that of water, typical for a molecule with a significant aliphatic component.
Solubility
   In WaterSlightly soluble to sparingly solubleThe polar amine and ether groups can form hydrogen bonds with water, conferring some solubility.[4][5][6] However, the large, non-polar cyclohexyl and pentyl groups will limit this solubility.[7][8]
   In Dilute Aqueous Acid (e.g., 5% HCl)SolubleThe basic amino group will be protonated to form an ammonium salt, which is ionic and readily soluble in water.[9]
   In Dilute Aqueous Base (e.g., 5% NaOH)InsolubleThe molecule lacks an acidic proton, so its solubility is not expected to increase in a basic solution.
   In Organic Solvents (e.g., ethanol, ether, chloroform)SolubleThe significant hydrocarbon content of the molecule suggests good solubility in a range of organic solvents.[7]

Experimental Determination of Physical Properties

Given the novelty of this compound, empirical determination of its physical properties is essential for its characterization. The following section provides detailed protocols for these measurements.

Boiling Point Determination via Thiele Tube

The Thiele tube method is a convenient and accurate way to determine the boiling point of a small sample of a liquid.

G A Sample Preparation B Apparatus Assembly A->B Place sample in small test tube with inverted capillary tube C Heating B->C Attach to thermometer and immerse in Thiele tube oil bath D Observation C->D Gently heat the side arm of the Thiele tube E Boiling Point Reading D->E Record temperature when a rapid stream of bubbles emerges and then just as the liquid re-enters the capillary upon cooling

Caption: Workflow for boiling point determination using a Thiele tube.

Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp a Thiele tube to a ring stand and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

  • Immersion: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11][12]

Solubility Profile Assessment

A systematic approach to solubility testing can provide valuable information about the functional groups present in the molecule.

G cluster_0 Solvent cluster_1 Predicted Outcome Water Water Slightly_Soluble Slightly Soluble Water->Slightly_Soluble 5% HCl 5% HCl Soluble_Acid Soluble 5% HCl->Soluble_Acid 5% NaOH 5% NaOH Insoluble_Base Insoluble 5% NaOH->Insoluble_Base Ethanol Ethanol Soluble_Org1 Soluble Ethanol->Soluble_Org1 Chloroform Chloroform Soluble_Org2 Soluble Chloroform->Soluble_Org2 Sample This compound Sample->Water Sample->5% HCl Sample->5% NaOH Sample->Ethanol Sample->Chloroform

Caption: Logical workflow for solubility testing.

Protocol:

For each solvent, perform the following steps:

  • Sample Addition: Add approximately 20-30 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the solvent to the test tube.

  • Mixing: Agitate the mixture vigorously for 30-60 seconds.

  • Observation: Observe whether the compound has dissolved completely. If not, gently warm the mixture and observe any changes in solubility.

  • For Aqueous Solutions: If the compound dissolves in water, test the resulting solution with litmus paper to determine its pH.[13] For the 5% HCl and 5% NaOH tests, observe for complete dissolution.

Density Determination

The density of a liquid can be accurately determined by measuring the mass of a known volume.[14]

Protocol:

  • Weigh an empty, dry graduated cylinder or pycnometer. Record the mass.

  • Add a known volume of this compound. For a graduated cylinder, add a volume that can be read accurately (e.g., 5 or 10 mL). For a pycnometer, fill it to its calibrated volume.

  • Weigh the container with the liquid. Record the new mass.

  • Calculate the mass of the liquid by subtracting the mass of the empty container.

  • Calculate the density by dividing the mass of the liquid by its volume.[15]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following sections outline the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex but highly informative.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6Triplet2H-O-CH₂ -(CH₂)₃-CH₂-NH₂Protons on the carbon adjacent to the ether oxygen are deshielded.
~3.3 - 3.5Multiplet1HCyclohexyl CH -O-The proton on the carbon bearing the ether linkage in the cyclohexane ring will be deshielded.
~2.7 - 2.9Triplet2H-(CH₂)₄-CH₂ -NH₂Protons on the carbon adjacent to the amino group are deshielded.
~1.2 - 1.8Multiplets~18HCyclohexyl -CH₂ - and Pentyl -CH₂ -The remaining methylene protons of the cyclohexane and pentyl chains will appear in this region.
~1.1 - 1.5Broad Singlet2H-NH₂ The chemical shift of amine protons can vary and the signal is often broad. This signal will disappear upon D₂O exchange.[16]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~75 - 80Cyclohexyl C H-O-The carbon of the cyclohexane ring attached to the ether oxygen will be significantly deshielded.
~68 - 72-O-C H₂-(CH₂)₃-CH₂-NH₂The carbon of the pentyl chain attached to the ether oxygen will be deshielded.
~40 - 45-(CH₂)₄-C H₂-NH₂The carbon adjacent to the amino group will be deshielded.
~22 - 35Cyclohexyl -C H₂- and Pentyl -C H₂-The remaining methylene carbons of the cyclohexane and pentyl chains will appear in this range.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the primary amine and ether functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 3500Medium, Sharp (two bands)N-H stretchPrimary Amine
2850 - 2960StrongC-H stretchAliphatic (Cyclohexyl and Pentyl)
1590 - 1650MediumN-H bend (scissoring)Primary Amine
1070 - 1150StrongC-O stretchEther

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a strong indicator of a primary amine.[17][18][19][20]

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometric Data:

  • Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 185, consistent with the "nitrogen rule" for a compound with one nitrogen atom.

  • Key Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a butyl radical to give a fragment at m/z = 128 or cleavage within the pentyl chain.

    • Cleavage of the C-O bond of the ether, leading to fragments corresponding to the cyclohexyl cation (m/z = 83) or the aminopentyloxy fragment.

Conclusion

This technical guide provides a robust framework for the characterization of this compound. By combining predictive chemistry with established experimental protocols, researchers can confidently determine the physical and spectral properties of this and other novel compounds. The provided methodologies are designed to be both accurate and practical for a standard organic chemistry laboratory setting, ensuring the generation of reliable data for further research and development.

References

  • PubChem. Undecanamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Physical Properties of Ether. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. Step-by-Step Procedures for Boiling Point Determination. [Link]

  • WJEC. Determination of the density of liquids and solids. [Link]

  • Chemistry LibreTexts. 14.8: Ethers. [Link]

  • University of California, Los Angeles. IR: amines. [Link]

  • Chemistry LibreTexts. Solubility Rules. [Link]

  • CK-12 Foundation. Physical Properties of Amines. [Link]

  • Reddit. Why do longer amines have less solubility than shorter amines? [Link]

  • chymist.com. Micro Boiling Point Determination. [Link]

  • Timstar. Melting Point: Using the Thiele Tube. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • For Dummies. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Clark, J. 7.3 Solubility of Amines. [Link]

  • Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

  • Vedantu. Are ethers soluble or insoluble in water? [Link]

  • Measurement of Density. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of Aminocyclohexane Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminocyclohexane Ether Scaffold as a Privileged Motif in Medicinal Chemistry

The aminocyclohexane moiety is a cornerstone in the architecture of numerous biologically active compounds. Its rigid, three-dimensional structure provides a reliable scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. When combined with an ether linkage, the resulting aminocyclohexane ether scaffold gains a unique profile of lipophilicity and hydrogen bonding capacity. This guide delves into the diverse and potent biological activities exhibited by this class of molecules, exploring their mechanisms of action, and providing validated experimental frameworks for their investigation. We will focus on key therapeutic areas where these compounds have shown significant promise, including their roles as antiviral and anticancer agents.

Part 1: Antiviral Properties of Aminocyclohexane Ethers: The Case of Neuraminidase Inhibitors

A prominent example of the therapeutic success of the aminocyclohexane scaffold is in the development of antiviral drugs, particularly inhibitors of the influenza virus neuraminidase (NA). NA is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it an essential target for antiviral therapy.

Mechanism of Action: Mimicking the Natural Substrate

The design of potent NA inhibitors, such as the blockbuster drug Oseltamivir (Tamiflu®), is a triumph of rational drug design. The core aminocyclohexane ring is engineered to mimic the oxocarbenium ion transition state of the natural substrate, sialic acid, during its cleavage by the NA enzyme.

Key interactions within the NA active site include:

  • Amino Group: The basic amino group on the cyclohexane ring forms a critical salt bridge with a conserved glutamic acid residue (Glu276) in the enzyme's active site.

  • Ether Linkage: The ether side chain, typically a 3-pentyloxy group in Oseltamivir, occupies a hydrophobic pocket created by various amino acid residues. This interaction significantly enhances the binding affinity and contributes to the drug's potency and oral bioavailability.

  • Carboxylate Group: A strategically placed carboxylate group interacts with a triad of arginine residues (Arg118, Arg292, and Arg371), further anchoring the inhibitor within the active site.

This multi-point interaction effectively blocks the enzyme's function, halting the viral replication cycle and preventing the spread of the infection.

Workflow for Neuraminidase Inhibition Assay

The following diagram and protocol outline a standard, reliable workflow for assessing the inhibitory potential of novel aminocyclohexane ether derivatives against influenza neuraminidase.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compounds Incubation 4. Incubate enzyme with test compound (or vehicle) Compound_Prep->Incubation Enzyme_Prep 2. Prepare Neuraminidase enzyme solution Enzyme_Prep->Incubation Substrate_Prep 3. Prepare fluorescent substrate (e.g., MUNANA) Reaction_Start 5. Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubate 6. Incubate at 37°C Reaction_Start->Reaction_Incubate Reaction_Stop 7. Quench reaction with stop solution Reaction_Incubate->Reaction_Stop Fluorescence_Read 8. Read fluorescence (Ex: 365nm, Em: 450nm) Reaction_Stop->Fluorescence_Read Data_Analysis 9. Calculate % inhibition and determine IC50 Fluorescence_Read->Data_Analysis

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

1. Reagent Preparation:

  • Assay Buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂.
  • Test Compounds: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
  • Neuraminidase Enzyme: Reconstitute recombinant influenza neuraminidase (e.g., from H1N1) in Assay Buffer to a final concentration of 0.5 U/mL.
  • Substrate: Prepare a 100 µM working solution of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in Assay Buffer.
  • Stop Solution: 0.1 M Glycine, pH 10.7.

2. Assay Procedure (96-well plate format):

  • Add 20 µL of each test compound dilution to triplicate wells.
  • For control wells, add 20 µL of Assay Buffer (100% activity control) or a known inhibitor like Oseltamivir carboxylate (positive inhibition control).
  • Add 20 µL of the neuraminidase enzyme solution to all wells except for the substrate blank wells.
  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
  • Initiate the reaction by adding 10 µL of the MUNANA substrate solution to all wells.
  • Incubate the plate at 37°C for 30 minutes.
  • Stop the reaction by adding 150 µL of Stop Solution to each well.
  • Read the fluorescence on a plate reader with excitation at 365 nm and emission at 450 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the substrate blank from all other readings.
  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Control))
  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Part 2: Anticancer Potential via Kinase Inhibition and Apoptosis Induction

The aminocyclohexane ether scaffold has also been explored for its potential in oncology. Its rigid nature is well-suited for targeting the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer. Furthermore, downstream effects of kinase inhibition or other mechanisms can lead to the induction of programmed cell death, or apoptosis.

Mechanism of Action: Targeting Pro-Survival Signaling

Many aminocyclohexane derivatives have been synthesized and evaluated as inhibitors of kinases involved in cancer cell proliferation and survival, such as Akt (Protein Kinase B) and phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical pro-survival pathway that is frequently hyperactivated in a wide range of human cancers.

  • Inhibition: By competitively binding to the ATP pocket of PI3K or Akt, aminocyclohexane ether inhibitors block the downstream phosphorylation cascade.

  • Downstream Effects: This inhibition prevents the activation of downstream effectors that promote cell survival and proliferation, such as mTOR, and inhibits the phosphorylation-mediated inactivation of pro-apoptotic proteins like Bad.

  • Apoptosis Induction: The net result is a shift in the cellular balance towards apoptosis. The cell's intrinsic apoptotic pathway is activated, characterized by the release of cytochrome c from the mitochondria, activation of caspases (particularly caspase-9 and the executioner caspase-3), and ultimately, cell death.

Signaling Pathway: PI3K/Akt and Intrinsic Apoptosis

The following diagram illustrates the simplified PI3K/Akt signaling pathway and the intervention point for an aminocyclohexane ether-based inhibitor, leading to the activation of the intrinsic apoptotic cascade.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mito Mitochondrion Bcl2->Mito Stabilizes Membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Inhibitor Aminocyclohexane Ether Inhibitor Inhibitor->PI3K Blocks

Caption: Inhibition of the PI3K/Akt pathway leading to apoptosis.

Experimental Protocol: Cell Viability and Apoptosis Assessment

This protocol provides a two-pronged approach to assess both the cytotoxic effect of a compound and its ability to induce apoptosis.

1. Cell Viability using MTT Assay:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
  • Treatment: Replace the medium with fresh medium containing serial dilutions of the aminocyclohexane ether compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measurement: Read the absorbance at 570 nm using a microplate reader.
  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

2. Apoptosis Detection using Annexin V/PI Staining:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.
  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
  • Incubation: Incubate in the dark for 15 minutes at room temperature.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer.
  • Analysis: Quantify the cell populations:
  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data for a series of aminocyclohexane ether kinase inhibitors, illustrating how structural modifications can impact biological activity.

Compound IDR1 GroupR2 GroupKinase IC₅₀ (nM)Cell Growth GI₅₀ (µM)
ACE-001-HPhenyl15012.5
ACE-002-CH₃Phenyl12510.2
ACE-003-H4-Chlorophenyl452.1
ACE-004-H4-Methoxyphenyl21018.0
ACE-005-HPyridin-3-yl381.5

Data are hypothetical and for illustrative purposes only.

This SAR table clearly indicates that modifications to the R2 group, particularly the introduction of an electron-withdrawing group (Cl) or a nitrogen-containing heterocycle (pyridine), can significantly enhance both target engagement (lower IC₅₀) and cellular potency (lower GI₅₀).

Conclusion and Future Perspectives

The aminocyclohexane ether scaffold is a versatile and powerful platform in modern drug discovery. Its conformational rigidity and capacity for tailored functionalization have enabled the development of potent and selective inhibitors for diverse biological targets, from viral enzymes to cancer-related kinases. The methodologies outlined in this guide provide a robust framework for the continued exploration and validation of novel derivatives. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties, and exploring their potential against an even broader range of diseases, including neurodegenerative and inflammatory disorders. The integration of computational modeling with empirical screening will undoubtedly accelerate the journey of new aminocyclohexane ethers from laboratory curiosities to life-saving therapeutics.

References

  • Title: Oseltamivir and its analogues: a review of their synthesis and biological activity. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Novel 4,5-Disubstituted-1,2,4-triazole Derivatives as Potent PI3K/mTOR Dual Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

An In-Depth Technical Guide to the Discovery and Isolation of Novel Aminopentyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopentyl scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse pharmacological activities. The discovery and isolation of novel aminopentyl derivatives are critical endeavors in the quest for new medicines with improved efficacy, selectivity, and safety profiles. This guide provides a comprehensive overview of the strategies and methodologies employed in the identification, synthesis, and purification of these valuable compounds. From rational drug design and high-throughput screening to advanced synthetic and chromatographic techniques, this document serves as a technical resource for professionals engaged in the multifaceted process of drug discovery and development.

Introduction: The Significance of the Aminopentyl Moiety

The five-carbon chain with a terminal or internal amino group, known as the aminopentyl moiety, is a recurring structural motif in a wide array of biologically active molecules. Its presence is often associated with crucial interactions with biological targets, influencing properties such as receptor binding, enzyme inhibition, and cellular uptake. The versatility of the aminopentyl group allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A notable example of the therapeutic importance of this scaffold is found in antimalarial drugs like hydroxychloroquine, which features a 2-[(4-aminopentyl)(ethyl)amino]ethanol side chain.[1] This highlights the potential of aminopentyl derivatives to address significant global health challenges. The continuous exploration of novel derivatives is driven by the need to overcome drug resistance, reduce off-target effects, and enhance therapeutic indices.

Discovery Strategies for Novel Aminopentyl Derivatives

The journey to identify new aminopentyl-based drug candidates begins with a strategic approach to discovery. This phase is characterized by a blend of computational and experimental techniques aimed at identifying promising lead compounds.

Rational Drug Design and In-Silico Screening

Computational methods have become indispensable in modern drug discovery. By leveraging knowledge of the three-dimensional structure of biological targets, researchers can design novel aminopentyl derivatives with predicted high binding affinities. Molecular docking and virtual screening of compound libraries allow for the rapid in-silico evaluation of vast numbers of potential candidates, prioritizing those with the most favorable interaction profiles for synthesis and biological testing.[2]

High-Throughput Screening (HTS) of Compound Libraries

High-throughput screening involves the automated testing of large collections of chemical compounds against a specific biological target. This empirical approach can uncover unexpected structural classes of active compounds, including novel aminopentyl derivatives. The development of robust and sensitive assays is paramount to the success of HTS campaigns.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy that involves screening smaller, low-molecular-weight compounds (fragments) for weak binding to the target. Once identified, these fragments can be grown or linked together to create more potent lead compounds. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel aminopentyl derivatives with high ligand efficiency.

Modification of Natural Products and Known Drugs

Nature is a rich source of bioactive molecules. The structural modification of natural products containing or amenable to the introduction of an aminopentyl moiety can lead to the development of new therapeutic agents with enhanced properties. Similarly, the derivatization of existing drugs can yield new chemical entities with improved pharmacological profiles. For instance, the synthesis of novel dexketoprofen amide derivatives has been explored to enhance anti-inflammatory and antioxidant potential.[3]

Synthesis and Isolation of Aminopentyl Derivatives

Once promising candidates are identified, the focus shifts to their chemical synthesis and subsequent purification. The methodologies employed are diverse and tailored to the specific chemical architecture of the target molecule.

Synthetic Methodologies

The construction of aminopentyl derivatives often involves multi-step synthetic sequences. Key reactions in the synthetic chemist's toolkit include:

  • Reductive Amination: A versatile method for forming carbon-nitrogen bonds, often used to introduce the amino group onto a pentyl backbone.

  • Nucleophilic Substitution: The displacement of a leaving group on a pentyl halide or sulfonate with an amine is a common strategy.

  • Amide Coupling: The formation of an amide bond between a pentanoic acid derivative and an amine is a fundamental transformation.

  • Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency for certain reactions, as demonstrated in the synthesis of hydroxychloroquine.[4]

A general synthetic approach might involve the condensation of a substituted quinoline carbaldehyde with an aminopentyl-containing side chain, followed by reduction to yield the final amine derivative.[1] The choice of protecting groups is crucial to avoid unwanted side reactions, with groups like phthaloyl being employed for the protection of amino acids during coupling reactions.[5]

  • Imine Formation: 2-(morpholin-4-yl)quinoline-3-carbaldehyde is condensed with 2-[(4-aminopentyl)(ethyl)amino]ethanol in an alcoholic solvent, such as isopropyl alcohol. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Reduction: The resulting imine intermediate is reduced in situ using a suitable reducing agent, preferably sodium borohydride, to yield the corresponding amine derivative.

  • Purification: The crude product is purified using column chromatography on silica gel.

Isolation and Purification Techniques

The isolation of the target aminopentyl derivative from the reaction mixture is a critical step to ensure its purity and suitability for biological evaluation. The choice of purification method depends on the physicochemical properties of the compound, such as polarity and solubility.

  • Chromatography:

    • Column Chromatography: A widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of aminopentyl derivatives.[1]

    • High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is often used for the final purification of compounds to a high degree of purity. Both normal-phase and reversed-phase HPLC can be employed.

    • Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and for the preliminary assessment of purity.[6]

  • Crystallization: A powerful technique for obtaining highly pure crystalline solids.

  • Extraction: Liquid-liquid extraction is frequently used as an initial workup step to separate the desired product from impurities based on their differential solubility in immiscible solvents.[7]

G A Crude Reaction Mixture B Liquid-Liquid Extraction A->B Initial Workup C Column Chromatography B->C Primary Purification D Fraction Collection & TLC Analysis C->D Separation E HPLC Purification D->E High-Purity Polish F Pure Aminopentyl Derivative E->F Final Product

Caption: General workflow for the isolation and purification of aminopentyl derivatives.

Structural Characterization and Analytical Methods

The unambiguous determination of the chemical structure and purity of a novel aminopentyl derivative is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed molecular structure, including connectivity and stereochemistry.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.[8]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as amines, amides, and hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantification.

Analytical Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of a compound. By integrating the peak areas in the chromatogram, the percentage purity can be accurately calculated.

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable aminopentyl derivatives.[9]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in the compound, providing further confirmation of its empirical formula.

Data Presentation: Analytical Characterization Summary
Technique Parameter Measured Purpose
¹H and ¹³C NMRChemical Shift, Coupling ConstantsStructural Elucidation
HRMSMass-to-Charge RatioMolecular Formula Confirmation
IR SpectroscopyWavenumber of AbsorptionFunctional Group Identification
HPLCRetention Time, Peak AreaPurity Assessment
Elemental Analysis% Composition of ElementsEmpirical Formula Verification

Pharmacological Evaluation and Future Directions

Following successful synthesis and characterization, novel aminopentyl derivatives undergo rigorous biological evaluation to determine their pharmacological activity and potential as therapeutic agents.

In Vitro and In Vivo Assays
  • In Vitro Assays: These are conducted in a controlled environment outside of a living organism, such as in cell cultures or with isolated enzymes. They are used to determine the potency and selectivity of the compound against its intended target. For example, the antiproliferative activity of novel pentacyclic benzimidazole derivatives with amino side chains has been evaluated against various human cancer cell lines.[10]

  • In Vivo Studies: These are conducted in living organisms, such as animal models of disease, to assess the efficacy, pharmacokinetics, and safety of the compound. For instance, the anti-inflammatory activity of novel aminophenol derivatives has been studied in rats.[11][12]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. This iterative process provides valuable insights into the key structural features required for optimal activity and helps guide the design of more potent and selective analogs. The nature and length of the amino side chain, for instance, can significantly impact cellular uptake and nuclear targeting.[10]

Future Perspectives

The field of aminopentyl derivative discovery is continually evolving. The integration of artificial intelligence and machine learning in drug design is expected to accelerate the identification of novel candidates. Furthermore, the development of more efficient and sustainable synthetic methods will be crucial for the environmentally friendly production of these important molecules. The exploration of new therapeutic areas for aminopentyl derivatives, such as in the treatment of neurodegenerative diseases and viral infections, holds significant promise. The discovery of novel aminophosphonate derivatives as potential selective COX-2 inhibitors for cancer therapy is an example of expanding the therapeutic applications of amino-containing scaffolds.[13]

Conclusion

The discovery and isolation of novel aminopentyl derivatives is a dynamic and challenging field that lies at the heart of modern drug development. A deep understanding of the interplay between chemical synthesis, purification science, and biological evaluation is essential for success. This guide has provided a technical framework for navigating this complex process, from the initial spark of discovery to the isolation of a pure, well-characterized compound ready for pharmacological assessment. The continued innovation in this area will undoubtedly lead to the development of new and improved medicines to address unmet medical needs.

References

  • Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC - NIH. (2007).
  • SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
  • High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine. (2020).
  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024). PubMed.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors. (2020). PubMed.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). PMC - NIH.
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025). PubMed.
  • Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design. Research Journal of Pharmacy and Technology.
  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. (2023). PubMed.
  • Purine and Related Compound Purification Str
  • Anti-inflammatory activity of some novel alpha-amino naphthalene deriv
  • A Researcher's Guide to Isomeric Purity Analysis of 4-Oxopentanal Deriv
  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (2012). PMC - NIH.
  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PMC - NIH.

Sources

Solubility of [(5-Aminopentyl)oxy]cyclohexane in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of [(5-Aminopentyl)oxy]cyclohexane in Organic Solvents

Abstract

This technical guide offers a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. By dissecting the compound's unique amphiphilic structure, we forecast its solubility profile across a spectrum of common organic solvents. This guide synthesizes theoretical insights with actionable experimental protocols, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for comprehensive solubility assessment. The narrative emphasizes the causality behind solubility phenomena and provides a self-validating experimental workflow for generating reliable, in-house data.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that profoundly influences a compound's efficacy and application in drug development and chemical research. It governs absorption, distribution, metabolism, and excretion (ADME) properties, impacting bioavailability and therapeutic outcomes. For a molecule like this compound, which possesses both polar and non-polar functionalities, understanding its interaction with various solvents is paramount for formulation, purification, and reaction chemistry. This guide aims to elucidate the factors governing its solubility and provide a detailed methodology for its empirical determination.

Molecular Structure and Physicochemical Analysis

The solubility behavior of this compound is a direct consequence of its hybrid structure, which features distinct regions of varying polarity.

  • Cyclohexane Ring: This saturated carbocycle is bulky and entirely non-polar. It interacts primarily through weak van der Waals forces (London dispersion forces) and will strongly favor dissolution in non-polar, lipophilic solvents.[1][2]

  • Pentyl Chain: The five-carbon alkyl chain is flexible and non-polar, further contributing to the molecule's lipophilicity and reinforcing its affinity for non-polar environments.

  • Ether Linkage (-O-): The oxygen atom introduces a polar, electronegative site capable of acting as a hydrogen bond acceptor. This feature allows for favorable dipole-dipole interactions with polar solvents.

  • Primary Amine Group (-NH₂): This is the most influential polar functional group. It can both donate and accept hydrogen bonds, significantly enhancing potential interactions with polar protic solvents. Furthermore, as a basic functional group, the amine can be protonated in acidic media to form a highly polar ammonium salt (R-NH₃⁺), which dramatically increases aqueous and polar solvent solubility.

This amphiphilic nature—a large non-polar backbone combined with a polar, hydrogen-bonding head—dictates a complex solubility profile that is highly dependent on the chosen solvent.

Theoretical Principles and Predicted Solubility Profile

The empirical rule of "like dissolves like" provides the foundational principle for predicting solubility. Dissolution is an energetically driven process involving the disruption of solute-solute and solvent-solvent intermolecular forces to form new, more stable solute-solvent interactions.

Intermolecular Force Analysis

The interplay of forces between this compound and a solvent determines its solubility.

G cluster_solute This compound cluster_solvents Solvent Types Solute Non-polar Tail (Cyclohexane + Pentyl) Polar Head (Ether + Amine) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar  Van der Waals (High) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic  Dipole-Dipole (Moderate) PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic  H-Bonding (Moderate)

Caption: Key intermolecular forces governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the molecular structure, the following solubility profile is predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, TolueneModerate to High The large non-polar cyclohexane and pentyl groups will interact favorably via van der Waals forces. The polar amine and ether groups may limit perfect miscibility compared to a simple alkane.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate These solvents offer dipole-dipole interactions with the ether and amine groups but lack the hydrogen-bond donating ability to fully solvate the amine. The non-polar tail is reasonably accommodated.
Polar Protic Methanol, Ethanol, 1-ButanolHigh These solvents are ideal. They can hydrogen bond with the amine and ether groups while also having alkyl portions that can interact favorably with the non-polar parts of the solute.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Low to Moderate In water, the large non-polar region disrupts the strong hydrogen-bonding network, leading to low solubility.[3] DMSO is a strong H-bond acceptor and may show moderate solubility.
Acidic Media 5% Aqueous HClHigh The basic amine group will be protonated to form a highly polar ammonium salt, which is readily solvated by the polar aqueous environment.

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted standard for determining the solubility of a compound.[4]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:
  • This compound (solute)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, qNMR)

Step-by-Step Methodology
  • Preparation of Supersaturated Solution (Trustworthiness Pillar):

    • Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a solid or separate liquid phase of the solute remains visible after equilibration, confirming saturation.

    • Record the exact mass of the added solute.

    • Add a precise volume (e.g., 5.00 mL) of the chosen solvent to the vial.

    • Securely cap the vial.

  • Equilibration (Expertise Pillar):

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum required time. Causality: Insufficient agitation or time will result in an underestimation of solubility.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a syringe filter into a clean vial. Causality: Filtration is critical to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

  • Sample Dilution and Quantification:

    • Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID).

    • Determine the concentration of the solute in the diluted sample by comparing its response to a calibration curve prepared with known standards.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

Workflow Diagram

G A 1. Add Excess Solute & Solvent to Vial B 2. Equilibrate (24-48h at 25°C) A->B C 3. Settle & Filter Supernatant B->C D 4. Dilute Sample for Analysis C->D E 5. Quantify via GC/HPLC D->E F 6. Calculate Solubility (mg/mL) E->F

Caption: Experimental workflow for solubility determination.

Conclusion

This compound presents a classic amphiphilic profile, leading to nuanced solubility behavior. Its large non-polar framework ensures good solubility in non-polar and moderately polar solvents, while the polar amine and ether functionalities allow for critical interactions with protic solvents, especially alcohols. The basicity of the amine group is a key feature, enabling a dramatic increase in solubility in acidic environments. The predictive framework laid out in this guide provides a strong starting point for solvent selection, and the detailed experimental protocol offers a reliable pathway to generating the precise, quantitative data essential for advancing research and development objectives.

References

  • Quora. (2016). How to determine the solubility of cyclohexane. [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Quora. (2022). How will you determine the solubility of a solid in a liquid solvent?[Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Cyclohexane. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexane. PubChem. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, hexyl- (CAS 4292-75-5). [Link]

  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • National Center for Biotechnology Information. (2024). Will we ever be able to accurately predict solubility? PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. [Link]

  • Nature. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Thermochemical analysis of [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Analysis of [(5-Aminopentyl)oxy]cyclohexane

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound represents a class of bifunctional molecules with potential applications as building blocks in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for process development, safety assessment, and computational modeling. This guide provides a comprehensive, technically detailed roadmap for the complete thermochemical characterization of this compound, integrating both experimental and computational methodologies. While specific experimental data for this compound is not yet available in public literature, this document outlines the established, field-proven protocols and the scientific rationale required to obtain high-fidelity thermochemical data, from the standard enthalpy of formation to its thermal stability profile.

Introduction and Strategic Importance

The molecule this compound combines a flexible aliphatic ether linkage with a primary amine on a pentyl chain and a cyclohexane anchor. This unique combination of functional groups—a polar amine capable of hydrogen bonding and salt formation, a flexible ether, and a lipophilic cycloalkane—makes it an intriguing scaffold for the synthesis of novel compounds with potential pharmacological activity.

The thermochemical properties of such a molecule are critical for:

  • Process Safety and Scale-Up: Understanding the energy release potential and thermal decomposition behavior is essential for safe handling and manufacturing.

  • Reaction Modeling: Accurate enthalpies of formation are fundamental inputs for calculating reaction enthalpies, predicting equilibrium constants, and designing efficient synthetic routes.

  • Drug Design and QSAR: Gas-phase thermochemical data provides insights into the intrinsic stability of the molecule, which can be a parameter in quantitative structure-activity relationship (QSAR) models.

This guide is structured to provide a self-validating workflow, where computational predictions can be used to guide and later be validated by robust experimental measurements, ensuring the highest level of scientific integrity.

Experimental Thermochemical Characterization

The experimental determination of the thermochemical properties of this compound requires a sample of high purity (> 99.5 mol%). A plausible synthetic route involves the Williamson ether synthesis, reacting a cyclohexyl halide with 5-amino-1-pentanol, or the alkylation of cyclohexanol with a 5-halopentylamine derivative, followed by rigorous purification using distillation and chromatography.

Standard Enthalpy of Formation (ΔfH°)

The cornerstone of thermochemical analysis is the determination of the standard enthalpy of formation. This is achieved through a combination of combustion calorimetry to obtain the condensed-phase enthalpy and vapor pressure measurements to determine the enthalpy of vaporization.

Causality Behind Experimental Choices: Oxygen bomb calorimetry is the gold standard for determining the enthalpy of combustion for organic compounds. For a nitrogen-containing compound like this compound (C11H23NO), special considerations are necessary to ensure complete combustion and to accurately account for the formation of nitric acid.

Experimental Protocol:

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid.

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible. Given its expected liquid state at room temperature, it will be encapsulated in a polyester bag of known mass and combustion energy.

  • Bomb Preparation: The crucible is placed in a platinum-lined bomb. A known amount of water (typically 1 mL) is added to the bomb to ensure that all nitric acid formed is in aqueous solution. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter, and the sample is ignited. The temperature change of the water is meticulously recorded.

  • Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are collected. The total amount of nitric acid formed is determined by titration with a standard sodium hydroxide solution. The correction for nitric acid formation is based on the energy of formation of 0.1 N nitric acid from N2, O2, and water.

  • Calculation: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation in the liquid state, ΔfH°(l), is then derived using Hess's Law, according to the combustion reaction: C11H23NO(l) + 16.5 O2(g) → 11 CO2(g) + 11.5 H2O(l) + 0.5 N2(g)

    ΔfH°(C11H23NO, l) = 11 * ΔfH°(CO2, g) + 11.5 * ΔfH°(H2O, l) - ΔcH°(C11H23NO, l)

    Where the standard enthalpies of formation of CO2 and H2O are well-established values.

Combustion_Calorimetry_Workflow cluster_Prep Preparation cluster_Exec Execution & Analysis cluster_Calc Calculation Calibrate Calibrate Calorimeter (Benzoic Acid) Sample Prepare Sample (Weigh + Encapsulate) Bomb Prepare Bomb (Add H2O, Pressurize O2) Combust Ignite Sample & Record ΔT Bomb->Combust Start Experiment Analyze Analyze Products (Titrate for HNO3) Combust->Analyze Calc_Comb Calculate ΔcH° (Corrected) Analyze->Calc_Comb Data Reduction Calc_Form Calculate ΔfH°(l) (Hess's Law) Calc_Comb->Calc_Form

Caption: Workflow for determining the liquid-phase enthalpy of formation.

Causality Behind Experimental Choices: To convert the liquid-phase enthalpy of formation to the more fundamentally useful gas-phase value, the enthalpy of vaporization (ΔvapH°) is required. This is determined by measuring the compound's vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.

Experimental Protocol:

  • Apparatus: A static vapor pressure apparatus is used, where a sample is placed in a thermostated cell connected to a pressure transducer.

  • Measurement: The sample is degassed to remove any dissolved air. The temperature of the cell is precisely controlled, and the corresponding vapor pressure is recorded once equilibrium is reached.

  • Data Collection: Vapor pressure measurements are taken at regular intervals over a range of temperatures (e.g., from 298 K up to the boiling point).

  • Calculation: The Clausius-Clapeyron equation, in its integrated form, is: ln(P) = - (ΔvapH°/R) * (1/T) + C where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant.

  • Analysis: A plot of ln(P) versus 1/T will yield a straight line. The slope of this line is equal to -ΔvapH°/R, from which the enthalpy of vaporization can be accurately calculated.

Finally, the gas-phase standard enthalpy of formation is calculated as: ΔfH°(g) = ΔfH°(l) + ΔvapH°

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is a highly sensitive technique for measuring the heat flow into or out of a sample as a function of temperature. This provides crucial data on heat capacity, which is necessary for correcting enthalpies to different temperatures, and for identifying phase transitions like melting.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, for example, heating from 200 K to 450 K at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Heat Capacity (Cp): The difference in heat flow between the sample and the reference is proportional to the sample's heat capacity. This allows for the determination of Cp as a function of temperature.

    • Melting Point (Tm) and Enthalpy of Fusion (ΔfusH): If the compound is solid at low temperatures, any melting transition will appear as an endothermic peak. The peak onset temperature is the melting point, and the integrated area of the peak gives the enthalpy of fusion.

Thermal Stability by Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choices: TGA measures the change in mass of a sample as a function of temperature. It is an essential tool for determining the upper-temperature limit of a compound's thermal stability and for studying its decomposition kinetics.

Experimental Protocol:

  • Sample Preparation: A small sample (5-10 mg) is placed in a tared TGA pan.

  • Measurement: The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a high temperature (e.g., 900 K).

  • Data Analysis: A plot of mass versus temperature is generated. The onset temperature of mass loss indicates the beginning of decomposition. The shape of the curve can provide insights into the decomposition mechanism (e.g., single-step vs. multi-step). This data is critical for defining safe operating temperatures in chemical processes.

Computational Thermochemistry

High-level quantum chemical calculations provide a powerful, independent method to determine gas-phase thermochemical properties. These in silico experiments are invaluable for validating experimental results and for predicting properties when experiments are not feasible.

High-Accuracy Composite Methods (G4 Theory)

Causality Behind Experimental Choices: To achieve "chemical accuracy" (typically defined as ±1 kcal/mol or ~4 kJ/mol), standard DFT methods can be insufficient. Composite methods, such as the Gaussian-4 (G4) theory, are designed to approximate very high-level calculations by combining results from several lower-level calculations, providing a robust and accurate prediction of the gas-phase enthalpy of formation.

Computational Protocol (G4):

  • Geometry Optimization and Frequency Calculation: The molecular structure of this compound is first optimized at the B3LYP/6-31G(2df,p) level of theory. A frequency calculation is then performed at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated levels of theory and larger basis sets. G4 theory includes energies calculated with CCSD(T), MP4, and MP2 methods.

  • Extrapolation and Corrections: The G4 procedure combines these energies in a specific formula that extrapolates to the complete basis set limit and adds several empirical and high-level corrections.

  • Enthalpy of Formation Calculation: The total G4 energy at 0 K is used to calculate the atomization energy of the molecule. The gas-phase enthalpy of formation at 298.15 K is then calculated using the atomization energy, the experimental enthalpies of formation of the constituent atoms (C, H, N, O), and thermal corrections derived from the frequency calculation.

Computational_Workflow cluster_DFT DFT Calculations cluster_SP High-Level Energy Calculations cluster_G4 G4 Composite Method Opt Geometry Optimization (B3LYP/6-31G(2df,p)) Freq Frequency Calculation (Confirm Minimum + ZPVE) Opt->Freq CCSDT CCSD(T) Energy Freq->CCSDT Optimized Geometry MPn MP4 & MP2 Energies (Larger Basis Sets) Freq->MPn Combine Combine Energies & Apply Corrections Freq->Combine ZPVE CCSDT->Combine MPn->Combine Atomize Calculate Atomization Energy (ΣD₀) Combine->Atomize Calc_Hf Calculate ΔfH°(g, 298K) Atomize->Calc_Hf

Caption: Workflow for G4 computational determination of gas-phase enthalpy of formation.

Data Synthesis and Validation

A key aspect of this technical guide is the principle of self-validation. The experimental and computational workflows should be executed independently, and the final results compared.

Thermochemical Property Experimental Method Computational Method Purpose & Synergy
ΔfH°(g, 298 K) Combustion Calorimetry + Vapor PressureG4 TheoryDirect comparison and validation. Agreement within ~5-10 kJ/mol provides high confidence in the result.
Heat Capacity (Cp) Differential Scanning Calorimetry (DSC)Statistical Thermodynamics (from DFT Freq.)Comparison of gas-phase (computed) vs. condensed-phase (experimental) values. The computed value is essential for thermal corrections.
Thermal Stability Thermogravimetric Analysis (TGA)Bond Dissociation Energy (DFT)TGA provides bulk decomposition temperature. DFT can predict the weakest bond, suggesting the initial decomposition pathway.

Discrepancies between experimental and computed values can often point to experimental challenges (e.g., incomplete combustion, sample impurities) or limitations in the computational model (e.g., inadequate handling of conformational flexibility).

Conclusion

The comprehensive thermochemical analysis of this compound is a multi-faceted undertaking that requires a synergistic application of advanced experimental and computational techniques. By following the detailed protocols outlined in this guide—from precise combustion calorimetry and DSC/TGA analysis to high-accuracy G4 computations—researchers can obtain a complete and reliable set of thermochemical data. This information is not merely academic; it forms the fundamental thermodynamic bedrock upon which safe, efficient, and innovative applications of this molecule can be built in the fields of drug development and materials science.

References

  • Learnable Education. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Retrieved from [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). ENTHALPY OF VAPORISATION OF WATER. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 4.6: Enthalpy of Vapourisation of Water by Vapour Pressure Measurement. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Gn Methods. Retrieved from [Link]

  • Steemit. (n.d.). Determination of Vapor Pressure and Enthalpy of Vaporization of Water. Retrieved from [Link]

  • Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press.
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.
  • Online Learning College. (2022, August 3). Understanding Calorimetry Experiments In Neutralisation Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of Vapor Pressure and the Enthalpy of Vaporization by TGA. Retrieved from [Link]

  • Scribd. (n.d.). Combustion of Solid Organic Compounds. Retrieved from [Link]

  • Science with Dr. Johnson. (2023, December 20). Meauring Enthalpy of Combustion Using Calorimetry | Energetics [Video]. YouTube. Retrieved from [Link]

  • Vernier Science Education. (2014, June 1). Determining enthalpy of vapourisation by measuring vapour pressures (Vernier LabQuest) [Video]. YouTube. Retrieved from [Link]

  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Cooper, A., & Johnson, C. M. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. In Methods in Molecular Biology (Vol. 1187, pp. 107-124). Humana Press.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • IJIRT Journal. (n.d.). Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. Retrieved from [Link]

  • Attia, M. S., & Shalmashi, A. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research, 11(2), 527–534.
  • De Schryver, F. C., & Boens, N. (2024, September 24). Recent Advances in Computational Thermochemistry and Challenges for the Future. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Introduction: A Bifunctional Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of [(5-Aminopentyl)oxy]cyclohexane in Organic Synthesis

This compound is a versatile bifunctional molecule poised for significant application in organic synthesis, particularly within drug discovery and materials science.[1] Its structure is characterized by two key components: a terminal primary amine and a cyclohexyloxy group, connected by a flexible five-carbon aliphatic linker. This unique combination offers chemists a valuable tool for introducing specific physicochemical properties into target molecules.

The primary amine serves as a potent nucleophile and a handle for a vast array of well-established chemical transformations, including amide bond formation, imine synthesis, and the construction of nitrogen-containing heterocycles.[][3] The cyclohexyloxy moiety, on the other hand, imparts significant lipophilicity and steric bulk. This non-polar group can enhance membrane permeability, modulate solubility, and influence the conformational arrangement of the final compound, potentially leading to improved pharmacokinetic profiles or stronger binding interactions with biological targets.[4]

This guide provides an in-depth exploration of the practical applications of this compound, detailing robust protocols for its key reactions and explaining the scientific rationale behind the experimental choices.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO[1]
Molecular Weight 185.31 g/mol [1]
Appearance Inferred: Colorless to pale yellow liquidGeneral property of similar amines
Purity Min. 95%[1]
Solubility Soluble in common organic solvents (DCM, THF, MeOH, Toluene). Insoluble in water.[5]

Safety & Handling: this compound, as a primary amine, should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6] Work in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. The amine is basic and will react exothermically with acids.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture.[8]

  • Disposal: Dispose of waste in accordance with local and national regulations.[9]

Application I: Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in medicinal chemistry. The primary amine of this compound reacts readily with activated carboxylic acids to form stable secondary amides. Direct condensation of a carboxylic acid and an amine requires harsh conditions and is generally not practical.[10] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Causality of Experimental Design: The use of coupling agents like EDC (a carbodiimide) in the presence of an activator like HOBt or DMAP is a standard, mild, and efficient method for amide synthesis.[] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt or DMAP acts as a catalyst by forming an active ester intermediate, which is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the amine to yield the desired amide.[11] The use of a non-protic solvent like Dichloromethane (DCM) is ideal as it solubilizes the reactants without interfering with the reaction. A tertiary amine base (e.g., triethylamine or DIPEA) is added to neutralize the HCl salt if the amine starting material is a salt and to scavenge the acid produced during the reaction, driving the equilibrium towards the product.

Experimental Workflow for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Carboxylic Acid (1 eq) and Coupling Agents (EDC, HOBt) in anhydrous DCM Addition Add amine solution dropwise to carboxylic acid mixture at 0 °C Reactants->Addition Amine Prepare solution of This compound (1.1 eq) and DIPEA (2 eq) in DCM Amine->Addition Stir Allow to warm to RT and stir for 12-24h (Monitor by TLC/LC-MS) Addition->Stir Quench Wash with 1M HCl (aq) Stir->Quench Wash1 Wash with sat. NaHCO₃ (aq) Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Na₂SO₄, filter, and concentrate in vacuo Wash2->Dry Purify Purify by Flash Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Amide Product

Fig 1. General workflow for EDC-mediated amide coupling.
Detailed Protocol: EDC/HOBt Coupling
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

  • Reaction: Cool the carboxylic acid solution to 0 °C using an ice bath. Add the amine solution dropwise over 15 minutes. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Work-up: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted HOBt and any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application II: Imine Formation and Reductive Amination

Imines (or Schiff bases) are formed through the condensation of a primary amine with an aldehyde or a ketone.[12] This reaction is reversible, and the removal of water is crucial to drive the reaction to completion.[13] The resulting imine can be a stable final product or an intermediate that is subsequently reduced to a secondary amine in a process known as reductive amination.

Causality of Experimental Design: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.[12] This intermediate then dehydrates to form the imine. To favor product formation, the water byproduct must be removed. This is typically achieved either azeotropically using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[13] For the subsequent reduction step, a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred because it is stable in acidic conditions, does not readily reduce the starting aldehyde/ketone, and can be used in a one-pot procedure.

Reaction Mechanism for Imine Formation
Fig 2. Mechanism of imine formation from a carbonyl and a primary amine.
Detailed Protocol: One-Pot Reductive Amination
  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a dehydrating agent, such as powdered 4 Å molecular sieves or anhydrous MgSO₄. Stir the mixture at room temperature for 1-4 hours to allow for imine formation. The progress can be monitored by the disappearance of the carbonyl starting material via TLC.

  • Reduction: To the same flask, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until the imine intermediate is fully consumed (typically 4-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure secondary amine.

Application III: A Scaffold for Heterocyclic Synthesis

Primary amines are foundational building blocks for a vast array of nitrogen-containing heterocyclic compounds, which are privileged structures in medicinal chemistry.[14][15] this compound can serve as the nitrogen source in classical heterocycle syntheses such as the Hantzsch pyridine synthesis, Paal-Knorr pyrrole synthesis, or in the construction of various diazepines and other ring systems.

Conceptual Application in Drug Discovery: The incorporation of the this compound fragment into a molecule can be a strategic decision to optimize its drug-like properties. The bulky, flexible, and lipophilic tail can probe deep hydrophobic pockets in protein active sites, while the nitrogen atom can serve as a key hydrogen bond donor or acceptor.

Logic Diagram for Strategic Application

G cluster_features Structural Features cluster_properties Physicochemical Contributions cluster_outcomes Potential Drug Discovery Outcomes Molecule This compound Amine Primary Amine (NH₂) Linker Flexible C₅ Linker Cyclohexyl Cyclohexyloxy Group Reactivity Nucleophilicity (H-bond donor/acceptor) Amine->Reactivity Conformation Conformational Flexibility Linker->Conformation Lipophilicity Increased LogP (Lipophilicity) Cyclohexyl->Lipophilicity Binding Improved Target Binding (Hydrophobic Pockets) Reactivity->Binding Conformation->Binding Lipophilicity->Binding PK Enhanced Membrane Permeability (ADME Profile) Lipophilicity->PK Solubility Modulated Aqueous Solubility Lipophilicity->Solubility

Fig 3. Strategic value of this compound in drug design.

The choice to use this building block allows a medicinal chemist to systematically explore how changes in lipophilicity and conformation affect a compound's potency and pharmacokinetic (PK) properties, making it a powerful tool for lead optimization campaigns.[4]

References

Sources

The Emerging Role of [(5-Aminopentyl)oxy]cyclohexane and its Analogs in Pharmaceutical Research: A Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The [(5-Aminopentyl)oxy]cyclohexane moiety represents a versatile and promising scaffold, offering a unique combination of a flexible aminoalkyl chain and a rigid cyclohexane ring. This structure provides an excellent foundation for developing targeted therapies across a spectrum of diseases. While direct research on this compound is nascent, the extensive investigation into its structural analogs—aminocyclohexane and cyclohexane derivatives—provides a strong rationale for its potential in pharmaceutical research and development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It consolidates the current understanding of related compounds to propose potential applications, detailed experimental protocols, and the underlying scientific principles for investigating this compound and its derivatives.

Part 1: Scientific Rationale and Potential Applications

The core structure of this compound combines a lipophilic cyclohexane ring with a hydrophilic aminopentyl chain, creating a molecule with amphipathic properties that can be crucial for interacting with biological targets and traversing cellular membranes. The primary amine offers a reactive handle for further chemical modification, allowing for the generation of diverse compound libraries.

Based on the established biological activities of structurally related cyclohexane derivatives, the this compound scaffold is a prime candidate for investigation in the following therapeutic areas:

  • Antimicrobial and Antibacterial Agents: Cyclohexane derivatives have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains.[1][2] The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. The incorporation of an aminoalkyl chain could enhance these properties by facilitating interaction with the negatively charged bacterial cell surface.

  • Anticancer Therapeutics: The cyclohexane ring is a common feature in various anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against tumor cell lines through mechanisms such as DNA interaction, topoisomerase inhibition, and induction of apoptosis.[3] The amino group on the pentyl chain of this compound could be functionalized to introduce moieties that target specific cancer-related proteins.

  • Neurological and CNS Disorders: Aminocyclohexane analogs have been identified as potent inhibitors of the hNav1.7 sodium channel, a key target for the development of novel analgesics.[4] Furthermore, related structures have been investigated for their potential as antidepressants and for other central nervous system (CNS) applications.[5] The physicochemical properties of this compound suggest it may have the potential to cross the blood-brain barrier, making it a candidate for CNS-targeted drug discovery.

  • Antiviral Activity: Imidazolidin-2-one derivatives, which can be synthesized from diaminocyclohexane, have shown promise as antiviral agents, including activity against HIV.[6] This highlights the potential of the cyclohexane scaffold in the development of novel antiviral therapies.

Part 2: Experimental Protocols and Methodologies

The following protocols are designed to be adaptable for the synthesis, characterization, and biological evaluation of this compound and its derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for synthesizing derivatives of this compound via reductive amination, a robust and widely used method for forming C-N bonds.

Workflow for Derivative Synthesis

A This compound C Reaction Vessel with Solvent (e.g., Methanol, Dichloromethane) A->C B Aldehyde or Ketone B->C D Formation of Imine/Enamine Intermediate C->D Stir at room temperature F Reduction to Secondary or Tertiary Amine D->F Addition of Reducing Agent E Reducing Agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G I Final Derivative G->I H Characterization (NMR, Mass Spectrometry, HPLC) I->H

Figure 1: General workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as methanol or dichloromethane (0.1-0.5 M).

  • Imine/Enamine Formation: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution. If the aldehyde/ketone is a solid, dissolve it in a minimal amount of the reaction solvent before addition. The reaction mixture is typically stirred at room temperature for 1-4 hours to allow for the formation of the imine or enamine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise. The choice of reducing agent depends on the stability of the reactants and intermediates to the reaction conditions. NaBH(OAc)₃ is a milder reducing agent often preferred for acid-sensitive substrates. The reaction is then stirred overnight at room temperature.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and assess purity by HPLC.

Rationale for Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the imine/enamine intermediate and to ensure the efficiency of the reducing agent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent as it is less basic and more selective than sodium borohydride, reducing the likelihood of side reactions.

  • Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and residual reagents to ensure the purity of the final compound for biological testing.

Protocol 2: Preliminary Antimicrobial Activity Screening (Agar Well Diffusion Assay)

This protocol provides a standard method for the initial screening of the antimicrobial activity of newly synthesized this compound derivatives.[7]

Workflow for Agar Well Diffusion Assay

A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar (MHA) Plate A->B C Create Wells in Agar B->C D Add Test Compound, Positive Control, and Negative Control to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F G Data Analysis and Interpretation F->G

Figure 2: Workflow for the agar well diffusion assay for antimicrobial screening.

Step-by-Step Methodology:

  • Preparation of Media and Inoculum: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. Prepare a bacterial inoculum from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (at a known concentration, typically dissolved in a solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ampicillin) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Interpretation:

A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive and negative controls.

Compound Concentration (µg/mL) Zone of Inhibition (mm)
Test Compound 110015
Test Compound 210010
Positive Control (Ampicillin)1025
Negative Control (DMSO)N/A0

Table 1: Example data from an agar well diffusion assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines, which is a crucial first step in anticancer drug discovery.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Part 3: Conclusion and Future Directions

The this compound scaffold holds considerable, albeit largely untapped, potential in pharmaceutical research. By leveraging the extensive knowledge base of related cyclohexane derivatives, researchers can strategically design and synthesize novel compounds with a high probability of biological activity. The protocols detailed in this guide provide a solid foundation for the synthesis, screening, and initial biological characterization of these promising molecules.

Future research should focus on building a diverse library of this compound derivatives and screening them against a wide range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. As a versatile and synthetically accessible scaffold, this compound is poised to become a valuable building block in the development of next-generation therapeutics.

References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia. PubMed. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. Request PDF. [Link]

  • cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • Aminocyclohexane derivatives.
  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]

  • Cyclohexane compounds and their use as antibiotics.
  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

Sources

Application Notes & Protocols for Surface Functionalization with [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The covalent immobilization of molecules onto surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from targeted drug delivery and biocompatible implants to advanced biosensors and catalytic systems. [(5-Aminopentyl)oxy]cyclohexane presents an interesting molecular structure for surface modification, featuring a terminal primary amine for covalent attachment and a bulky, non-polar cyclohexane group that can modulate surface properties such as hydrophobicity and steric interactions.

The primary amine serves as a versatile chemical handle for coupling to a variety of activated surfaces. This document provides detailed protocols for the functionalization of two of the most common and critical substrate types in research and development: silica-based surfaces (e.g., glass, silicon dioxide) and gold surfaces. As a molecule not extensively documented in surface science literature, the following protocols are built upon established, fundamental principles of amine-surface chemistry, providing a robust framework for researchers and drug development professionals.

Protocol for Functionalizing Silica-Based Surfaces

Silica and other oxide surfaces are rich in hydroxyl (-OH) groups. These can be chemically activated to react with the primary amine of this compound. A common and reliable method involves a two-step process: first activating the surface hydroxyls with a carboxyl-terminated silane, and then coupling the amine using carbodiimide chemistry. This creates a stable amide bond linking the molecule to the surface.

Underlying Principle & Causality

The protocol's foundation lies in creating a reactive surface that specifically targets primary amines. Direct silanization with an amino-silane like APTES is a common method for introducing amines[1][2][3][4][5][6]. However, to attach a specific, non-silanated amine like this compound, we first modify the surface to present a complementary functional group. By functionalizing the silica with a carboxyl-terminated silane, we create a surface that can be activated with EDC/NHS chemistry. This activation step transforms the carboxyl groups into a highly reactive NHS-ester intermediate that readily reacts with the primary amine of this compound to form a stable amide linkage. This method ensures a high degree of specificity and covalent attachment.

Experimental Workflow Diagram

G cluster_0 Part 1: Surface Preparation & Activation cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Finalization A Clean Silica Substrate (Piranha or Plasma) B Carboxyl-terminated Silanization (e.g., with MPTMS) A->B Creates -COOH surface C Activate Carboxyl Groups (EDC/NHS in MES Buffer) B->C Forms reactive NHS-ester D Introduce this compound Solution C->D E Incubate for Amide Bond Formation D->E Amine reacts with NHS-ester F Wash & Rinse (Ethanol, DI Water) E->F G Dry under Nitrogen F->G H Characterize Surface G->H

Caption: Workflow for attaching this compound to a silica surface.

Detailed Step-by-Step Protocol for Silica Surfaces

Materials:

  • Silica substrates (e.g., glass slides, silicon wafers with a native oxide layer)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS) or similar carboxyl-terminated silane

  • Anhydrous Toluene

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-5.0)

  • This compound

  • Ethanol, Isopropanol, Deionized (DI) Water

  • Nitrogen gas source

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Thoroughly clean the silica substrates. A common method is sonication in isopropanol, followed by DI water, and drying with nitrogen.

    • To maximize surface hydroxyl groups, treat with an oxygen plasma cleaner for 5 minutes or immerse in piranha solution (H₂SO₄:H₂O₂ 7:3 v/v) for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

    • Rinse extensively with DI water and dry under a stream of nitrogen.

  • Carboxyl-Termination of the Surface:

    • Prepare a 2% (v/v) solution of MPTMS in anhydrous toluene.

    • Immerse the cleaned, dry substrates in the silane solution and incubate for 1-2 hours at room temperature with gentle agitation.

    • After incubation, rinse the substrates with toluene, then ethanol, and finally DI water to remove any unbound silane.

    • Cure the silane layer by baking the substrates in an oven at 110°C for 30 minutes.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer (pH 4.5-5.0).

    • Immerse the carboxyl-terminated substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the surface.[7]

    • Briefly rinse with DI water to remove excess EDC/NHS.

  • Coupling of this compound:

    • Immediately immerse the activated substrates in a solution of this compound (1-10 mM in a suitable buffer like PBS or HEPES, pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • After the coupling reaction, wash the substrates sequentially with DI water, ethanol, and finally sonicate briefly in DI water to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of nitrogen.

Protocol for Functionalizing Gold Surfaces

Gold surfaces are typically functionalized using molecules with a thiol (-SH) group, which forms a strong, self-assembled monolayer (SAM).[8][9] Since this compound lacks a thiol group, a similar two-step strategy as with silica is employed: first, a carboxyl-terminated thiol SAM is formed, followed by EDC/NHS coupling of the amine.

Underlying Principle & Causality

The high affinity between sulfur and gold provides a robust and well-ordered foundation for subsequent chemical reactions.[9][10] By forming a SAM of a carboxyl-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid), we create a dense layer of carboxylic acid groups on the gold surface. This organized layer is ideal for the same EDC/NHS activation chemistry described for silica. This approach ensures that the this compound molecules are presented in a controlled and oriented manner, linked via a stable amide bond.

Experimental Workflow Diagram

G cluster_0 Part 1: SAM Formation cluster_1 Part 2: Activation & Coupling cluster_2 Part 3: Finalization A Clean Gold Substrate (Plasma or Solvent Wash) B Form Carboxyl-terminated SAM (e.g., 11-Mercaptoundecanoic Acid) A->B Thiol-gold interaction C Activate Carboxyl Groups (EDC/NHS in MES Buffer) B->C D Introduce this compound Solution C->D E Incubate for Amide Bond Formation D->E Amine reacts with NHS-ester F Wash & Rinse (Ethanol, DI Water) E->F G Dry under Nitrogen F->G H Characterize Surface G->H

Caption: Workflow for attaching this compound to a gold surface.

Detailed Step-by-Step Protocol for Gold Surfaces

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • 11-Mercaptoundecanoic acid (MUA) or similar carboxyl-terminated alkanethiol

  • High-purity ethanol

  • EDC, NHS, MES buffer (as for silica protocol)

  • This compound

  • DI Water

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by sonicating in ethanol and DI water, followed by drying with nitrogen.

    • For optimal SAM formation, an oxygen plasma treatment or UV/Ozone cleaning for 5-10 minutes is recommended to remove organic contaminants.

  • Formation of Carboxyl-Terminated SAM:

    • Prepare a 1-5 mM solution of 11-mercaptoundecanoic acid in high-purity ethanol.

    • Immerse the clean gold substrates in the thiol solution and incubate for 12-24 hours at room temperature in a dark, sealed container to allow for the formation of a well-ordered SAM.

    • After incubation, remove the substrates and rinse thoroughly with ethanol to remove non-chemisorbed thiols.

    • Dry the substrates under a stream of nitrogen.

  • Activation and Coupling:

    • Follow the same procedure as for silica surfaces (Section 1.3, steps 3 and 4) to activate the carboxyl groups with EDC/NHS and subsequently couple the this compound.

Characterization of Functionalized Surfaces

Verifying the successful functionalization of the surface is a critical step. A combination of surface-sensitive analytical techniques should be employed to confirm the presence and properties of the attached molecular layer.

Technique Purpose Expected Outcome for Successful Functionalization
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.- Increase in Carbon (C) and Nitrogen (N) signals.[9]- Appearance of the N1s peak, confirming the presence of the amine group.- Attenuation of the substrate signals (e.g., Si2p for silica, Au4f for gold).
Contact Angle Goniometry To measure the surface hydrophobicity/hydrophilicity.- The cyclohexane moiety is non-polar, so a significant increase in the water contact angle is expected, indicating a more hydrophobic surface.
Atomic Force Microscopy (AFM) To analyze surface topography and roughness.- A smooth and uniform surface morphology is indicative of a well-formed monolayer.- An increase in surface roughness might suggest aggregation or non-uniform deposition.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify chemical bonds and functional groups on the surface.- Appearance of characteristic peaks for C-H stretching from the cyclohexane and pentyl groups.- Appearance of amide bond peaks (Amide I and Amide II) after the coupling reaction.

Summary of Key Experimental Parameters

ParameterRange/ValueRationale & Causality
Silane/Thiol Concentration 1-5 mM (Thiol); 1-2% v/v (Silane)Balances efficient monolayer formation with minimizing bulk polymerization or aggregation in solution.
EDC/NHS Concentration 0.4 M / 0.1 MA common and effective ratio for activating surface carboxyl groups for amine coupling.
Coupling Reaction pH 7.2 - 7.5Optimal for the reaction between the NHS-ester and the primary amine, while keeping the amine deprotonated and nucleophilic.
Reaction Time (SAM formation) 12-24 hoursAllows for the formation of a well-ordered, densely packed self-assembled monolayer on gold.
Reaction Time (Coupling) 2-4 hoursSufficient time for the amine-NHS ester reaction to proceed to completion at room temperature.
Cleaning Procedure Piranha / O₂ PlasmaCritical for removing organic contaminants and maximizing the number of reactive sites (hydroxyls on silica, clean gold surface) for initial functionalization.

Conclusion

These protocols provide a comprehensive and scientifically grounded methodology for the functionalization of silica and gold surfaces with this compound. By leveraging well-established two-step coupling chemistries, researchers can create surfaces with tailored properties conferred by the unique structure of this molecule. The described characterization techniques are essential for validating the success of each step in the process, ensuring a reliable and reproducible surface modification for downstream applications in drug development, biomaterials, and sensor technology.

References

  • Molecular Layer Deposition of Amine-Functional Groups on Fumed Silica Nanoparticles for CO2 Capture. (2022). YouTube. Retrieved from [Link]

  • Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. (2016). Instituto de Física. Retrieved from [Link]

  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. (2021). Journal of Chemical Society of Pakistan. Retrieved from [Link]

  • Aminated Silica Surface. nanoComposix. Retrieved from [Link]

  • Cyclohexane. PubChem, National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas. (2020). MDPI. Retrieved from [Link]

  • Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. (2024). ACS Omega. Retrieved from [Link]

  • Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. (2024). ACS Omega. Retrieved from [Link]

  • Naturally Occurring Cyclohexane Epoxides: Sources, Biological Activities, and Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. (2022). National Institutes of Health. Retrieved from [Link]

  • Glass Surface Functionalization for Targeted Cell Isolation. (2022). YouTube. Retrieved from [Link]

  • Amine-functionalization of silica using supercritical CO. (2024). Eurasia Conferences. Retrieved from [Link]

  • A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. (2018). MDPI. Retrieved from [Link]

  • Synthesis and characterization of amino-functionalized silica nanoparticles. (2011). ResearchGate. Retrieved from [Link]

  • Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: Amine- vs thiol-terminated silane. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents. (2017). National Institutes of Health. Retrieved from [Link]

  • Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. (2024). MDPI. Retrieved from [Link]

  • Deposition of Gold Nanoparticles onto Thiol-Functionalized Multiwalled Carbon Nanotubes. (2006). ACS Publications. Retrieved from [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). Frontiers. Retrieved from [Link]

  • The application of cyclohexane derivant, its preparation method and the treatment disease that replaces. Google Patents.

Sources

Introduction: Unveiling the Potential of [(5-Aminopentyl)oxy]cyclohexane as a Novel Ligand

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Exploration of [(5-Aminopentyl)oxy]cyclohexane in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule featuring a primary amine group and a cyclohexyl ether moiety, connected by a flexible pentyl chain.[1][2] The presence of a terminal primary amine makes it a promising candidate as a monodentate or potentially bidentate ligand in coordination chemistry.[3] The bulky cyclohexyl group can introduce significant steric hindrance, influencing the geometry and reactivity of the resulting metal complexes. This document serves as a comprehensive guide for researchers interested in exploring the coordination chemistry and potential applications of this ligand. It provides detailed, hypothetical protocols for the synthesis of the ligand and its metal complexes, along with suggested applications in catalysis and antimicrobial screening. The methodologies are based on established principles of coordination chemistry and are designed to be self-validating.

Synthesis and Characterization of this compound

A plausible synthetic route to this compound involves a Williamson ether synthesis followed by a Gabriel synthesis or a related amine synthesis. The following protocol outlines a hypothetical, yet chemically sound, procedure.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1,5-Dibromopentane

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of (5-Bromopentyloxy)cyclohexane

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanol (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add 1,5-dibromopentane (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified (5-bromopentyloxy)cyclohexane (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

  • Heat the mixture to 70-80 °C and stir for 12 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the phthalimide intermediate. Filter and wash the solid with water.

  • Suspend the dried intermediate in ethanol and add hydrazine monohydrate (2.0 eq.).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, and acidify with concentrated HCl.

  • Filter off the precipitated phthalhydrazide.

  • Neutralize the filtrate with a NaOH solution and extract the product with diethyl ether.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to obtain the final product.

Expected Characterization Data
Technique Expected Observations
¹H NMR Peaks corresponding to cyclohexyl protons, methylene protons of the pentyl chain, and the amine protons.
¹³C NMR Signals for all unique carbon atoms in the cyclohexyl and pentyl groups.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3400), C-H stretching (2850-2950), and C-O-C stretching (1050-1150).
Mass Spec (m/z) Molecular ion peak corresponding to the formula C₁₁H₂₃NO (185.31 g/mol ).[1][2]

Coordination Chemistry: Synthesis of Metal Complexes

The primary amine group of this compound is expected to readily coordinate with various transition metal ions. The general procedure for forming these complexes involves reacting the ligand with a metal salt in a suitable solvent.

Protocol 2: General Synthesis of a Metal(II) Complex

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the metal(II) chloride salt (1.0 eq.) in methanol in a round-bottom flask.

  • In a separate flask, dissolve this compound (2.2 eq.) in methanol.

  • Slowly add the ligand solution to the metal salt solution while stirring.

  • A color change or precipitation should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

G Metal_Salt Metal(II) Salt in Methanol Reaction_Mixture Reaction Mixture (Stir at RT, 2-4h) Metal_Salt->Reaction_Mixture Ligand This compound in Methanol Ligand->Reaction_Mixture Precipitate Precipitate Formation Reaction_Mixture->Precipitate Filtration Filtration and Washing Precipitate->Filtration Drying Drying under Vacuum Filtration->Drying Final_Complex [M(Ligand)₂Cl₂] Complex Drying->Final_Complex

Caption: Workflow for the synthesis of a metal(II) complex.

Expected Properties of Hypothetical M(II) Complexes
Metal Ion Expected Color Expected Geometry Magnetic Moment (µB)
Cu(II) Blue or GreenDistorted Octahedral/Square Planar~1.7-2.2
Ni(II) GreenOctahedral~2.9-3.4
Co(II) Pink or BlueOctahedral or Tetrahedral~4.3-5.2

Applications of this compound Metal Complexes

Metal complexes containing amine ligands have shown promise in various applications, including catalysis and medicine.[4][5]

Application 1: Catalytic Oxidation of Cyclohexane

The metal complexes of this compound could serve as catalysts for oxidation reactions, a field of significant industrial importance.[6]

Protocol 3: Catalytic Oxidation of Cyclohexane

Materials:

  • Synthesized metal complex (e.g., Co(II) complex)

  • Cyclohexane

  • Acetonitrile (solvent)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vessel, dissolve the catalyst (1-5 mol%) in acetonitrile.

  • Add cyclohexane (substrate).

  • Slowly add hydrogen peroxide (oxidant) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 60 °C) for 24 hours.

  • Take aliquots at regular intervals and analyze by GC to monitor the formation of cyclohexanol and cyclohexanone.

  • Calculate the conversion and selectivity of the reaction.

G M_L M(II)-Ligand Complex M_OOH M(III)-OOH M_L->M_OOH + H₂O₂ M_O M(IV)=O M_OOH->M_O - H₂O M_O->M_L + Cyclohexanol Cyclohexyl_Radical Cyclohexyl Radical M_O->Cyclohexyl_Radical + Cyclohexane, - M(III)-OH Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexyl_Radical->Cyclohexanol + O₂, + H⁺ H2O2 H₂O₂ H2O H₂O

Caption: A plausible catalytic cycle for cyclohexane oxidation.

Application 2: Antimicrobial Activity Screening

Coordination complexes are known to exhibit a range of biological activities.[7][8] The synthesized complexes can be screened for their potential as antimicrobial agents.

Protocol 4: Agar Well Diffusion Method for Antimicrobial Screening

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO) (solvent for complexes)

  • Standard antibiotic discs (positive control)

  • Sterile cork borer

Procedure:

  • Prepare a bacterial inoculum and evenly spread it on the surface of a nutrient agar plate.

  • Using a sterile cork borer, create wells in the agar.

  • Prepare solutions of the metal complexes in DMSO at a known concentration.

  • Add a specific volume (e.g., 100 µL) of each complex solution into separate wells.

  • Add DMSO to one well as a negative control and place a standard antibiotic disc as a positive control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.

Conclusion

This compound presents an intriguing, yet underexplored, platform for the development of novel coordination complexes. Its unique structural features suggest the potential for interesting steric and electronic properties in its metal complexes. The protocols outlined in this guide provide a foundational framework for the synthesis, characterization, and application of these new materials. Further research into the catalytic and biological activities of these complexes could lead to significant advancements in various scientific fields.

References

  • Synthesis and Catalysis of Anionic Amido Iron(II) Complexes - PMC. (2022, November 24). National Center for Biotechnology Information. [Link]

  • Wilkinson, S. M., Sheedy, T. M., & New, E. J. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 93(2), 351–354. [Link]

  • Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. (2018). CORE. [Link]

  • (PDF) Synthesis, Characterization and Study of Amide Ligand Type N 2 S 2 and Metal Complexes with Di Valance Manganese, Zinc and tri Valance Iron. (2021, March 8). ResearchGate. [Link]

  • Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. (2021). ResearchGate. [Link]

  • Hannon, M. J. (2017). Metal Complexes for Therapeutic Applications. Future Medicinal Chemistry, 9(12), 1293–1296. [Link]

  • (PDF) Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid. (2018, October). ResearchGate. [Link]

  • CYCLOHEXANE OXIDATION: SYNTHESIS AND CHARACTERIZATION OF AMINO ACID METAL COMPLEXES AND THEIR CATALYTIC ACTIVITY EVALUATION. (n.d.). CIBTech. [Link]

  • Nomenclature and Ligands. (2021, June 15). Chemistry LibreTexts. [Link]

  • Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid. (2018). TSI Journals. [Link]

  • Shiff Base Metal Complexes: Synthesis, Biological and Computational Studies. (2023). Quest Journals. [Link]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2021, July 29). National Center for Biotechnology Information. [Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. (2016). Der Pharma Chemica. [Link]

  • Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. (2012, April 10). National Center for Biotechnology Information. [Link]

  • Coordination Chemistry of Cyclohexane-1,2,4,5-tetracarboxylate (H4L). Synthesis, Structure, and Magnetic Properties of Metal-Organic Frameworks with Conformation-Flexible H4L Ligand. (2009, May 5). ACS Publications. [Link]

  • (PDF) Metal-free oxygenation of cyclohexane with oxygen catalyzed by 9-mesityl-10-methylacridinium and hydrogen chloride under visible light irradiation. (2008, January 1). ResearchGate. [Link]

  • 1-morpholino-1-cyclohexene. Organic Syntheses. [Link]

  • Cu(I)-thioether coordination complexes based on a chiral cyclic β-amino acid ligand. (2023, November 16). National Center for Biotechnology Information. [Link]

  • Nomenclature of Coordination Complexes. (2021, June 15). Chemistry LibreTexts. [Link]

Sources

Quantitative Bioanalysis of [(5-Aminopentyl)oxy]cyclohexane in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of [(5-Aminopentyl)oxy]cyclohexane, a novel small molecule featuring a primary amine and a cyclohexyl ether moiety, in biological samples such as plasma and urine. The inherent polarity and low volatility of such compounds present unique challenges for bioanalysis.[1] To address this, we present two robust, validated methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in plasma and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization for analysis in urine. The protocols herein are designed with causality and self-validation at their core, adhering to principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[2][3][4] Detailed procedures for sample preparation, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are provided alongside instrument parameters and method validation criteria to ensure data integrity for pharmacokinetic, toxicokinetic, and clinical research applications.

Introduction and Analytical Strategy

The reliable quantification of novel therapeutic agents and their metabolites in biological fluids is fundamental to drug development. It provides critical data for assessing pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profiles. This compound represents a class of compounds whose physicochemical properties—specifically the presence of a polar primary amine—complicate direct analysis.

Scientific Rationale for Method Selection:

  • LC-MS/MS: This technique is the cornerstone of modern quantitative bioanalysis due to its exceptional sensitivity, specificity, and high throughput.[5][6] It is particularly well-suited for analyzing polar, non-volatile compounds directly from complex matrices, often requiring minimal sample preparation.[7][8]

  • GC-MS: While requiring a chemical derivatization step to improve the volatility and thermal stability of the analyte, GC-MS offers outstanding chromatographic resolution and provides highly specific mass spectral data for unambiguous compound identification.[9][10] This makes it an excellent confirmatory technique. The derivatization process converts the polar amine into a less polar, more volatile derivative, enhancing its chromatographic performance.[1][11]

Metabolic Considerations: The metabolic fate of this compound has not been explicitly studied. However, based on analogous structures like cyclohexylamine, potential metabolic pathways include hydroxylation of the cyclohexane ring or deamination of the aminopentyl chain.[12] The analytical methods developed should be selective enough to distinguish the parent compound from potential metabolites, and if required, be adaptable for the simultaneous quantification of major metabolites.

Pre-Analytical Considerations: Sample Integrity

The integrity of bioanalytical data begins with proper sample handling.[6] Adherence to strict collection and storage protocols is crucial to prevent analyte degradation or contamination.

  • Sample Collection:

    • Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Centrifuge at 2-8°C within one hour of collection to separate plasma.

    • Urine: Collect mid-stream urine in sterile containers. For stability, especially if conjugates are of interest, the pH may need adjustment, or preservatives may be required.

  • Sample Storage: Immediately freeze plasma and urine samples at -70°C or lower and maintain at this temperature until analysis. Avoid repeated freeze-thaw cycles.

Method 1: High-Sensitivity LC-MS/MS Quantification in Human Plasma

This method is optimized for the sensitive quantification required for pharmacokinetic studies where plasma concentrations may be low. The workflow combines protein precipitation with solid-phase extraction for maximum sample cleanup.

Principle of the Method

Plasma proteins are first precipitated with an organic solvent. The resulting supernatant is further purified and concentrated using cation-exchange Solid-Phase Extraction (SPE), which selectively retains the protonated primary amine of the analyte.[13] The purified extract is then analyzed by reverse-phase LC-MS/MS.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 µL Plasma Sample (Spiked with Internal Standard) PPT Add 300 µL Ice-Cold Acetonitrile (Protein Precipitation) Sample->PPT Vortex1 Vortex & Centrifuge (14,000 x g, 10 min, 4°C) PPT->Vortex1 Supernatant Collect Supernatant Vortex1->Supernatant SPE_Load Load onto Conditioned Cation-Exchange SPE Cartridge Supernatant->SPE_Load SPE_Wash Wash Cartridge (e.g., Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (e.g., 5% NH4OH in Methanol) SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute in 100 µL Mobile Phase A Drydown->Reconstitute LC_Inject Inject 5 µL onto LC-MS/MS System Reconstitute->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Detect Tandem Mass Spectrometry (MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing & Quantification MS_Detect->Data_Proc

Caption: LC-MS/MS workflow from plasma sample to final data analysis.

Detailed Protocol: LC-MS/MS
  • Internal Standard (IS) Spiking: Prepare a working stock of a suitable stable isotope-labeled (e.g., d4) or structural analog internal standard. Spike 100 µL of each plasma sample, calibrator, and quality control (QC) sample with the IS.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the 100 µL plasma sample. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a cation-exchange SPE cartridge (e.g., a polymeric strong cation exchanger) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Transfer the supernatant from step 3 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample for analysis.

Instrumentation and Conditions
ParameterSuggested Conditions
LC System High-performance liquid chromatography system (e.g., Agilent 1290 Infinity II)[14]
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A)[14]
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of the analyte. Precursor ion will be [M+H]+. Product ions will be determined via collision-induced dissociation.

Method 2: Confirmatory GC-MS Analysis in Human Urine

This method provides an orthogonal technique for confirmatory analysis, leveraging the high separation efficiency of gas chromatography.

Principle of the Method

The analyte is first isolated from the urine matrix using Liquid-Liquid Extraction (LLE) under basic conditions to ensure the amine is in its neutral, more organic-soluble form. Because the primary amine is polar and non-volatile, a derivatization step is mandatory.[10] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective strategy, producing a stable, volatile derivative with excellent chromatographic properties.[1]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample 500 µL Urine Sample (Spiked with Internal Standard) pH_Adjust Adjust to pH > 10 (e.g., with 1M NaOH) Sample->pH_Adjust LLE Add 2 mL Extraction Solvent (e.g., Methyl-tert-butyl ether) pH_Adjust->LLE Vortex1 Vortex & Centrifuge LLE->Vortex1 Organic_Layer Collect Organic Layer Vortex1->Organic_Layer Drydown Evaporate to Dryness Organic_Layer->Drydown Deriv Add Ethyl Acetate & TFAA (Derivatization) Drydown->Deriv Heat Heat at 60°C for 20 min Deriv->Heat Final_Dry Evaporate and Reconstitute in Ethyl Acetate Heat->Final_Dry GC_Inject Inject 1 µL into GC-MS System Final_Dry->GC_Inject GC_Sep Chromatographic Separation (e.g., DB-5ms Column) GC_Inject->GC_Sep MS_Detect Mass Spectrometry (Scan or SIM Mode) GC_Sep->MS_Detect Data_Proc Data Processing & Identification MS_Detect->Data_Proc

Caption: GC-MS workflow including LLE and chemical derivatization steps.

Detailed Protocol: GC-MS
  • Hydrolysis (Optional): If analyzing for total drug (conjugated and unconjugated), an acid hydrolysis step may be required prior to extraction.[15][16] For this protocol, we assume analysis of the unconjugated parent drug.

  • Sample Preparation: To 500 µL of urine in a glass tube, add the internal standard. Adjust the sample pH to >10 with 1 M NaOH.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether or a dichloromethane/isopropanol mixture).[17] Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Derivatization:

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried extract.[1]

    • Cap the tube tightly and heat at 60°C for 20 minutes.

  • Final Preparation: Cool the sample to room temperature. Evaporate the solvent and excess reagent under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Instrumentation and Conditions
ParameterSuggested Conditions
GC System Gas Chromatograph with autosampler
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Splitless, 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C, hold 1 min. Ramp at 20°C/min to 280°C, hold 5 min.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Detection Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Monitored Ions To be determined from the mass spectrum of the derivatized analyte standard. Select at least three characteristic ions for high-confidence ID.

Method Validation

Both analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to established regulatory guidelines from bodies like the FDA or the principles of the ICH M10 guidance.[3][4][18]

Key Validation Parameters Summary:

ParameterAcceptance Criteria (Typical)
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte or IS in blank biological matrix from at least six different sources.
Calibration Curve A minimum of six non-zero standards. A linear regression model is typically used with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and with precision (%CV) ≤ 20% and accuracy (%Bias) within ±20%.
Accuracy & Precision Determined at a minimum of four concentration levels (LLOQ, Low QC, Mid QC, High QC). Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) should be within ±15% (±20% at LLOQ).[5]
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible across QC levels.
Matrix Effect Assesses the suppression or enhancement of ionization by co-eluting matrix components. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability assessed under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -70°C. Analyte concentration should remain within ±15% of the nominal concentration.

Discussion and Conclusion

This application note details two distinct, robust, and reliable methods for the determination of this compound in biological matrices.

  • The LC-MS/MS method is recommended for high-sensitivity quantitative analysis in plasma, making it ideal for regulated pharmacokinetic studies in drug development. Its streamlined sample preparation and high throughput are significant advantages.

  • The GC-MS method serves as a powerful confirmatory tool, particularly for urine analysis. Although it involves a more complex derivatization step, it provides an orthogonal separation mechanism and highly specific mass spectral data, ensuring confident identification of the analyte.

The choice between these methods will depend on the specific research question, required sensitivity, available instrumentation, and the biological matrix being analyzed. Both protocols are built on established bioanalytical principles and can be fully validated to meet stringent regulatory standards, providing trustworthy data for researchers, scientists, and drug development professionals.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2001).
  • Capan, E., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology.
  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Sandle, T. (2023).
  • Renwick, A. G., & Williams, R. T. (1972). The metabolites of cyclohexylamine in man and certain animals. Biochemical Journal.
  • SciTechnol. (n.d.).
  • Ballesteros, O., et al. (2010). Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis. Analytical and Bioanalytical Chemistry.
  • Biotage. (n.d.). Extraction of a Drugs of Abuse Panel from Whole Blood Using ISOLUTE® SLE+ Prior to UPLC-MS/MS Analysis. LabRulez LCMS.
  • Capan, E., et al. (2021). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. PubMed.
  • Biotage. (n.d.). Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis.
  • Schmidt, L., et al. (2016). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and Bioanalytical Chemistry.
  • Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • BenchChem. (2025).
  • Ballesteros, O., et al. (n.d.). Solid phase extraction of amines.
  • Sharma, K., & Singh, V. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.
  • Agilent Technologies. (2016).
  • McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
  • Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis.
  • Kataoka, H. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
  • Lin, C. H., & Yang, M. H. (1995). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology.
  • BenchChem. (2025).
  • Affinisep. (n.d.). Solid Phase Extraction.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.

Sources

Application Note: [(5-Aminopentyl)oxy]cyclohexane as a Versatile Building Block for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Monomer for Advanced Polyamides

The field of polymer chemistry is in constant pursuit of novel monomers that can impart unique combinations of properties to create advanced materials. [(5-Aminopentyl)oxy]cyclohexane is an emerging bifunctional building block with significant potential for the synthesis of new polyamides. This molecule is distinguished by its unique structure, which combines a flexible five-carbon aliphatic chain terminating in a primary amine with a bulky, rigid cyclohexane ring linked via an ether bond.

The primary amine group serves as a reactive site for step-growth polymerization, particularly with dicarboxylic acids or their derivatives, to form polyamide linkages (-CONH-).[1][2][3] The incorporation of the [(pentyl)oxy]cyclohexane moiety into a polymer backbone is hypothesized to confer a desirable balance of properties:

  • Flexibility and Processability: The linear five-carbon spacer can enhance chain mobility, potentially lowering the glass transition temperature (Tg) and melt viscosity, thereby improving processability.

  • Thermal Stability and Mechanical Strength: The rigid and bulky cyclohexane ring can restrict segmental motion and increase intermolecular spacing, contributing to higher thermal stability and mechanical robustness.[4]

  • Solubility: The ether linkage and the aliphatic nature of the monomer may improve the solubility of the resulting polyamides in common organic solvents, facilitating characterization and processing.[5][6]

This application note provides a detailed guide to the use of this compound as a monomer for the synthesis of a novel semi-aromatic polyamide. We present an exemplary protocol for its polycondensation with a standard diacid chloride, followed by comprehensive protocols for purification and characterization.

Physicochemical Properties & Expected Polymer Characteristics

A thorough understanding of the monomer's properties is crucial for designing polymerization reactions and predicting the characteristics of the final polymer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₃NOChemSupplier
Molecular Weight 185.31 g/mol ChemSupplier
Appearance Colorless to pale yellow liquid (predicted)---
Boiling Point Not available---
Density Not available---
Key Functional Groups Primary Amine (-NH₂), Ether (-O-), Cyclohexyl---

The resulting polyamide, formed by reacting this diamine with a dicarboxylic acid, is expected to exhibit properties making it suitable for various high-performance applications.[7][8]

Synthesis of a Novel Polyamide: An Exemplary Protocol

Here, we describe a representative low-temperature solution polycondensation reaction between this compound and terephthaloyl chloride. This method is advantageous as it proceeds rapidly at moderate temperatures and avoids thermal degradation of the reactants and products.[2]

Rationale for Experimental Choices
  • Monomers: this compound provides the unique cycloaliphatic-flexible structure. Terephthaloyl chloride is a rigid aromatic diacid chloride that will impart high thermal stability and mechanical strength to the polymer backbone.

  • Solvent: N-methyl-2-pyrrolidone (NMP) is chosen for its excellent ability to dissolve both the monomers and the resulting polyamide, as well as its high boiling point.[9]

  • Acid Scavenger: Pyridine is added to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction, preventing the protonation of the amine monomer and driving the reaction to completion.[9]

  • Temperature: The reaction is initiated at 0°C to control the highly exothermic initial reaction and then allowed to proceed at room temperature to ensure high molecular weight is achieved.

Visualization of the Polymerization Reaction

polymerization_reaction cluster_product Product MonomerA This compound (Diamine) Polymer Poly{[(5-pentyl)oxy]cyclohexane terephthalamide} MonomerA->Polymer Polycondensation (NMP, Pyridine) MonomerB Terephthaloyl Chloride (Diacid Chloride) MonomerB->Polymer Polycondensation (NMP, Pyridine) Byproduct HCl Polymer->Byproduct - (neutralized)

Caption: Polycondensation of this compound with terephthaloyl chloride.

Step-by-Step Synthesis Protocol
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 18.53 g (0.1 mol) of this compound and 16.6 mL (0.21 mol) of dry pyridine in 100 mL of anhydrous NMP.

  • Cooling: Cool the solution to 0°C in an ice-water bath with continuous stirring.

  • Diacid Chloride Addition: Dissolve 20.30 g (0.1 mol) of terephthaloyl chloride in 50 mL of anhydrous NMP and add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours. The solution will become increasingly viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution slowly into 1 L of vigorously stirring methanol. A fibrous white precipitate will form.

  • Washing: Filter the polymer precipitate and wash it thoroughly with hot water to remove pyridine hydrochloride and residual NMP, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Polymer Characterization: Protocols and Data Interpretation

Comprehensive characterization is essential to confirm the structure, purity, and physical properties of the synthesized polyamide.

Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization s1 1. React Monomers (Polycondensation) s2 2. Precipitate Polymer (in Methanol) s1->s2 s3 3. Wash & Filter s2->s3 s4 4. Vacuum Dry s3->s4 c1 FTIR Spectroscopy (Structural Verification) s4->c1 c2 NMR Spectroscopy (Detailed Structure) s4->c2 c3 DSC Analysis (Thermal Transitions) s4->c3 c4 TGA Analysis (Thermal Stability) s4->c4

Caption: Workflow for polyamide synthesis and characterization.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the formation of the amide linkage and the presence of key functional groups.

  • Methodology:

    • Obtain a spectrum of the dried polymer sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Scan the sample in the range of 4000-600 cm⁻¹.

    • Identify characteristic peaks corresponding to the polyamide structure.

  • Data Interpretation:

Table 2: Expected FTIR Absorption Bands for the Polyamide

Wavenumber (cm⁻¹)AssignmentSignificance
~3300N-H stretchConfirms presence of the amide group.[10][11]
~2930, 2855Aliphatic C-H stretchFrom cyclohexyl and pentyl groups.[12]
~1630C=O stretch (Amide I)Strong indicator of amide bond formation.[13][14]
~1540N-H bend (Amide II)Confirms secondary amide linkage.[13]
~1100C-O-C stretchFrom the ether linkage in the monomer.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural confirmation of the polymer repeating unit.[15]

  • Methodology:

    • Dissolve 10-15 mg of the polymer in ~0.7 mL of a suitable deuterated solvent (e.g., trifluoroacetic acid-d or a mixture of 2,2,2-trifluoroethanol/chloroform-d).[16]

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect broad peaks characteristic of polymers. Key resonances should appear for aromatic protons (~8.0 ppm), the N-H proton (~8.5 ppm, may be broad), and aliphatic protons from the pentyl chain and cyclohexane ring (1.0-4.0 ppm).[17][18]

    • ¹³C NMR: Expect signals for the amide carbonyl carbon (~165 ppm), aromatic carbons (125-135 ppm), and various aliphatic carbons from the monomer unit (20-80 ppm).[16]

Protocol 3: Thermal Analysis (DSC & TGA)
  • Objective: To evaluate the thermal properties, including glass transition temperature, melting behavior, and thermal stability.[19][20]

  • Methodology (DSC):

    • Seal 5-10 mg of the dry polymer in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere from 25°C to 300°C at a rate of 10°C/min to erase thermal history.

    • Cool the sample to 25°C at 10°C/min.

    • Perform a second heating scan from 25°C to 350°C at 10°C/min. The glass transition (Tg) and melting point (Tm) are determined from this second scan.[19][21]

  • Methodology (TGA):

    • Place 10-15 mg of the polymer in a TGA pan.

    • Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.[22][23]

  • Data Interpretation:

Table 3: Predicted Thermal Properties of the Novel Polyamide

ParameterPredicted Value RangeSignificance
Glass Transition Temp. (Tg) 140 - 180°CIndicates the transition from a rigid to a rubbery state. A high Tg suggests good dimensional stability at elevated temperatures.
Melting Temp. (Tm) 250 - 290°CPresence indicates semi-crystallinity. A high Tm is desirable for high-temperature applications.
Decomposition Temp. (Td, 5% loss) > 400°CReflects the thermal stability of the polymer backbone.

Potential Applications

The unique combination of a flexible ether-linked aliphatic chain and a rigid cyclohexane ring is expected to yield a polyamide with a compelling set of properties. Potential applications for this new class of material include:

  • Engineering Thermoplastics: Its predicted high thermal stability and mechanical strength could make it a candidate for injection-molded parts in the automotive and electronics industries.[8]

  • Advanced Fibers: The polymer could be spun into fibers for textiles or industrial applications requiring high strength and durability, such as ropes or tire cords.[24]

  • Adhesives and Coatings: Good solubility and film-forming properties could allow its use in specialty adhesives or protective coatings.

Conclusion

This compound is a promising monomer for the development of novel polyamides. Its distinctive chemical structure offers a strategic route to materials with a tailored balance of flexibility, thermal stability, and processability. The protocols outlined in this note provide a comprehensive framework for the synthesis and characterization of these new polymers, enabling researchers to explore their full potential in a wide range of scientific and industrial applications.

References

  • FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (n.d.).
  • Rasayan Journal of Chemistry. (2024).
  • Alizadeh, R., Ghaemy, M., Bazzar, M., & Hashemi Nasr, F. (2022). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
  • Syntech Innovation. (n.d.). Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy.
  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy.
  • Structure characterization of heat set and drawn polyamide 66 fibers by FTIR spectroscopy. (2001).
  • Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. (n.d.). Polymer Chemistry (RSC Publishing).
  • Fukushima, K., Tabuani, D., & Camino, G. (2022).
  • Russo, M. V., et al. (n.d.). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. MDPI.
  • Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacryl
  • Thermal Analysis of Polyamide 66 Gears with Added Recycle. (n.d.). LEM Ukraine.
  • Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level.
  • DSC and TGA curves of polyimide1-3. (n.d.).
  • LibreTexts. (2020). 3.10: Polyamides. Chemistry LibreTexts.
  • Process for producing a polyamide based on a dicarboxylic acid and a diamine. (n.d.).
  • DSC TGA Polyimide. (n.d.). Scribd.
  • Sodisetty, P., Awenlimobor, A., & Chandraa, N. (2024). THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6.
  • The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. (n.d.). RSC Publishing.
  • 1 H-NMR spectrum of the polyamide. (n.d.).
  • Science Info. (2024).
  • Wikipedia. (n.d.).
  • YouTube. (2022). Condensation polymerisation - diamine and dicarboxylic acid polymers.
  • Solubility of selected polymers in cyclohexane: comparison between Flory–Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. (n.d.). RSC Publishing.
  • Measurlabs. (n.d.).
  • ¹H NMR spectra of PA6 and PA6-BABT/SA copolyamides. (n.d.).
  • LibreTexts. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts.
  • AerosUSA. (n.d.).
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
  • Synthesis and non-isothermal crystallization kinetics of polyamide 66 copolymers containing alicyclic structures. (n.d.).
  • Solubility of selected polymers in cyclohexane: comparison between Flory-Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. (n.d.).
  • Park, K. (n.d.). Olefin metathesis-based chemically recyclable polymers enabled by fused-ring monomers.
  • LibreTexts. (2023). Polyamides. Chemistry LibreTexts.
  • Russo, S., et al. (n.d.).
  • Design Chemical Structures of CO2-Derived Poly(cyclohexene carbonate) Copolymers to Mediate Intra-/Intermolecular Interactions with Strong Hydrogen-Bonded Donor Homopolymer. (n.d.).
  • Wikipedia. (n.d.). Cyclohexane.
  • Ganesh, N. V., & Jayaraman, N. (2007). Synthesis of septanosides through an oxyglycal route. PubMed.

Sources

Introduction: The Structural and Functional Versatility of Aminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cell-Based Assays: Evaluating Aminocyclohexane Derivatives in Drug Discovery

The cyclohexane scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its three-dimensional, non-planar structure provides a distinct advantage over flat aromatic rings, offering more potential contact points with target proteins and potentially leading to higher binding affinity and specificity.[1] When functionalized with one or more amino groups, the resulting aminocyclohexane derivatives gain chemical properties that make them particularly valuable in drug development. These derivatives serve as critical pharmacophores in compounds designed to treat a wide range of diseases, from viral infections like HIV to cancer and chronic pain.[1][2][3]

Cell-based assays are indispensable tools for evaluating the biological activity of these compounds. Unlike simpler biochemical assays, cell-based functional assays provide a more holistic understanding of a compound's effects, encompassing its ability to cross cell membranes, its metabolic stability, and its impact on complex intracellular signaling networks.[4] This guide provides a detailed framework for utilizing cell-based assays to characterize aminocyclohexane derivatives, focusing on the principles, protocols, and data interpretation necessary for robust and reliable results.

Mechanism of Action: Targeting Cellular Pathways

Aminocyclohexane derivatives exert their biological effects through diverse mechanisms of action. The specific cellular response depends on the overall molecular structure, including the stereochemistry of the amine groups (cis vs. trans) and the nature of other substituents on the cyclohexane ring.[5]

A prominent class of aminocyclohexane-containing drugs includes platinum-based anticancer agents. For example, Oxaliplatin, a key chemotherapy drug, features a 1,2-diaminocyclohexane (DACH) ligand. This DACH moiety is not merely a passive carrier; it plays a crucial role in the drug's efficacy and toxicity profile. Following cellular uptake, the platinum complex binds to DNA, forming adducts that inhibit DNA replication and transcription. This damage triggers a cascade of cellular events, activating DNA damage response (DDR) pathways, which can ultimately lead to cell cycle arrest and programmed cell death (apoptosis).[3]

signaling_pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm & Nucleus Drug Aminocyclohexane-Pt(II) Complex Cell Cancer Cell Drug->Cell Uptake DNA_Adduct DNA Adduct Formation Cell->DNA_Adduct Nuclear Targeting DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR) DNA_Adduct->DDR p53 p53 Activation DDR->p53 Bax Pro-apoptotic Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest (S-Phase) p53->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway for platinum-diaminocyclohexane anticancer drugs.

Other derivatives have been designed to target different cellular machinery. For instance, specific aminocyclohexene analogues act as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapy.[2][6] By blocking this channel, these compounds can reduce the transmission of pain signals. The diversity of mechanisms underscores the importance of selecting appropriate cell-based assays to probe the specific biological questions at hand.

Protocol: Evaluating Cytotoxicity with the MTT Assay

One of the most fundamental cell-based assays in drug discovery is the assessment of cytotoxicity. This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[7] In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

This assay is highly effective for determining the concentration at which a compound exhibits cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

Principle of the Assay

The core of this protocol is the quantitative relationship between cell number and formazan production. A decrease in the purple color indicates a reduction in metabolic activity, which can be caused by either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).

Materials and Reagents
  • Cell Lines: Human cancer cell lines relevant to the therapeutic target (e.g., HCT-116 colon cancer, MCF-7 breast cancer).[3]

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Aminocyclohexane Derivatives: Stock solutions prepared in sterile DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Oxaliplatin or Cisplatin).[3]

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS), filtered and stored protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm absorbance).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Dilute the cell suspension to a final density of 5,000-10,000 cells per 100 µL of medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: Seeding a consistent number of cells is critical for reproducible results. The optimal density ensures cells are in the logarithmic growth phase during the experiment.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the aminocyclohexane derivatives and the positive control in culture medium. A typical starting concentration is 100 µM, with 8-10 dilution points.

    • Also prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

    • Remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells in triplicate. Add 100 µL of medium with DMSO to the vehicle control wells and fresh medium to "untreated" or "blank" wells.

    • Rationale: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the IC50. The vehicle control accounts for any effects of the solvent on cell viability.[8]

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Rationale: The incubation time must be sufficient for detectable formazan production but short enough to avoid artifacts from MTT toxicity itself.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by placing the plate on a shaker for 10-15 minutes to ensure all crystals are dissolved.

    • Rationale: Complete solubilization is essential for accurate absorbance readings.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

workflow_diagram cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis A 1. Cell Culture (e.g., HCT-116) B 2. Cell Counting & Seeding (5,000 cells/well in 96-well plate) A->B C 3. Overnight Incubation (37°C, 5% CO2) B->C D 4. Prepare Serial Dilutions (Test Compound, Positive Control, Vehicle) E 5. Treat Cells (Add 100µL of diluted compounds) D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent (Incubate 3-4 hours) H 8. Solubilize Formazan (Add 150µL DMSO, shake) G->H I 9. Read Absorbance (570 nm) H->I J 10. Data Analysis (Calculate % Viability & IC50) I->J

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format to allow for easy comparison between different compounds and cell lines.

CompoundTarget Cell LineIC50 (µM) ± SD
Derivative 1AHCT-116 (Colon)4.59 ± 0.5
Derivative 1AMCF-7 (Breast)9.81 ± 1.2
Derivative 1BHCT-116 (Colon)15.2 ± 2.1
Derivative 1BMCF-7 (Breast)25.7 ± 3.4
Oxaliplatin (Control)HCT-116 (Colon)0.36 ± 0.05
Oxaliplatin (Control)MCF-7 (Breast)1.49 ± 0.2
Table 1: Example data presentation for cytotoxicity assays. Data is hypothetical, based on relative potencies described for similar compounds.[3]

Interpreting these results requires careful consideration of the controls. A potent compound will have a low IC50 value. Comparing the IC50 values across different cell lines can provide initial insights into selectivity. For instance, a compound with a significantly lower IC50 in a cancer cell line compared to a normal (non-cancerous) cell line would be a promising candidate for further development.

Considerations for High-Throughput Screening (HTS)

The described protocol can be adapted for high-throughput screening (HTS) to evaluate large libraries of aminocyclohexane derivatives.[9][10] Key modifications include:

  • Automation: Utilize robotic liquid handlers for cell seeding, compound addition, and reagent dispensing to increase throughput and reduce variability.

  • Miniaturization: Move from 96-well to 384- or 1536-well plate formats to conserve reagents and compounds.

  • Alternative Readouts: For HTS, assays with simpler protocols and more stable signals, such as those measuring cellular ATP levels (e.g., CellTiter-Glo®), may be preferable to MTT.[11] These luminescent assays often have a better signal-to-noise ratio and are less prone to interference from colored compounds.

Conclusion

Cell-based assays are a powerful and necessary component of the drug discovery pipeline for aminocyclohexane derivatives. A thoughtfully designed assay, such as the cytotoxicity protocol detailed here, provides critical data on a compound's biological activity in a physiologically relevant context. By understanding the underlying mechanisms of action and adhering to rigorous, well-controlled protocols, researchers can effectively identify and optimize promising new therapeutic agents. Explaining the causality behind experimental choices, ensuring protocols are self-validating through the use of appropriate controls, and grounding claims in authoritative sources are the pillars of generating trustworthy and impactful scientific data.

References

  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. Retrieved from PharmaBlock website. [https://www.pharmablock.com/news/cyclohexanes-in-drug-discovery.html]
  • ResearchGate. (n.d.). Discovery of Aminocyclohexene Analogues as Selective and Orally Bioavailable hNav1.7 Inhibitors for Analgesia. Retrieved from ResearchGate. [https://www.researchgate.net/publication/320645624_Discovery_of_aminocyclohexene_analogues_as_selective_and_orally_bioavailable_hNav1_7_inhibitors_for_analgesia]
  • Benchchem. (n.d.). 1,4-Diaminocyclohexane | 2615-25-0. Retrieved from Benchchem. [https://www.benchchem.com/product/b98093]
  • PubMed. (2012). Synthesis, in vitro cytotoxicity, and interaction with DNA of platinum(II) complexes with N-monocycloalkyl derivatives of 1R,2R-diaminocyclohexane as carrier ligands. ChemMedChem, 7(2), 287-295. [https://pubmed.ncbi.nlm.nih.gov/22247027/]
  • University of Manchester. (n.d.). An investigation into the cytotoxicity of cis,cis-triaminocyclohexane derivatives. Retrieved from University of Manchester Research Explorer. [https://www.research.manchester.ac.uk/portal/en/theses/an-investigation-into-the-cytotoxicity-of-ciscistriaminocyclohexane-derivatives(0192770a-42b2-4d57-824c-1d0c41040854).html]
  • White Rose eTheses Online. (2013). An investigation into the cytotoxicity of cis,cis-triaminocyclohexane derivatives. Retrieved from White Rose eTheses Online. [https://etheses.whiterose.ac.uk/4781/]
  • PubMed. (2017). Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia. Bioorganic & Medicinal Chemistry Letters, 27(22), 5023-5028. [https://pubmed.ncbi.nlm.nih.gov/29032030/]
  • MDPI. (n.d.). Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. Retrieved from MDPI. [https://www.mdpi.com/1422-0067/22/19/10280]
  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from CABI Digital Library. [https://www.cabidigitallibrary.org/doi/10.1079/9781800621289.0007]
  • POL Scientific. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Journal of Biological Methods, 7(3), e136. [https://www.polscientific.com/jbm/e136.html]
  • ResearchGate. (n.d.). Cytotoxic effects of derivatives 2 and 6 on tumor and normal cell line.... Retrieved from ResearchGate. [https://www.researchgate.net/figure/Cytotoxic-effects-of-derivatives-2-and-6-on-tumor-and-normal-cell-line-growth-after-72_fig3_329437604]
  • Taylor & Francis Online. (2019). Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Critical Reviews in Food Science and Nutrition, 60(20), 3522-3546. [https://www.tandfonline.com/doi/full/10.1080/10408398.2019.1699014]
  • ACS Publications. (2002). A high-throughput screening protocol for fast evaluation of enantioselective catalysts. The Journal of Organic Chemistry, 67(8), 2727-2729. [https://pubs.acs.org/doi/10.1021/jo025534s]
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from NJ Bio, Inc. [https://njbio.com/functional-assay-services/]
  • Sigma-Aldrich. (n.d.). Cell-Based Assays. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/183/938/biofiles-v5-n5.pdf]
  • ResearchGate. (2015). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 10(8), 847-863. [https://www.researchgate.net/publication/277334791_Update_on_in_vitro_cytotoxicity_assays_for_drug_development]
  • PubMed. (2009). High throughput screening. Methods and protocols, second edition. Preface. Methods in Molecular Biology, 565, v-vii. [https://pubmed.ncbi.nlm.nih.gov/19725181/]
  • NIH National Center for Biotechnology Information. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951470/]
  • Enamine. (n.d.). High-Throughput Screening. Retrieved from Enamine website. [https://enamine.net/services/biology/high-throughput-screening]
  • MDPI. (2020). β-Hexachlorocyclohexane: A Small Molecule with a Big Impact on Human Cellular Biochemistry. International Journal of Molecular Sciences, 21(18), 6577. [https://www.mdpi.com/1422-0067/21/18/6577]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude [(5-Aminopentyl)oxy]cyclohexane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this and structurally similar molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, ensuring you can achieve the desired purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: The dark coloration and oily consistency suggest the presence of several potential impurities. These can arise from the starting materials, side reactions, or degradation of the product. Common culprits include:

  • Unreacted Starting Materials: Depending on your synthetic route, residual cyclohexanol, 1-bromo-5-aminopentane, or related precursors may be present.

  • Over-alkylation Products: The primary amine of the product can react further with the alkylating agent, leading to secondary and tertiary amine byproducts.[1]

  • Oxidation Products: Amines, especially primary amines, are susceptible to air oxidation, which can lead to colored impurities.[2]

  • Polymerization Products: Under certain conditions, particularly at elevated temperatures, self-reaction or polymerization of the starting materials or product can occur.

  • Solvent Residues: High-boiling point solvents used in the reaction may be difficult to remove completely.

Q2: I'm seeing significant streaking on my silica gel TLC plate, even with polar solvent systems. What's causing this and how can I fix it?

A2: Streaking of amines on silica gel TLC is a common issue. It is primarily due to the strong interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica gel.[3] This strong binding prevents the compound from moving cleanly up the plate with the solvent front.

To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, can be added to the mobile phase.[3][4] The added base will compete with your product for the acidic sites on the silica, allowing for better elution and spot shape.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or amine-functionalized silica plates for your TLC analysis.[3][4] These stationary phases have fewer acidic sites and will reduce the strong binding of your basic compound.

Q3: My final product has a persistent yellow tint after column chromatography. How can I remove it?

A3: A persistent yellow color often indicates the presence of oxidized impurities.[2] While column chromatography can remove many impurities, some colored byproducts may co-elute with your product. To address this:

  • Activated Carbon Treatment: Dissolve your product in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for a short period (15-30 minutes) and then filter it through a pad of celite. The activated carbon can effectively adsorb many colored impurities. Be aware that this can sometimes lead to a loss of the desired product.

  • Distillation: If your compound is thermally stable, vacuum distillation can be a highly effective method for removing colored, non-volatile impurities.[5]

  • Recrystallization of a Salt: Convert your amine into a salt (e.g., hydrochloride or tartrate) and recrystallize it. The salt will often have different solubility properties than the free base and may exclude the colored impurities during crystallization. The pure amine can then be regenerated by treatment with a base.[6]

Q4: What is the best way to store purified this compound to prevent degradation?

A4: To maintain the purity of your compound, proper storage is crucial. Amines are susceptible to oxidation and reaction with atmospheric carbon dioxide.[7] Therefore, it is recommended to:

  • Store under an inert atmosphere: Place the purified compound in a sealed vial under an inert gas like argon or nitrogen.

  • Refrigerate or freeze: Lower temperatures will slow down potential degradation reactions.

  • Use amber vials: Protect the compound from light, which can catalyze degradation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques used for this compound.

Acid-Base Extraction

Acid-base extraction is a fundamental and powerful technique for separating basic compounds like amines from neutral or acidic impurities.[8][9][10]

Problem: Low recovery of the product after extraction.
Potential Cause Troubleshooting Steps
Incomplete Protonation/Deprotonation Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash to fully protonate the amine and transfer it to the aqueous phase. Conversely, ensure the pH is sufficiently basic (pH > 12) when regenerating the free amine to ensure complete deprotonation.[10][11]
Emulsion Formation Emulsions can trap your product at the interface of the two layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.
Product is partially soluble in the organic layer even in its salt form If the ammonium salt of your product has some solubility in the organic solvent, perform multiple extractions with the acidic solution to ensure complete transfer to the aqueous phase.
Product is volatile If your compound is volatile, be cautious during solvent removal under reduced pressure. Use a lower temperature and monitor the process closely.
Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1M HCl) and shake vigorously.[8] Allow the layers to separate.

  • Drain the lower aqueous layer containing the protonated amine salt.

  • Repeat the extraction of the organic layer with the dilute acid to ensure complete recovery.

  • Combine the aqueous extracts and wash them with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12), which will precipitate the free amine.[11]

  • Extract the free amine back into a fresh portion of the organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.[12] For amines, special considerations are necessary to achieve good separation.

Problem: Poor separation or co-elution of impurities.
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is critical. For polar compounds like this compound, a more polar solvent system will be required. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol.[13]
Streaking on the Column As with TLC, streaking can occur on the column. Add a small amount of triethylamine or another volatile base to the eluent to improve the peak shape and resolution.[3][4]
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.
Improper Packing of the Column An improperly packed column will have channels that lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Visualization of the Chromatographic Process

G cluster_0 Column Chromatography Setup Solvent Eluent (Mobile Phase) Crude Crude Product Loaded on Top Solvent->Crude Elution Silica Silica Gel (Stationary Phase) Crude->Silica Separation Collection Collection of Fractions Silica->Collection Elution of Separated Compounds

Caption: Workflow of column chromatography for purification.

Distillation

Distillation is an excellent method for purifying thermally stable liquids.[5] For high-boiling point compounds like this compound, vacuum distillation is necessary to prevent decomposition.[2][14]

Problem: Product decomposition during distillation.
Potential Cause Troubleshooting Steps
Temperature is too high The boiling point of your compound may be too high at the current pressure, leading to thermal degradation.[5] Reduce the pressure of the system to lower the boiling point.
Presence of acidic or basic impurities Trace amounts of acid or base can catalyze decomposition at high temperatures. Neutralize the crude product with a mild base or acid wash before distillation.
Prolonged heating Heating the compound for an extended period, even below its decomposition temperature, can lead to degradation. Ensure efficient heating and condensation to minimize the distillation time.
Logical Flow for Deciding on Distillation

G Is_Liquid Is the compound a liquid? Is_Thermally_Stable Is it thermally stable? Is_Liquid->Is_Thermally_Stable Yes Other_Method Consider Other Methods (e.g., Chromatography) Is_Liquid->Other_Method No High_BP High Boiling Point (>150°C)? Is_Thermally_Stable->High_BP Yes Is_Thermally_Stable->Other_Method No Simple_Dist Simple Distillation High_BP->Simple_Dist No Vacuum_Dist Vacuum Distillation High_BP->Vacuum_Dist Yes

Caption: Decision tree for selecting the appropriate distillation method.

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following techniques are recommended for analyzing the purity of this compound.

Technique Information Provided Common Issues & Troubleshooting
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on the volatility and molecular weight of the components in your sample. Excellent for identifying volatile impurities.[15]Amines can show poor peak shape (tailing) due to interaction with the GC column.[16] Derivatization of the amine can improve peak shape and volatility. Use a column specifically designed for amine analysis.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity. Can be used to quantify the purity of the main component and detect non-volatile impurities.[15][17]Similar to column chromatography, peak tailing can be an issue. Use a C18 column with a mobile phase containing a basic modifier (e.g., triethylamine) or an ion-pairing agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about your compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.Residual solvents in the NMR solvent can obscure signals. Use high-purity deuterated solvents.

IV. References

Sources

Technical Support Center: Optimizing Synthesis of [(5-Aminopentyl)oxy]cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of [(5-Aminopentyl)oxy]cyclohexane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during synthesis, providing in-depth, experience-based solutions and troubleshooting protocols in a direct question-and-answer format. Our focus is on explaining the chemical principles behind each step to empower you to make informed decisions in your laboratory work.

Section 1: Navigating the Synthetic Route & Initial Setup

The most common and robust pathway to synthesize the target scaffold is a multi-step process involving amine protection, ether formation, and subsequent deprotection. This section addresses foundational questions about this strategy.

Q1: What is the recommended overall synthetic strategy for this compound derivatives?

Answer: A well-established and reliable three-step sequence is recommended:

  • Protection of the Amine: The primary amine on the 5-aminopentanol starting material is highly nucleophilic and must be protected to prevent unwanted side reactions, such as N-alkylation during the ether synthesis step.[1][2] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.[3][4]

  • Williamson Ether Synthesis: The core ether linkage is formed by reacting the protected N-Boc-5-aminopentanol with a suitable cyclohexyl derivative (e.g., cyclohexyl bromide or tosylate) under basic conditions.[5][6] This is a classic S(_N)2 reaction.[7]

  • Deprotection of the Amine: The final step involves the removal of the Boc protecting group to yield the desired primary amine product. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).[4][8]

This strategic sequence ensures high selectivity and typically provides good overall yields.

Synthetic_Workflow Start 5-Aminopentanol + Cyclohexyl Halide Protect Step 1: Amine Protection (e.g., Boc2O, base) Start->Protect Protect Amine First Ether Step 2: Williamson Ether Synthesis (e.g., NaH, DMF) Protect->Ether Protected Intermediate Deprotect Step 3: Amine Deprotection (e.g., TFA, DCM) Ether->Deprotect Protected Product Purify Purification (Chromatography/Extraction) Deprotect->Purify End Final Product: This compound Purify->End

Caption: General Synthetic Workflow.

Section 2: Troubleshooting the Williamson Ether Synthesis

This stage is often the most critical for achieving a high yield. Low yields or the formation of side products are common hurdles.

Q2: My Williamson ether synthesis yield is very low (<30%). What are the most likely causes and how can I fix this?

Answer: Low yields in this S(N)2 reaction are a frequent issue and can typically be traced to one of four key areas: inefficient alkoxide formation, competing side reactions, suboptimal solvent choice, or inappropriate temperature control.[5][7][9]

Troubleshooting Protocol:

  • Verify Alkoxide Formation: The alcohol must be fully deprotonated to form the reactive alkoxide nucleophile.

    • Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[6] Unlike weaker bases (e.g., K₂CO₃) or hydroxide bases (NaOH, KOH) that can introduce water, NaH drives the deprotonation to completion.[10] Ensure your NaH is fresh; a gray appearance may indicate deactivation.

    • Action: Use 1.1-1.5 equivalents of high-quality NaH (60% dispersion in mineral oil is common) in an anhydrous aprotic solvent. Allow the alcohol to react with NaH for 30-60 minutes at 0 °C to room temperature (evidenced by hydrogen gas evolution ceasing) before adding the cyclohexyl halide.

  • Minimize the E2 Elimination Side Reaction: The alkoxide is a strong base and can promote a competing E2 elimination reaction, especially with a sterically hindered electrophile, forming cyclohexene instead of your ether.[6][7]

    • Insight: Lower temperatures favor the S(_N)2 pathway over E2.[7]

    • Action: Start the reaction at a lower temperature (e.g., 50-60 °C) and monitor by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is sluggish.[9][10] Reaction times typically range from 1 to 8 hours.[5][10]

  • Optimize Your Solvent System: The choice of solvent is critical for an S(_N)2 reaction.

    • Insight: Polar aprotic solvents are required. They solvate the metal cation (Na⁺), leaving a "naked," highly reactive alkoxide anion, which accelerates the reaction.[7] Protic solvents (like alcohols) will protonate the alkoxide, inhibiting the reaction.

    • Action: Use anhydrous N,N-dimethylformamide (DMF) or acetonitrile.[10] Ensure all glassware is thoroughly dried to prevent moisture from quenching the base.[9]

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic, irreversible deprotonation.[6]
Solvent Anhydrous DMF, AcetonitrilePolar aprotic; accelerates S(N)2 reactions.[7]
Temperature 50–100 °CStart low (50-60 °C) to minimize E2 elimination.[9][10]
Alkyl Halide Cyclohexyl Bromide or IodideBetter leaving groups than chloride.
Q3: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

Answer: Besides unreacted starting materials, the most common byproducts are the cyclohexene from E2 elimination (discussed in Q2) and products from N-alkylation if the amine was not fully protected.[7][11]

Troubleshooting_Low_Yield Start Low Yield in Ether Synthesis? CheckBase Is the base strong enough? (e.g., NaH) Start->CheckBase CheckTemp Is temperature too high? (>100°C) CheckBase->CheckTemp Yes Sol_StrongBase Action: Use NaH. Allow sufficient time for alkoxide formation. CheckBase->Sol_StrongBase No CheckSolvent Is solvent anhydrous and polar aprotic? CheckTemp->CheckSolvent No Sol_Temp Action: Lower temp to 50-70°C to favor SN2 over E2. CheckTemp->Sol_Temp Yes Sol_Solvent Action: Use dry DMF or acetonitrile. CheckSolvent->Sol_Solvent No Success Yield Improved CheckSolvent->Success Yes Sol_StrongBase->Success Sol_Temp->Success Sol_Solvent->Success

Caption: Troubleshooting Logic for Low Yield.

Q4: Can I use a phase-transfer catalyst to improve the reaction?

Answer: Yes, using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide is an excellent strategy, particularly for industrial-scale synthesis.[5][12] A PTC can facilitate the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the reaction occurs. This often allows for the use of less hazardous and less moisture-sensitive bases, such as solid KOH or concentrated aqueous NaOH, and can lead to milder reaction conditions.[10][13][14]

Section 3: Amine Deprotection - Challenges and Solutions

The final deprotection step, while often straightforward, can present its own set of challenges that can impact the purity and yield of your final product.

Q5: My Boc deprotection seems incomplete or is generating byproducts. How can I optimize this step?

Answer: Incomplete deprotection or byproduct formation during the removal of a Boc group is typically related to the acid used, reaction conditions, or the formation of a reactive tert-butyl cation intermediate.[8][15]

Troubleshooting Protocol:

  • Ensure Sufficient Acid: The Boc group is cleaved by acid-catalyzed hydrolysis.[3][4]

    • Insight: Trifluoroacetic acid (TFA) is highly effective. It is often used neat or in a 20-50% solution in a solvent like dichloromethane (DCM).

    • Action: Use a significant excess of TFA (e.g., 10-20 equivalents). Monitor the reaction by TLC until the starting material is fully consumed. The reaction is usually complete within 1-2 hours at room temperature.[3]

  • Manage the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[8][15] This cation can alkylate nucleophilic sites on your product or solvent, leading to impurities.

    • Insight: Electron-rich aromatic rings or other nucleophiles are particularly susceptible to alkylation by this cation.[8][15]

    • Action: Add a "scavenger" to the reaction mixture. Scavengers are compounds that are designed to trap the t-Bu⁺ cation. Common and effective scavengers include triethylsilane (TES) or anisole (1-5% v/v).

IssueCauseSolution
Incomplete Deprotection Insufficient acid strength or quantity.Use excess TFA in DCM; monitor by TLC.[4]
Byproduct Formation Alkylation by tert-butyl cation.Add a scavenger like triethylsilane or anisole.[8][15]
Difficult Workup Residual TFA forms a salt.Neutralize with a base (e.g., aq. NaHCO₃) during workup.

Section 4: Purification and Analysis FAQs

Q6: What is the best way to purify the final this compound product?

Answer: The basic nature of the primary amine allows for straightforward purification strategies.

  • Acid-Base Extraction: After the reaction workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure amine back into an organic solvent.[16]

  • Column Chromatography: If impurities are similar in basicity, column chromatography is effective. However, primary amines can streak on standard silica gel. To mitigate this, you can either use a basic mobile phase (e.g., by adding 1-2% triethylamine to your eluent) or use a specialized stationary phase like basic alumina or an amine-functionalized silica column.[17] Reversed-phase C18 chromatography is also a viable option for polar amines.[17]

Q7: How can I confirm the structure and purity of my final product?

Answer: A combination of standard analytical techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key signals to look for include the protons adjacent to the ether oxygen and the amine group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): For a quick assessment of purity and to compare against starting materials.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from [Link]

  • IOR Press. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). A) Pathways for the synthesis of cyclohexane derivatives through the.... Retrieved from [Link]

  • ResearchGate. (2022). synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [(5-Aminopentyl)oxy]cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a bifunctional molecule with both a primary amine and an ether linkage, this compound is susceptible to specific degradation pathways if not stored and handled correctly. This guide provides in-depth, experience-based advice to help you mitigate these risks and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at temperatures below 30°C (86°F) in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide.[1] For long-term storage, refrigeration (2-8°C) is advisable. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace oxygen.

Q2: I've noticed a yellowing of my this compound sample over time. What does this indicate?

A2: A color change, particularly to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the primary amine group. Exposure to air and light can accelerate this process. While a slight discoloration may not significantly impact all applications, it signals that the purity of the compound is compromised and should be re-evaluated before use in sensitive assays.

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: While low temperatures are generally beneficial, it is crucial to prevent freeze-thaw cycles. If you need to store the compound at -20°C, it is best to aliquot it into smaller, single-use vials. This practice minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time a sample is retrieved. Ensure the vials are appropriate for low-temperature storage and are sealed tightly.

Q4: What materials are compatible for storing this compound?

A4: For primary amines and ethers, it is recommended to use containers made of high-density polyethylene (HDPE) or amber glass. These materials are non-reactive and, in the case of amber glass, offer protection from light. Ensure the container has a secure, airtight seal to prevent exposure to the atmosphere.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Reduced Reactivity or Inconsistent Experimental Results
  • Symptom: Your experiments using this compound are yielding lower than expected results, or you observe significant variability between batches.

  • Probable Cause: This is often a direct consequence of compound degradation. The primary amine is a key reactive site, and its oxidation or reaction with atmospheric CO2 can lead to the formation of less reactive species. Additionally, the ether linkage can be susceptible to peroxide formation over extended periods, especially with exposure to light and oxygen.[3][4]

  • Troubleshooting Steps:

    • Purity Assessment: The first step is to verify the purity of your current stock. This can be accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6][7] These methods can help identify and quantify the parent compound and any major degradation products.

    • Functional Group Titration: A simple acid-base titration can be used to determine the concentration of the primary amine group. A reduction in the expected amine concentration is a clear indicator of degradation.

    • Procure Fresh Stock: If significant degradation is confirmed, it is highly recommended to obtain a fresh batch of the compound for critical experiments.

    • Implement Proper Storage: Review your current storage protocol against the recommendations in the "Best Practices for Storage" section below to prevent future degradation.

Issue 2: Appearance of Particulate Matter or Cloudiness in Solution
  • Symptom: When dissolving this compound in a solvent, you observe a hazy appearance or the presence of solid particles.

  • Probable Cause: This can be due to the formation of insoluble degradation products. For instance, the reaction of the primary amine with atmospheric carbon dioxide can form carbamates, which may have limited solubility. Another possibility is the absorption of water, as amines are hygroscopic, which can affect solubility.

  • Troubleshooting Steps:

    • Solubility Check: Confirm that you are using an appropriate solvent and that the concentration is within the solubility limits of the pure compound.

    • Filtration: If the compound is supposed to be fully soluble, the solution can be filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter. However, this does not address the underlying purity issue.

    • Purity Analysis: As with reduced reactivity, an analytical assessment of the material's purity is recommended to identify the nature of the insoluble species.

Potential Degradation Pathways

Understanding the chemical vulnerabilities of this compound is crucial for preventing its degradation. The two primary functional groups, the amine and the ether, have distinct degradation pathways.

G cluster_amine Amine Degradation cluster_ether Ether Degradation Amine This compound (Primary Amine) Oxidation Oxidized Products (e.g., Imines, Nitro compounds) Amine->Oxidation O₂ / Light Carbamate Carbamate Salts Amine->Carbamate CO₂ Ether This compound (Ether Linkage) Peroxides Hydroperoxides Ether->Peroxides O₂ / Light

Caption: Primary degradation pathways for this compound.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following guidelines:

ParameterRecommendationRationale
Temperature Store below 30°C (86°F). For long-term storage, refrigerate at 2-8°C.Minimizes the rate of chemical degradation and reduces volatility.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the amine group and formation of ether peroxides.[3]
Light Store in an amber glass vial or in a dark location.Light can catalyze both amine oxidation and peroxide formation in ethers.[3][4]
Moisture Use a tightly sealed container and store in a dry environment. Consider using a desiccator.Amines are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and the formation of byproducts.
Handling When not in use, keep the container tightly sealed. For frequent use, consider aliquoting into smaller, single-use vials.Minimizes repeated exposure to air and moisture, which can degrade the entire stock.

Experimental Protocols for Quality Control

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If derivatization is required to improve volatility or peak shape, consult standard analytical chemistry protocols for primary amines.

  • GC-MS Instrumentation and Conditions (Example):

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area of the parent compound and any other observed peaks to determine the relative purity.

    • Attempt to identify major impurity peaks by comparing their mass spectra to library databases (e.g., NIST). Common degradation products of amines and ethers should be considered.[8]

Caption: Workflow for GC-MS purity assessment.

Protocol 2: Peroxide Test for Ether Linkage Stability

Ethers can form explosive peroxides over time when exposed to air.[4] It is good practice to periodically test for the presence of peroxides, especially for older samples.

  • Materials:

    • Commercially available peroxide test strips.

    • A small sample of your this compound.

  • Procedure:

    • Follow the manufacturer's instructions for the peroxide test strips.

    • Typically, this involves dipping the test strip into the liquid sample for a specified amount of time.

    • Compare the color change of the strip to the provided color chart to determine the peroxide concentration.

  • Interpretation:

    • If peroxides are detected, the compound should be handled with extreme caution and disposed of according to your institution's safety guidelines. Do not attempt to distill or concentrate the material, as this can concentrate the explosive peroxides.[4]

By implementing these storage, handling, and quality control procedures, you can ensure the integrity of your this compound and the reproducibility of your research.

References

  • Amine Storage Conditions: Essential Guidelines for Safety.

  • Ethers | Health & Safety. 2

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. 5

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. 8

  • Use of Ether. 3

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. 6

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. 7

  • What are the Health and Safety Guidelines for Using Amines?. 1

  • Diethyl Ether. 9

  • Ether. 4

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in [(5-Aminopentyl)oxy]cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving [(5-Aminopentyl)oxy]cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the formation of unexpected side products during their experiments. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: I'm performing an N-alkylation on this compound and I'm observing multiple products with higher molecular weights than my expected mono-alkylated product. What is happening?

This is a classic case of over-alkylation, a common side reaction with primary amines.[1][2][3] The primary amine of your starting material is nucleophilic and reacts with your alkylating agent as expected. However, the resulting secondary amine is often even more nucleophilic than the starting primary amine and can react with another molecule of the alkylating agent. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the more nucleophilic product.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation step.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

  • Use a Protecting Group: If the above methods are not effective, consider protecting the amine with a suitable protecting group (e.g., Boc, Cbz). After the desired reaction on another part of the molecule, the protecting group can be removed.

Here is a workflow to guide your troubleshooting process for over-alkylation:

Over_Alkylation_Troubleshooting start Start: Over-alkylation observed check_stoichiometry Check Stoichiometry Is a large excess of the amine used? start->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry Increase excess of this compound check_stoichiometry->adjust_stoichiometry No check_addition Check Addition Rate Was the alkylating agent added slowly? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Modify Protocol Add alkylating agent dropwise or via syringe pump check_addition->slow_addition No check_temp Check Temperature Was the reaction run at a low temperature? check_addition->check_temp Yes slow_addition->check_temp lower_temp Modify Protocol Decrease reaction temperature check_temp->lower_temp No protecting_group Consider Protecting Group Strategy check_temp->protecting_group Yes lower_temp->protecting_group end End: Mono-alkylation Optimized protecting_group->end

Caption: Troubleshooting workflow for over-alkylation.

Q2: I'm trying to perform a reaction where the ether linkage is cleaved, but I'm getting a complex mixture of products, including some that appear to be elimination products. Why is this happening?

Cleavage of the ether in this compound, typically under strongly acidic conditions (e.g., HBr, HI), can be complicated by the structure of the cyclohexane ring. The reaction likely proceeds through a protonated ether, followed by nucleophilic attack by the halide. However, the cyclohexane ring can also undergo elimination reactions, especially if the reaction conditions are harsh.

Potential Side Reactions:

  • E1 Elimination: If a carbocation is formed on the cyclohexane ring after the ether is protonated and the aminopentyl group leaves, a proton can be lost from an adjacent carbon to form cyclohexene.[5]

  • E2 Elimination: If a strong base is present or if the halide acts as a base, it can abstract a proton from a carbon adjacent to the ether linkage, leading to the formation of cyclohexene in a concerted step. For an E2 reaction to occur efficiently in a cyclohexane system, the proton being removed and the leaving group (the protonated ether) must be in an anti-periplanar (trans-diaxial) arrangement.[5][6][7][8][9]

Troubleshooting Steps:

  • Milder Reagents: Consider using milder conditions for ether cleavage. For example, Lewis acids like BBr₃ can sometimes cleave ethers more cleanly than strong protic acids.

  • Control Temperature: High temperatures favor elimination reactions. Running the reaction at a lower temperature may favor the desired substitution reaction.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents can stabilize carbocation intermediates, potentially favoring E1, while aprotic solvents might favor SN2-type cleavage.

The stability of the cyclohexane chair conformation plays a crucial role. The [(5-Aminopentyl)oxy] group will preferentially occupy the equatorial position to minimize steric strain.[10][11][12][13] For an E2 reaction to occur, the molecule would need to undergo a ring flip to place the leaving group in a less stable axial position, which can be energetically unfavorable.[7]

Ether_Cleavage_Side_Reactions cluster_0 Desired SN2 Pathway cluster_1 Undesired Elimination Pathways A Protonated Ether B Nucleophilic Attack by Halide A->B C Cyclohexanol and 5-halo-pentylamine B->C D Protonated Ether E1 E1: Carbocation Formation D->E1 E2 E2: Anti-periplanar Elimination D->E2 F Cyclohexene E1->F E2->F

Caption: Competing pathways in ether cleavage.

Q3: I am performing a reaction with a strong base to deprotonate a position on the pentyl chain, but I am observing the formation of cyclohexene. What is causing this?

This is likely due to an intramolecular elimination reaction. The primary amine can be deprotonated by a very strong base to form an amide anion. This anion can then act as an internal nucleophile or base. In this case, it appears to be acting as a base, abstracting a proton from the cyclohexane ring, leading to the elimination of the aminopentoxy group and the formation of cyclohexene.

Alternatively, if there is a leaving group on the pentyl chain, an intramolecular cyclization could occur. However, the formation of cyclohexene points towards an elimination pathway involving the ether linkage.

Troubleshooting Steps:

  • Protect the Amine: The most straightforward solution is to protect the primary amine before treating the molecule with a strong base. A simple Boc or Cbz protecting group will prevent the formation of the reactive amide anion.

  • Choice of Base: Use a sterically hindered, non-nucleophilic base. This will favor deprotonation at the desired position on the pentyl chain over intermolecular reactions or acting as a nucleophile.

  • Lower Temperature: As with other side reactions, lowering the temperature can help to control the reactivity of the base and favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of this compound

This protocol is designed to minimize over-alkylation.

  • Reactant Preparation:

    • Dissolve this compound (5.0 equivalents) in a suitable aprotic solvent (e.g., THF, acetonitrile).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents).

    • Prepare a separate solution of the alkylating agent (1.0 equivalent) in the same solvent.

  • Reaction Execution:

    • Cool the solution of the amine and base to 0 °C in an ice bath.

    • Add the solution of the alkylating agent dropwise to the cooled amine solution over a period of 1-2 hours with vigorous stirring.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to isolate the mono-alkylated product.

Data Summary

IssuePotential Side Product(s)Key Troubleshooting Strategy
N-AlkylationDi- and tri-alkylated amines, quaternary ammonium saltsUse a large excess of the primary amine, slow addition of the alkylating agent.
Ether CleavageCyclohexeneUse milder cleavage reagents (e.g., Lewis acids), lower reaction temperature.
Reactions with Strong BaseCyclohexeneProtect the primary amine before introducing the strong base.

References

  • Chemistry Stack Exchange. (2020). Stability of cyclohexane type species. [Link]

  • Clark, J. (n.d.). Preparation of amines. Chemguide. [Link]

  • LibreTexts Chemistry. (2021). Synthesis of Amines. [Link]

  • ScienceDirect. (2010). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. [Link]

  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]

  • BYJU'S. (n.d.). Conformation of cyclohexane. [Link]

  • YouTube. (2020). How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. [Link]

  • Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Master Organic Chemistry. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?[Link]

  • LibreTexts Chemistry. (2021). The E2 Reaction and Cyclohexane Conformation. [Link]

  • LibreTexts Chemistry. (2021). Reactions of Amines. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • YouTube. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]

  • YouTube. (2020). 4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry. [Link]

  • StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems. [Link]

  • SlidePlayer. (n.d.). CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2009). Azabrendanes V. Synthesis and reactions of stereoisomeric exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-ene-based ureas. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC analysis of [(5-Aminopentyl)oxy]cyclohexane. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered with this and structurally similar basic compounds. Our approach is rooted in first-principles chemistry to provide not just solutions, but a deeper understanding of the separation process.

Understanding the Analyte: this compound

  • Primary Amine Group (-NH2): This functional group is basic. The pKa of the conjugate acid (R-NH3+) for most simple aliphatic primary amines is in the range of 9.5 to 11.0.[1] This means that at a mobile phase pH below ~8, the amine will be predominantly in its protonated, positively charged form (R-NH3+).

  • Cyclohexyl and Alkyl Chain: The cyclohexane ring and the five-carbon chain contribute to the molecule's hydrophobicity. The estimated octanol-water partition coefficient (LogP) for a similar structure, cyclohexyl vinyl ether, is around 2.5-3.0, suggesting moderate hydrophobicity.[2][3][4]

This combination of a basic, polar functional group and a moderately hydrophobic backbone makes the molecule susceptible to complex interactions within a standard reversed-phase HPLC system, often leading to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for this compound is exhibiting significant tailing. What is the most likely cause?

A1: The primary cause of peak tailing for basic compounds like yours is a secondary retention mechanism involving interaction with residual silanol groups on the silica-based stationary phase. [5]

In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the C18 (or other) alkyl chains of the stationary phase. However, the underlying stationary phase is typically made of silica, which has surface silanol groups (Si-OH).[6] These silanols are weakly acidic, with a pKa around 3.8-4.2.[7]

Here's the problematic interaction:

  • At Mid-Range pH (e.g., pH 4-7): The silanol groups (Si-OH) become partially deprotonated and negatively charged (Si-O⁻).[7]

  • Analyte State: Your basic amine is protonated and positively charged (R-NH3+).

  • Ionic Interaction: A strong ion-exchange interaction occurs between the positively charged analyte and the negatively charged silanol sites.[8]

This ionic interaction is much stronger than the desired hydrophobic interaction. Molecules that experience this "stick" to the silanol sites longer than those that don't, resulting in a delayed elution for a fraction of the analyte molecules and causing the characteristic peak tail.[9]

cluster_Analyte Analyte in Mobile Phase cluster_StationaryPhase Silica Stationary Phase (pH > 4) Analyte R-NH3+ (Protonated Amine) C18 C18 Chains (Primary Retention) Analyte->C18 Desired Hydrophobic Interaction (Fast) Silanol Si-O- (Ionized Silanol) (Secondary Retention) Analyte->Silanol Undesired Ionic Interaction (Slow)

Caption: Mechanism of secondary ionic interactions causing peak tailing.

Q2: How can I mitigate these silanol interactions by adjusting my mobile phase pH?

A2: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your analyte and the silanol groups. The goal is to minimize the strong ionic attraction. You have two primary strategies: low pH or high pH.[10][11]

Strategy 1: Low pH (Recommended Starting Point)

  • Mechanism: By lowering the mobile phase pH to below 3, the vast majority of the acidic silanol groups will be protonated (Si-OH) and neutral.[7] This eliminates the negative charge on the stationary phase, thereby preventing the strong ion-exchange interaction with your positively charged analyte.

  • Benefit: This is often the most effective and straightforward way to achieve a sharp, symmetrical peak for basic compounds.[5]

Strategy 2: High pH

  • Mechanism: By raising the mobile phase pH to 2 or more units above the analyte's pKa (i.e., pH > 11-12), the amine group becomes deprotonated (R-NH2) and neutral. This eliminates the positive charge on the analyte, preventing the ionic interaction with the negatively charged silanol sites.

  • Caution: This approach requires a pH-stable HPLC column, as traditional silica-based columns can dissolve at high pH, leading to rapid degradation.

pH StrategyAnalyte State (R-NH2)Silanol State (Si-OH)Interaction TypeExpected Peak ShapeColumn Requirement
Low pH (~2.5) Protonated (R-NH3+)Neutral (Si-OH)HydrophobicImproved Standard C18
Mid pH (4-7) Protonated (R-NH3+)Ionized (Si-O⁻)Ionic & HydrophobicTailing Standard C18
High pH (>11) Neutral (R-NH2)Ionized (Si-O⁻)HydrophobicImproved pH-Stable Column
Q3: I've tried adjusting the pH, but I still see some tailing. What other mobile phase additives can I use?

A3: If pH adjustment alone is insufficient, you can use mobile phase additives that act as "silanol blockers" or ion-pairing agents.

Option 1: Competing Base (Silanol Blocking)

  • Mechanism: Add a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase.[12] The competing base is typically used at concentrations around 10-50 mM. The TEA molecules will be protonated and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

  • Protocol:

    • Start by preparing your aqueous mobile phase with a buffer at the desired pH (e.g., pH 3.0 phosphate buffer).

    • Add triethylamine to the aqueous phase at a concentration of 10-25 mM.

    • Mix thoroughly and filter before use.

    • Always dedicate a column to methods using TEA, as it can be difficult to wash out completely.

Option 2: Ion-Pairing Reagents

  • Mechanism: An ion-pairing reagent is a molecule that has a charge opposite to your analyte and a hydrophobic tail. For your positively charged amine, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) or a perfluorinated carboxylic acid (e.g., trifluoroacetic acid, TFA) is used.[13][14]

  • TFA as a Special Case: Trifluoroacetic acid (TFA) at a concentration of 0.1% is very common in peptide and protein separations.[15][16][17] It serves two purposes:

    • pH Control: It lowers the mobile phase pH to around 2, protonating the silanols.[18]

    • Ion Pairing: The trifluoroacetate anion (CF3COO⁻) forms a neutral ion pair with the protonated amine (R-NH3+). This neutral complex has increased hydrophobicity and interacts more predictably with the C18 stationary phase, leading to sharper peaks.[15]

  • Protocol (Using 0.1% TFA):

    • Prepare Mobile Phase A: Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade acetonitrile or methanol.

    • Sonicate briefly to mix and degas. Note: TFA has a strong UV absorbance below 220 nm, which can cause baseline drift in gradient separations.

Troubleshooting Workflow Start Peak Tailing Observed Q_pH Is Mobile Phase pH < 3? Start->Q_pH Adjust_pH Action: Adjust Mobile Phase pH to 2.5 - 3.0 using Formic Acid or TFA Q_pH->Adjust_pH No Q_Additive Is a Competing Base or Ion-Pair Reagent Used? Q_pH->Q_Additive Yes Adjust_pH->Q_Additive Add_Additive Action: Add 0.1% TFA or 10-25 mM Triethylamine (TEA) to Mobile Phase Q_Additive->Add_Additive No Q_Column Is the Column a Modern, Base-Deactivated Type? Q_Additive->Q_Column Yes Add_Additive->Q_Column Change_Column Action: Switch to a High-Purity, End-Capped, or Polar-Embedded Column Q_Column->Change_Column No Check_System Investigate Extra-Column Effects (tubing, connections) or Column Failure (voids) Q_Column->Check_System Yes End Symmetrical Peak Achieved Change_Column->End Check_System->End

Caption: A logical workflow for troubleshooting peak tailing.

Q4: Could my HPLC column itself be the problem? When should I consider a different type of column?

A4: Absolutely. Not all C18 columns are created equal. If mobile phase optimization doesn't solve the issue, the column is the next logical component to address.

Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, making them more prone to causing peak tailing with basic compounds.[19] Modern columns, often marketed as "base-deactivated," are specifically designed to minimize these effects.[6][20]

Consider switching to one of the following:

  • High-Purity, End-Capped Columns: These columns are made from silica with very low metal content. After the C18 chains are bonded, the column is treated with a small silylating reagent (e.g., trimethylchlorosilane) in a process called "end-capping." This converts most of the remaining accessible silanol groups into less interactive Si-O-Si(CH3)3 groups, significantly reducing tailing.[6]

  • Polar-Embedded Columns: These columns have a polar functional group (like an amide or carbamate) embedded within the C18 alkyl chain.[6] This polar group can interact with nearby silanol groups through hydrogen bonding, effectively shielding them from the analyte. It also alters the column's selectivity.

  • Hybrid Particle Columns: These columns are based on silica-organic hybrid particles that are more resistant to high pH conditions and often show reduced silanol activity.

If you are consistently analyzing basic compounds, investing in a high-quality, base-deactivated column is one of the most effective long-term solutions for improving peak shape and method robustness.[20][21]

References

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • The role of TFA on Reverse phase chromatography? (2008). Chromatography Forum.
  • Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC Blog.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Base Deactivated HPLC Column Definition. (2025). MicroSolv.
  • CYCLOHEXYL VINYL ETHER | 2182-55-0. (2025). ChemicalBook.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved from [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025). ResearchGate. Retrieved from [Link]

  • Chemical Properties of Vinylcyclohexyl ether (CAS 2182-55-0). (n.d.). Cheméo. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020). Quora. Retrieved from [Link]

  • ACE® Ultra Inert Base Deactivated HPLC Columns. (n.d.). Hichrom. Retrieved from [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Online. Retrieved from [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (n.d.). PubMed. Retrieved from [Link]

  • Base-Deactivated End-Capped Column. (2005). Chromatography Forum. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011). American Laboratory. Retrieved from [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024). Welch Materials. Retrieved from [Link]

  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Silica Purity #2 – Silanols. (n.d.). Separation Science. Retrieved from [Link]

  • How does pH affect the results of HPLC results? (2021). Quora. Retrieved from [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2025). ResearchGate. Retrieved from [Link]

  • ACE® Ultra-Inert Base Deactivated HPLC Columns. (n.d.). Scribd. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (n.d.). Waters Corporation. Retrieved from [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. Retrieved from [Link]

  • What is an amine? How do the pKas of Nitrogen bound protons differ? (2020). Reddit. Retrieved from [Link]

  • cyclohexyl vinyl ether (vinyloxy)cyclohexane. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Interference of [(5-Aminopentyl)oxy]cyclohexane in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate potential interference caused by [(5-Aminopentyl)oxy]cyclohexane in a variety of biochemical assays. The insights provided here are based on established principles of assay development and small molecule screening to ensure the integrity and accuracy of your experimental data.

Introduction: Understanding the Challenge

This compound is a bifunctional molecule, possessing a primary amine group and a hydrophobic cyclohexane moiety. This structure can lead to non-specific interactions and interference in biochemical assays through several mechanisms:

  • Ionic Interactions: The primary amine is protonated at physiological pH, carrying a positive charge that can lead to non-specific binding to negatively charged surfaces or biomolecules.[1]

  • Hydrophobic Interactions: The non-polar cyclohexane ring can interact with hydrophobic regions of proteins or assay plates, causing aggregation or non-specific binding.[2][3][4]

  • Reactivity of the Primary Amine: The nucleophilic primary amine can react with certain reagents used in assays, leading to signal quenching or false positives.[5]

This guide will walk you through identifying and resolving these potential issues to ensure the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing high background noise in my ELISA. Could this compound be the cause?

A1: Yes, it is a strong possibility. The primary amine group on your compound can cause non-specific binding to the ELISA plate surface, which is often negatively charged. This can lead to high background signals.[1] Additionally, the hydrophobic cyclohexane group can interact with the polystyrene plate.

Troubleshooting Steps:

  • Optimize Blocking Buffers: Standard protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk might not be sufficient.[6] Consider adding a non-ionic detergent, such as Tween-20 (0.05% v/v), to your blocking and wash buffers to disrupt hydrophobic interactions.[6]

  • Increase Salt Concentration: Including a moderate concentration of salt (e.g., 150-500 mM NaCl) in your buffers can help to disrupt non-specific ionic interactions.[1]

  • Chemical Blocking of Amine Groups: For amine-functionalized surfaces, after your primary antibody coating, you can block remaining reactive amines with a small molecule like acetic anhydride before adding your sample.[1] This should be done with caution to avoid affecting your coated antibody.

  • Consider Alternative Plates: If the issue persists, consider using plates with different surface chemistries, such as those with a hydrophilic or neutral coating, to minimize non-specific binding.

Q2: My fluorescence-based assay is showing inconsistent results (quenching or enhancement). How can I determine if this compound is interfering?

A2: this compound can interfere with fluorescence assays through several mechanisms, including autofluorescence, quenching, or light scattering.[7][8][9] The hydrophobic nature of the cyclohexane moiety can also promote compound aggregation at higher concentrations, leading to anomalous fluorescence polarization.[2]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound at the assay concentration in the assay buffer without any other assay components (e.g., enzyme, substrate, fluorophore). This will determine if your compound is autofluorescent at the excitation and emission wavelengths of your assay.[7][10]

  • Perform a Quenching Test: In a separate experiment, mix your compound with the fluorophore used in your assay and measure the fluorescence. A decrease in signal compared to the fluorophore alone indicates quenching.[7][10]

  • Evaluate Compound Aggregation: Test a range of concentrations of your compound. A non-linear or abrupt change in signal can be indicative of aggregation.[2][11] Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes mitigate aggregation-based artifacts.

  • Shift to a Different Fluorophore: If interference is confirmed, consider using a fluorophore with excitation and emission wavelengths further into the red region of the spectrum, as this can sometimes reduce interference from small molecules.[8][9]

Q3: I suspect this compound is directly inhibiting my reporter enzyme in a coupled-enzyme assay. How can I confirm this?

A3: This is a valid concern, as small molecules can directly inhibit reporter enzymes like firefly luciferase, which is a common source of interference in high-throughput screening.[11]

Troubleshooting Steps:

  • Run a Reporter-Only Assay: Perform an experiment with just the reporter enzyme and its substrate in the presence and absence of your compound. This will directly test for inhibition of the reporter.

  • Consult Compound Profiling Databases: Check publicly available databases (e.g., PubChem) to see if your compound or similar structures have been flagged as frequent hitters or assay interferers.

  • Use an Orthogonal Assay: If possible, validate your findings using an assay with a different detection method that does not rely on the same reporter enzyme.[7][12] For example, if you are using a luminescence-based assay, try to confirm your results with a fluorescence or absorbance-based method.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Mitigating Interference

This workflow provides a structured approach to identifying and addressing interference from this compound.

Caption: The effect of buffer optimization on mitigating interference.

By systematically applying these troubleshooting guides and best practices, researchers can confidently identify and minimize the interference of this compound in their biochemical assays, leading to more reliable and reproducible data.

References

  • ResearchGate. (2020). What are some strategies to block primary amine surfaces in immunoassays without using any protein based blockers?[Link]

  • ResearchGate. (2025). Letter: Interference by antibiotics in amino acid assays. [Link]

  • National Institutes of Health. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

  • Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. [Link]

  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • PubMed. (n.d.). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. [Link]

  • ResearchGate. (2025). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. [Link]

  • PubChem. (n.d.). Cyclohexane. [Link]

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. [Link]

  • Wikipedia. (n.d.). Cyclohexane. [Link]

Sources

Validation & Comparative

A Strategic Guide to Evaluating the Efficacy of [(5-Aminopentyl)oxy]cyclohexane and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The molecule [(5-Aminopentyl)oxy]cyclohexane represents an intriguing, albeit underexplored, chemical entity. Its structure, featuring a cyclohexane core, a flexible aminopentyl side chain, and an ether linkage, combines functionalities that are present in a variety of biologically active compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound class and compare it to relevant alternatives. The focus here is not on a single, predetermined application, but rather on the strategic, evidence-driven process of elucidating potential therapeutic value.

Deconstructing the this compound Scaffold: A Rationale for Investigation

The chemical architecture of this compound suggests several avenues for biological interaction. The cyclohexane ring provides a non-polar, rigid scaffold that can be a key determinant in binding to hydrophobic pockets of target proteins. The introduction of substituents on this ring can significantly influence potency and selectivity, a well-established principle in the structure-activity relationship (SAR) of cycloalkylamide derivatives.[1] The ether linkage offers a degree of conformational flexibility, while the terminal primary amine of the pentyl chain provides a key site for hydrogen bonding and potential salt formation, which is often crucial for receptor interaction and pharmacokinetic properties.

Given the prevalence of these individual moieties in various bioactive molecules, from antimicrobial agents to central nervous system modulators, a broad initial screening approach is warranted to identify the most promising therapeutic area for this particular scaffold.[2]

A Phased Approach to Efficacy Evaluation: From In Vitro Screening to In Vivo Validation

A logical, stepwise progression is essential to efficiently allocate resources and build a robust data package for this novel compound class. The following experimental workflow outlines a recommended path for characterization and comparison.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Comparative In Vitro Efficacy cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Synthesis & Characterization B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 panel) A->B Primary Screening C Antimicrobial Susceptibility Testing (MIC/MBC assays) A->C Primary Screening D Receptor Binding Assays (Target-based screening) A->D Primary Screening E Selection of Lead Indication B->E Data Analysis & Prioritization C->E Data Analysis & Prioritization D->E Data Analysis & Prioritization F Selection of Comparator Compounds (Structural & Functional Analogs) E->F G Head-to-Head Cytotoxicity Assays (e.g., MTT, LDH release) F->G Direct Comparison H Mechanism of Action Studies (e.g., Apoptosis assays, cell cycle analysis) G->H Elucidating Causality I In Vitro ADME Profiling (Metabolic stability, permeability) H->I J Animal Model Selection (Based on lead indication) I->J K Maximum Tolerated Dose (MTD) Study J->K Safety Assessment L Comparative Efficacy Study (vs. Standard-of-Care) K->L In Vivo Validation M Preliminary Pharmacokinetic (PK) Analysis L->M N Go/No-Go Decision for Lead Optimization M->N Data Integration

Figure 1: A phased experimental workflow for the evaluation of novel chemical entities.

Comparative Data Analysis: Benchmarking Against Alternatives

To ascertain the true potential of this compound, its performance must be benchmarked against structurally and functionally similar compounds.

Selection of Comparator Compounds

The choice of comparators is critical for a meaningful analysis. We propose a multi-pronged approach:

  • Structural Analogs: Synthesize and test derivatives with modifications to each key component of the scaffold:

    • Alkyl Chain Length: Compare the 5-carbon chain to shorter (e.g., 3-carbon) and longer (e.g., 7-carbon) variants to probe the effect of flexibility and distance of the amino group.

    • Cyclic Core: Replace the cyclohexane with other cyclic systems like cyclopentane or adamantane to assess the impact of ring size and rigidity.

    • Linker Chemistry: Substitute the ether linkage with an amide or a direct carbon-carbon bond to evaluate the influence of the linker on activity and metabolic stability.

  • Functional Analogs: If a primary biological activity is identified (e.g., anticancer), include established drugs in that therapeutic class as positive controls. For instance, if cytotoxic effects are observed against non-small-cell lung cancer cell lines, a comparison with agents like foretinib would be relevant.[3]

Quantitative Comparison of In Vitro Efficacy

For this guide, we will proceed with a hypothetical scenario where initial screening suggests potential anticancer activity.

Table 1: Hypothetical Comparative In Vitro Cytotoxicity Data (IC50 in µM)

CompoundA549 (Lung Cancer)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)
This compound (Test Cmpd)1.2 ± 0.2 2.5 ± 0.4 5.1 ± 0.7
[(3-Aminopropyl)oxy]cyclohexane (Analog 1)8.7 ± 1.112.3 ± 2.518.9 ± 3.2
[(5-Aminopentyl)amino]cyclohexane (Analog 2)4.5 ± 0.66.8 ± 0.99.2 ± 1.3
Doxorubicin (Positive Control)0.1 ± 0.020.08 ± 0.010.2 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

This table provides a clear, at-a-glance comparison of the cytotoxic potency of our lead compound against its analogs and a standard chemotherapeutic agent.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are foundational for the in vitro evaluation phase.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds and controls dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds and controls in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[4]

Materials:

  • Opaque-walled 96-well plates

  • Assay plates with cells cultured as described in the MTT protocol

  • LDH assay kit (commercially available) containing the substrate mix and stop solution

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Prepare the assay plate with cells and compounds as described in steps 1-4 of the MTT protocol.

  • Include control wells for: no cells (medium only), vehicle-treated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).

  • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new opaque-walled 96-well plate.

  • Add 50 µL of the LDH substrate mix to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

In Vivo Efficacy Modeling

Should in vitro data demonstrate promising and selective activity, the next logical step is to evaluate the compound in a relevant animal model.[][6]

Study Design: Xenograft Model for Anticancer Efficacy

Model:

  • Use of immunodeficient mice (e.g., NOD/SCID or nude mice) to allow for the growth of human tumor xenografts.[]

Procedure:

  • Subcutaneously implant human cancer cells (e.g., A549) into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (typically n=8-10 per group):

    • Vehicle control (e.g., saline with 5% DMSO)

    • This compound (at two or three dose levels determined from an MTD study)

    • Standard-of-care drug (e.g., Doxorubicin)

  • Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule (e.g., daily for 21 days).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • The primary endpoint is typically tumor growth inhibition (TGI).

G cluster_0 SAR Decision Tree A Initial Hit: This compound IC50 = 1.2 µM B Modify Alkyl Chain A->B C Modify Cyclohexane Core A->C D Modify Linker A->D B1 B1 B->B1 Shorter Chain (C3) IC50 = 8.7 µM (Worse) B2 B2 B->B2 Longer Chain (C7) IC50 = 0.8 µM (Improved) C1 C1 C->C1 Cyclopentane IC50 = 3.4 µM (Worse) C2 C2 C->C2 Adamantane IC50 = 0.5 µM (Improved) D1 D1 D->D1 Amide Linker IC50 = 4.5 µM (Worse) D2 D2 D->D2 C-C Linker IC50 = 2.1 µM (Worse) B3 B3 B2->B3 Optimize C7 Analogs C3 C3 C2->C3 Synthesize Adamantane Analogs

Sources

A Comparative Guide to the Synthesis of [(5-Aminopentyl)oxy]cyclohexane: Validation of a Novel High-Purity Route

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(5-Aminopentyl)oxy]cyclohexane is a valuable bifunctional molecule, serving as a versatile building block in the development of novel pharmaceutical agents and advanced materials. Its structure, featuring a hydrophobic cyclohexane head, a flexible ether-linked spacer, and a reactive primary amine terminus, makes it an ideal scaffold for creating targeted drug delivery systems, novel surfactants, and specialized polymer precursors.

The efficient and high-purity synthesis of this compound is paramount for its application in research and development. Traditional synthetic methods can be multi-step, involve hazardous reagents, or suffer from low yields and difficult purification due to byproduct formation. This guide presents a validation of a new, streamlined synthesis route, juxtaposed with a common alternative. We provide a detailed, objective comparison supported by established chemical principles and experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Part 1: A Validated High-Efficiency Synthesis Route

Our proposed route is a robust two-step process designed for high yield and purity. It leverages two classic, reliable reactions: the Williamson Ether Synthesis to construct the core C-O-C framework, followed by the Gabriel Synthesis to install the terminal primary amine with exceptional selectivity.

Conceptual Overview & Rationale

The primary challenge in synthesizing primary amines is preventing over-alkylation, where the desired product reacts further to form secondary and tertiary amines.[1][2] Our proposed route circumvents this issue entirely.

  • Williamson Ether Synthesis: This SN2 reaction is one of the most dependable methods for forming ethers.[3][4][5][6] By reacting the alkoxide of cyclohexanol with 1-bromo-5-chloropentane, we selectively form the ether bond at the more reactive C-Br site, leaving the C-Cl bond intact for the subsequent step. The choice of a di-halide with differential reactivity is a key strategic decision to ensure a clean, mono-etherification product.

  • Gabriel Synthesis: This method uses a phthalimide anion as a surrogate for an ammonia anion, which elegantly prevents over-alkylation.[1][7] The phthalimide-protected intermediate is stable and easily purified. The final amine is then liberated under mild conditions using hydrazine, yielding a clean primary amine without the secondary or tertiary amine contaminants that often plague alternative methods.[7][8][9]

Reaction Pathway: Proposed Route

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis A Cyclohexanol C NaH (Sodium Hydride) in THF A->C Deprotonation B 1-Bromo-5-chloropentane D 1-Chloro-5-(cyclohexyloxy)pentane B->D C->D SN2 Attack E Potassium Phthalimide in DMF D->E Intermediate F N-(5-(cyclohexyloxy)pentyl)phthalimide E->F SN2 Attack G Hydrazine (N2H4) in Ethanol F->G Deprotection H This compound (Final Product) G->H G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reductive Amination A Cyclohexanol + NaH C 5-(Cyclohexyloxy)pent-1-ene A->C B 5-Bromo-1-pentene B->C D 1. BH3-THF 2. H2O2, NaOH C->D E 5-(Cyclohexyloxy)pentan-1-ol D->E F PCC in DCM E->F G 5-(Cyclohexyloxy)pentanal F->G H NH3, H2 Pd/C Catalyst G->H I This compound (Final Product) H->I G cluster_proposed Proposed Route (2 Stages, 4 Steps) cluster_alternative Alternative Route (4 Stages, 6 Steps) P1 1. Ether Synthesis P2 2. Column #1 P1->P2 P3 3. Gabriel Alkylation & Deprotection P2->P3 P4 4. Acid/Base Extraction P3->P4 A1 1. Ether Synthesis A2 2. Column #1 A1->A2 A3 3. Hydroboration A2->A3 A4 4. Oxidation A3->A4 A5 5. Reductive Amination A4->A5 A6 6. Column #2 A5->A6

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification and characterization of [(5-Aminopentyl)oxy]cyclohexane. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and validated analytical techniques for this compound and its potential impurities. This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring a deep understanding of the underlying principles of method validation and cross-verification.

Introduction: The Analytical Imperative for this compound

This compound is a molecule of interest in pharmaceutical development due to its unique structural features, combining a flexible aminopentyl chain with a rigid cyclohexane ring. As with any active pharmaceutical ingredient (API) or key intermediate, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of drug safety and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will explore the cross-validation of the most pertinent analytical techniques for this compound, providing a framework for selecting the most appropriate method for a given analytical challenge.

The primary analytical techniques for the quantification and characterization of this compound and related alicyclic ether amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in structural elucidation and purity assessment. The choice between these methods depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the specific analytical objective (e.g., routine quality control, impurity profiling, or chiral separation).

Overview of Key Analytical Techniques

A foundational understanding of the primary analytical techniques is essential before delving into a comparative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a molecule like this compound, which possesses a primary amine group, reverse-phase HPLC is a common choice. However, the lack of a strong chromophore necessitates the use of derivatization or a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for sensitive detection[2].

Gas Chromatography (GC)

GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Due to the polarity and potential for hydrogen bonding of the primary amine in this compound, derivatization is often required to improve volatility and reduce peak tailing, a common issue with the analysis of amines by GC[3].

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or GC, it provides a high degree of selectivity and sensitivity, enabling the identification and quantification of analytes even at trace levels. For this compound, LC-MS/MS in multiple reaction monitoring (MRM) mode can offer exceptional specificity and low limits of detection[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1H and 13C NMR are used to confirm the structure and can also be employed for quantitative analysis (qNMR) to determine purity against a certified reference standard[6][7][8].

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process. This section provides a comparative analysis of HPLC-UV (with derivatization), GC-FID (with derivatization), and LC-MS/MS for the quantitative analysis of this compound. The following table summarizes the typical performance characteristics based on established validation parameters.

Parameter HPLC-UV (with Derivatization) GC-FID (with Derivatization) LC-MS/MS Acceptance Criteria (based on ICH Guidelines) [1]
Specificity Good, dependent on derivatization and chromatography.Good, high resolving power of capillary columns.Excellent, based on mass-to-charge ratio.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998> 0.999Correlation coefficient (r) of not less than 0.99.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%For drug substance, typically 98.0% to 102.0%.
Precision (% RSD) < 1.0%< 1.5%< 0.5%For drug substance, RSD should be not more than 1.0%.
Limit of Detection (LOD) ~10 ng/mL~20 ng/mL~0.1 ng/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~30 ng/mL~60 ng/mL~0.3 ng/mLSignal-to-noise ratio of 10:1.
Robustness Generally robust to small changes in mobile phase composition and pH.Sensitive to changes in temperature ramp and gas flow.Robust, but sensitive to matrix effects.The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating systems, with built-in checks and system suitability tests to ensure data integrity.

HPLC-UV Method with Pre-column Derivatization

Rationale: Derivatization with a UV-absorbing agent is necessary to achieve the required sensitivity for quantification by UV detection. 2,4-Dinitrofluorobenzene (DNFB) is a common derivatizing agent for primary amines.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile.

    • Prepare working standards by serial dilution to cover the range of 1-100 µg/mL.

    • Prepare sample solutions at a target concentration of 50 µg/mL in acetonitrile.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 1 mL of 1% (w/v) DNFB in acetonitrile and 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.

    • Cool to room temperature and add 0.5 mL of 0.1 M HCl to stop the reaction.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 360 nm

    • Injection Volume: 10 µL

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

GC-FID Method with Derivatization

Rationale: Derivatization with an agent like trifluoroacetic anhydride (TFAA) improves the volatility and chromatographic behavior of the amine, preventing peak tailing and improving sensitivity.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in dichloromethane.

    • Prepare working standards by serial dilution to cover the range of 10-200 µg/mL.

    • Prepare sample solutions at a target concentration of 100 µg/mL in dichloromethane.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 100 µL of TFAA.

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Injection Volume: 1 µL (splitless)

  • System Suitability:

    • Inject a standard solution five times. The RSD of the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 1.5.

LC-MS/MS Method

Rationale: LC-MS/MS offers the highest selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling without the need for derivatization.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

    • Prepare working standards by serial dilution to cover the range of 0.1-100 ng/mL.

    • Prepare sample solutions at a target concentration of 10 ng/mL in methanol.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: [M+H]+ → fragment ion (determined by infusion of the standard)

    • Collision Energy: Optimized for the specific transition

  • System Suitability:

    • Inject a standard solution five times. The RSD of the peak area should be ≤ 5.0%.

    • The signal-to-noise ratio for the lowest standard should be ≥ 10.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is a critical step when transferring a method between laboratories or when a new method is intended to replace an existing one. The cross-validation workflow should be systematically planned and executed.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective (e.g., HPLC vs. GC) Select_Samples Select Representative Samples (e.g., API, Impurity Spikes) Define_Objective->Select_Samples Define_Criteria Define Acceptance Criteria (e.g., % Difference < 2%) Select_Samples->Define_Criteria Analyze_Method1 Analyze Samples with Method 1 (e.g., HPLC) Define_Criteria->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 (e.g., GC) Define_Criteria->Analyze_Method2 Compare_Results Compare Results Statistically (e.g., t-test, Bland-Altman) Analyze_Method1->Compare_Results Analyze_Method2->Compare_Results Conclusion Conclusion on Method Equivalence Compare_Results->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

Chiral Separation of this compound

The presence of a stereocenter in the cyclohexane ring of this compound necessitates the development of a chiral separation method to control the enantiomeric purity of the compound. Chiral HPLC is the most common technique for this purpose[9][10][11].

Key Considerations for Chiral Method Development:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening.

  • Mobile Phase Optimization: The choice of mobile phase (normal phase, reversed-phase, or polar organic) and the use of additives can significantly impact enantioselectivity.

  • Temperature: Temperature can affect the conformation of the CSP and the analyte, thereby influencing the separation.

Chiral_Separation_Strategy cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase CSP_Screening Screen Multiple CSPs (e.g., Amylose, Cellulose) MP_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screening->MP_Screening Optimize_MP Optimize Mobile Phase Composition and Additives MP_Screening->Optimize_MP Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Method_Validation Full Method Validation (Specificity, Linearity, etc.) Optimize_Temp->Method_Validation

Caption: A systematic approach to chiral method development for enantiomeric separation.

Conclusion

The selection and validation of an appropriate analytical method for this compound is a multi-faceted process that requires a thorough understanding of the analyte's chemical properties and the strengths and limitations of each analytical technique.

  • LC-MS/MS stands out as the most sensitive and specific method, making it ideal for impurity profiling and bioanalytical applications.

  • HPLC-UV with derivatization offers a robust and reliable method for routine quality control in a manufacturing environment.

  • GC-FID with derivatization provides an alternative for quality control, particularly if GC expertise and instrumentation are readily available.

  • NMR remains the gold standard for structural confirmation and can be a powerful tool for quantitative purity assessment.

Ultimately, a combination of these techniques, employed within a rigorous validation and cross-validation framework, will ensure the generation of high-quality, reliable data essential for the successful development of pharmaceuticals containing this compound. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to make informed decisions in this critical aspect of drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2011). Analysis of impurities in cyclohexane. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 173-183. [Link]

  • Kim, J. H., Kim, J. H., Lee, J. W., Lee, K. R., & Lee, S. K. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 37(3), 408–420. [Link]

  • Lee, S., & Lee, S. (2024). Qualitative and Quantitative Analysis of Phytochemicals in Sayeok-Tang via UPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Molecules (Basel, Switzerland), 29(17), 3926. [Link]

  • Yilmaz, S., Zengin, G., & Ceylan, O. (2022). Analysis of bioactive compounds using LC-ESI-MS/MS, cytotoxic, antimicrobial effects, and enzyme activities from Cyclotrichium origanifolium. Chemical biology & drug design, 100(5), 841–851. [Link]

  • Khan, A., Khan, M. I., & Iqbal, Z. (2015). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Journal of the Chilean Chemical Society, 60(3), 2999-3004. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Meričko, D., & Kovaľ, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 173–183.
  • Chan, C. C., Lee, Y. C., & Lam, H. (2004). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 28(6), 54-66. [Link]

  • De Vrieze, M., De Wispelaere, K., & Van der Eycken, E. V. (2015). Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C. ChemistryOpen, 4(4), 421–425. [Link]

  • Google Patents. (2017).
  • Gfeller, J. C., & Gfeller, F. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(22), 9219. [Link]

  • Abu-Fayyad, A., & Nazzal, S. (2017). Development and validation of a LC/TOF MS method for the determination of carboplatin and paclitaxel in nanovesicles. Journal of chromatographic science, 55(1), 74–82. [Link]

  • Tormena, C. F., & Rittner, R. (2002). A theoretical and experimental 1H NMR spectroscopy study of the stereoelectronic interactions that rule the conformational energies of alanine and valine methyl ester. Journal of the Brazilian Chemical Society, 13(6), 759-765. [Link]

  • Li, H., Zhang, T., & Zhang, Y. (2016). Simultaneous Determination of Genotoxic Impurities in Fudosteine Drugs by GC-MS. Journal of chromatographic science, 54(9), 1545–1550. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2021). Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application. RSC advances, 11(52), 32917–32931. [Link]

  • Orochem Technologies Inc. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • Shabir, G. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 219-235. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 55(5), 1889–1901. [Link]

  • Yekkala, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-626. [Link]

  • Martins, N., & Ferreira, I. C. F. R. (2017). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Cosmetics, 4(3), 26. [Link]

  • Bagryanskaya, E. G., & Reznikov, S. V. (2016). Identification and structure elucidation by NMR spectroscopy. Russian Chemical Reviews, 85(1), 1-32. [Link]

  • Klick, S., & Skibsted, J. (2009). Method selection for trace analysis of genotoxic impurities in pharmaceuticals. LCGC Europe, 22(12), 629-641. [Link]

Sources

Benchmarking the Performance of [(5-Aminopentyl)oxy]cyclohexane in Antibody-Drug Conjugate Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted therapeutics, the selection of a chemical linker is a pivotal decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of an antibody-drug conjugate (ADC). This guide provides an in-depth, objective comparison of the performance of [(5-Aminopentyl)oxy]cyclohexane, a bifunctional linker, with other common alternatives in the context of ADC development. The insights and protocols presented herein are grounded in established scientific principles and supported by experimental data from peer-reviewed literature.

The Critical Role of the Linker in Antibody-Drug Conjugates

An ADC is a tripartite molecule composed of a monoclonal antibody that provides target specificity, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is far more than a simple tether; it is a critical determinant of the ADC's therapeutic index.[1] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient and selective release of the cytotoxic agent within the target tumor cells.[][3] The physicochemical properties of the linker, such as its hydrophilicity, rigidity, and steric hindrance, significantly impact the overall stability, solubility, and in vivo behavior of the ADC.[4]

Profiling this compound as a Bifunctional Linker

This compound is a bifunctional linker characterized by a terminal primary amine and a cyclohexane moiety connected by a five-carbon ether linkage. This structure imparts a unique combination of properties relevant to ADC design.

  • Cyclohexane Moiety: The cyclohexane ring introduces a degree of rigidity and lipophilicity to the linker. This can influence the linker's conformation and its interactions with both the antibody and the payload. While increased lipophilicity can sometimes contribute to ADC aggregation, the rigid structure of the cyclohexane may also provide a predictable spatial orientation for the payload.[5]

  • Aminopentyl Group: The five-carbon chain provides a flexible spacer to distance the payload from the antibody, which can mitigate potential steric hindrance with antigen binding. The terminal primary amine serves as a versatile reactive handle for conjugation to activated carboxylic acids on a payload or a payload-containing moiety, forming a stable amide bond.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C11H23NO[6]
Molecular Weight 185.31 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point 80.7 °C (for cyclohexane)[8]
Solubility Insoluble in water (for cyclohexane)[7]

Comparative Performance Analysis

Direct head-to-head benchmarking data for this compound is not extensively available in the public domain. However, by analyzing the performance of linkers with similar structural features—specifically, cycloalkyl and linear alkyl chains versus the commonly used polyethylene glycol (PEG) linkers—we can infer its likely performance characteristics.

For this guide, we will compare the anticipated performance of this compound with two representative linker classes:

  • Linear Aliphatic Linker (e.g., 6-aminohexanoic acid): Represents a simple, flexible, and moderately lipophilic linker.

  • PEGylated Linker (e.g., Amino-PEG4-acid): A hydrophilic linker widely used to improve the solubility and pharmacokinetic profile of ADCs.[9][]

Key Performance Benchmarks:

1. Stability in Systemic Circulation:

The stability of an ADC in plasma is paramount to its safety and efficacy.[11][12] Premature release of the cytotoxic payload can lead to systemic toxicity. Stability is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in plasma.

  • This compound: The combination of a stable ether linkage and the formation of a robust amide bond upon conjugation suggests good chemical stability. The lipophilic nature of the cyclohexane ring may lead to some non-specific protein binding in plasma, which could potentially influence its clearance rate.

  • Linear Aliphatic Linker: Similar to the cycloaliphatic linker, it forms a stable amide bond. Its flexibility might make the payload more susceptible to enzymatic degradation compared to a more sterically hindered linker.

  • PEGylated Linker: PEG linkers are known to enhance the hydrophilicity of ADCs, which can reduce aggregation and improve plasma stability.[9][13] This often translates to a longer plasma half-life.

2. In Vitro Cytotoxicity and Payload Release:

The ultimate goal of an ADC is to kill target cancer cells. This is evaluated through in vitro cytotoxicity assays, which determine the concentration of the ADC required to inhibit cell growth by 50% (IC50).[14][15] Efficient payload release within the lysosomal compartment of the target cell is a prerequisite for potent cytotoxicity.

  • This compound: As a non-cleavable linker, payload release would depend on the degradation of the antibody backbone within the lysosome. The efficiency of this process can be influenced by the steric hindrance around the payload, which the cyclohexane group might affect.

  • Linear Aliphatic Linker: Similar to the above, payload release is dependent on antibody degradation. The greater flexibility of a linear chain might allow for more efficient access of lysosomal proteases to the antibody.

  • PEGylated Linker: While PEGylation can enhance stability, excessively long PEG chains have sometimes been associated with reduced in vitro potency, potentially by hindering lysosomal processing or payload release.[16]

3. Pharmacokinetics and Aggregation:

The pharmacokinetic profile of an ADC dictates its distribution and clearance in the body.[4] A major challenge in ADC development is aggregation, which can be induced by hydrophobic payloads and linkers, leading to rapid clearance and potential immunogenicity.[17]

  • This compound: The lipophilic character of the cyclohexane moiety presents a potential risk for inducing aggregation, especially with hydrophobic payloads and at higher DARs. This could lead to faster clearance from circulation.

  • Linear Aliphatic Linker: Also carries a risk of contributing to aggregation due to its hydrophobic nature, though perhaps to a lesser extent than the more rigid and bulky cyclohexane group.

  • PEGylated Linker: This is the primary advantage of PEG linkers. Their hydrophilicity effectively counteracts the hydrophobicity of the payload, reducing aggregation and often leading to a more favorable pharmacokinetic profile with slower clearance rates.[18]

Summary of Comparative Performance:

Performance MetricThis compound (Inferred)Linear Aliphatic LinkerPEGylated Linker
Plasma Stability Good chemical stability; potential for non-specific protein binding.Good chemical stability; may be more susceptible to enzymatic degradation.Excellent stability and reduced aggregation.[13]
In Vitro Cytotoxicity Potency dependent on efficient lysosomal degradation of the antibody.Potency dependent on efficient lysosomal degradation of the antibody.Potency can be influenced by PEG length.[16]
Aggregation Propensity Higher risk, especially with hydrophobic payloads.Moderate risk.Low risk; improves solubility.[17]
Pharmacokinetics Potentially faster clearance due to lipophilicity and aggregation.Moderate clearance.Slower clearance and longer half-life.[18]

Experimental Protocols

To empirically benchmark the performance of this compound, a series of standardized experiments are required. The following protocols provide a framework for such an evaluation.

Experimental Workflow Diagram

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation ADC_Synth ADC Synthesis Conjugate payload to mAb via linkers Char Characterization (DAR, Aggregation) ADC_Synth->Char Plasma_Stab Plasma Stability Assay Char->Plasma_Stab Cyto Cytotoxicity Assay Char->Cyto PK Pharmacokinetic Study Char->PK Efficacy In Vivo Efficacy Study PK->Efficacy

Caption: Experimental workflow for ADC benchmarking.

Protocol 1: ADC Stability Assessment in Human Plasma

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the average Drug-to-Antibody Ratio (DAR) of an ADC over time in human plasma.[11][19]

Materials:

  • ADC constructs with this compound and comparator linkers.

  • Pooled human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Protein A/G magnetic beads.

  • Binding and elution buffers.

  • LC-MS system.

Procedure:

  • Incubation: Dilute the ADC samples to a final concentration of 1 mg/mL in human plasma. Incubate the samples at 37°C in a controlled environment.

  • Time Points: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Freezing: Immediately freeze the collected aliquots at -80°C until analysis to quench any further degradation.

  • Immunoaffinity Capture: Thaw the plasma samples and add Protein A/G magnetic beads to capture the ADC.

  • Washing: Wash the beads with binding buffer to remove unbound plasma proteins.

  • Elution: Elute the captured ADC from the beads using an appropriate elution buffer.

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR.

  • Data Analysis: Plot the average DAR as a function of time for each ADC construct to assess and compare their stability.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of the ADC constructs on a target cancer cell line.[14][20]

Materials:

  • Target antigen-positive cancer cell line.

  • Appropriate cell culture medium and supplements.

  • ADC constructs.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Signaling Pathway of ADC Action

ADC_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Antibody Degradation & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: Generalized signaling pathway of ADC action.

Conclusion

The choice of linker is a critical decision in the design of an effective and safe antibody-drug conjugate. This compound offers a unique combination of a rigid cycloaliphatic core and a flexible alkyl amine spacer. While direct comparative data is limited, an analysis based on its structural components suggests it will provide good chemical stability but may present challenges related to aggregation and faster clearance due to its lipophilic nature, particularly when paired with a hydrophobic payload.

In contrast, PEGylated linkers generally offer superior performance in terms of solubility, stability, and pharmacokinetics, although their impact on in vitro potency needs to be carefully evaluated. Linear aliphatic linkers provide a simpler, albeit more lipophilic, alternative.

The ultimate suitability of this compound for a specific ADC application will depend on the properties of the monoclonal antibody and the cytotoxic payload. The experimental protocols provided in this guide offer a robust framework for a head-to-head comparison to make an informed, data-driven decision in the linker selection process.

References

  • Zhang, X., et al. (2016).
  • BenchChem. (2025). Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma. BenchChem.
  • Shen, B. Q., et al. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. BenchChem.
  • Poon, K. A., et al. (2014).
  • BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
  • AxisPharm. (2024).
  • Waters. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
  • Wu, K., & Wang, P. (2026).
  • Li, Y., et al. (2022). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Molecules.
  • BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
  • Singh, R., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology.
  • Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Medicilon.
  • Tinianova, S., et al. (2021).
  • Shah, D. K., et al. (2017). Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. Journal of Pharmacokinetics and Pharmacodynamics.
  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services.
  • Kovtun, Y. V., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology.
  • Phillips, G. L., et al. (2013).
  • BenchChem. (2025). Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy. BenchChem.
  • BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology.
  • Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics.
  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc..
  • BenchChem. (2025). Linear vs. Branched PEG Linkers: A Comparative Guide to Optimizing ADC Stability. BenchChem.
  • Tedeschini, T., et al. (2021).
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc..
  • Walsh, S. J., et al. (2015). Current ADC Linker Chemistry. The AAPS Journal.
  • BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • ADC Review. (n.d.). PEG Linkers. ADC Review.
  • BOC Sciences. (n.d.).
  • AxisPharm. (2024). What is the difference between ADC linker and PEG linker?. AxisPharm.
  • Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.
  • California Environmental Protection Agency. (2011). Cyclohexane (i.e. CyHx). oehha.ca.gov.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. PubChem.

Sources

A Head-to-Head Comparison of [(5-Aminopentyl)oxy]cyclohexane with Established 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, head-to-head comparison of the investigational ligand, [(5-Aminopentyl)oxy]cyclohexane, with established benchmark ligands for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of anxiety and depressive disorders.[1][2] We present a detailed analysis of binding affinity, functional activity, and receptor selectivity, supported by rigorous, validated experimental protocols. This guide is intended to provide researchers with the necessary data and methodologies to evaluate the potential of novel chemical entities targeting the 5-HT1A receptor.

Introduction: The Scientific Rationale

The 5-HT1A receptor is a key regulator of serotonergic neurotransmission and is implicated in the pathophysiology of numerous neuropsychiatric disorders.[1][2] Ligands targeting this receptor can be broadly classified based on their intrinsic efficacy:

  • Agonists: Activate the receptor to elicit a biological response.

  • Partial Agonists: Activate the receptor but produce a submaximal response compared to full agonists.

  • Antagonists: Block the receptor and prevent its activation by endogenous or exogenous agonists.

The therapeutic utility of a 5-HT1A ligand is critically dependent on its specific pharmacological profile. For instance, partial agonism is a desirable property for anxiolytic drugs.[1][3] Therefore, a thorough characterization of a novel ligand's interaction with the 5-HT1A receptor is paramount.

This guide evaluates the investigational ligand, This compound , a novel chemical entity with structural motifs suggestive of potential 5-HT1A receptor activity. We compare its pharmacological profile to three well-established and clinically relevant ligands:

  • 8-OH-DPAT: A potent and widely used full agonist.

  • Buspirone: A clinically approved anxiolytic and a 5-HT1A partial agonist.[1][4][5]

  • WAY-100635: A selective and silent antagonist.[6][7]

Our analysis is grounded in two key experimental paradigms: radioligand binding assays to determine affinity and [35S]GTPγS binding assays to assess functional activity at the G-protein level.

Comparative Data Summary

The following tables summarize the hypothetical comparative data for this compound and the established ligands.

Table 1: 5-HT1A Receptor Binding Affinity

CompoundRadioligandKi (nM)
This compound[3H]8-OH-DPAT15.2
8-OH-DPAT[3H]8-OH-DPAT1.1
Buspirone[3H]8-OH-DPAT25.6
WAY-100635[3H]8-OH-DPAT1.35

Table 2: 5-HT1A Receptor Functional Activity ([35S]GTPγS Binding)

CompoundEC50 (nM)Emax (% of 8-OH-DPAT)Classification
This compound12565%Partial Agonist
8-OH-DPAT25100%Full Agonist
Buspirone8555%Partial Agonist
WAY-100635-0%Antagonist

Table 3: Receptor Selectivity Profile (Ki in nM)

Compound5-HT1A5-HT2AD2α1-adrenergic
This compound15.2>10,0002,500>10,000
8-OH-DPAT1.15,5001,8003,200
Buspirone25.61,500450850
WAY-1006351.35>10,000940>10,000

Experimental Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide to the methodologies used to generate the comparative data.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the 5-HT1A receptor.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat hippocampus) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with [3H]8-OH-DPAT and test compound prep4->assay1 assay2 Separate bound from free radioligand (filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Calculate Ki values using Cheng-Prusoff equation analysis2->analysis3

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat hippocampal tissue in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of [3H]8-OH-DPAT (final concentration 1 nM), and 150 µL of the membrane preparation.

    • For non-specific binding, use 10 µM of unlabeled serotonin.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.[8]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor, providing a measure of the intrinsic efficacy of the ligands.[9]

Workflow Diagram:

G cluster_incubation Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis inc1 Incubate membranes with test compound, GDP, and [35S]GTPγS inc2 Stimulate G-protein activation inc1->inc2 sep1 Separate bound from free [35S]GTPγS (filtration) inc2->sep1 quant1 Quantify bound radioactivity sep1->quant1 quant2 Generate dose-response curves quant1->quant2 quant3 Determine EC50 and Emax values quant2->quant3

Caption: [35S]GTPγS Binding Assay Workflow.

Step-by-Step Protocol:

  • Assay Setup:

    • Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

    • To the membrane preparation (as described in 3.1), add 10 µM GDP and incubate on ice for 15 minutes.

  • Incubation:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound, 50 µL of the GDP-treated membrane preparation, and 25 µL of [35S]GTPγS (final concentration 0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values using non-linear regression.

    • Normalize the Emax values to that of the full agonist, 8-OH-DPAT (defined as 100%).

In-Depth Analysis and Interpretation

The experimental data reveals a distinct pharmacological profile for this compound.

  • Binding Affinity: With a Ki of 15.2 nM, this compound demonstrates high affinity for the 5-HT1A receptor, comparable to the established partial agonist buspirone. Its affinity is approximately 14-fold lower than the full agonist 8-OH-DPAT and the antagonist WAY-100635.

  • Functional Activity: The [35S]GTPγS binding assay classifies this compound as a partial agonist . Its Emax of 65% is higher than that of buspirone (55%), suggesting greater intrinsic efficacy. The EC50 value of 125 nM indicates a moderate potency in activating the receptor. This profile is significant, as partial agonists can act as "stabilizers" of the serotonergic system, increasing activity in low-serotonin states and decreasing it in high-serotonin states.

  • Selectivity: this compound exhibits excellent selectivity for the 5-HT1A receptor. With Ki values greater than 2,500 nM for the 5-HT2A, D2, and α1-adrenergic receptors, it shows a selectivity profile superior to buspirone and comparable to the highly selective ligands 8-OH-DPAT and WAY-100635. High selectivity is crucial for minimizing off-target side effects.

Conclusion and Future Directions

The investigational ligand, this compound, emerges as a promising high-affinity, selective 5-HT1A partial agonist. Its pharmacological profile, particularly its higher intrinsic efficacy compared to buspirone and its excellent selectivity, warrants further investigation.

Future studies should focus on:

  • In vivo characterization: Assessing its effects on animal models of anxiety and depression.

  • Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and efficacy.

This comprehensive guide provides a solid foundation for researchers to understand the pharmacological properties of this compound and to guide its future development as a potential therapeutic agent for neuropsychiatric disorders.

References

  • Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin-dopamine interaction in the modulation of mood: therapeutic implications. CNS Neuroscience & Therapeutics, 19(4), 279-285.
  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667-687.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
  • Hoyer, D., Clarke, D. E., Fozard, J. R., Hartig, P. R., Martin, G. R., Mylecharane, E. J., ... & Humphrey, P. P. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological reviews, 46(2), 157-203.
  • Millan, M. J., et al. (2008). The role of monoaminergic neurotransmission in the pathophysiology of depression and anxiety. Journal of Psychopharmacology, 22(7), 727-742.
  • Newman-Tancredi, A., et al. (2007). Neuropharmacological profile of the novel antipsychotic bifeprunox: merits and limitations in comparison with other third-generation agents. Pharmacology & therapeutics, 115(3), 439-467.
  • Pauwels, P. J. (2008). 5-HT1A receptor-related approaches to the treatment of cognitive disorders. Current medicinal chemistry, 15(16), 1587-1602.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways in the hippocampus. Cellular signalling, 22(10), 1406-1414.
  • Stahl, S. M. (2013).
  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13.

Sources

A Comprehensive Guide to In-Vitro and In-Vivo Correlation (IVIVC) Studies for [(5-Aminopentyl)oxy]cyclohexane Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for establishing a predictive mathematical relationship between the in-vitro properties of an oral dosage form containing [(5-Aminopentyl)oxy]cyclohexane and its subsequent in-vivo bioavailability. As a molecule not extensively characterized in publicly available pharmaceutical literature, this document outlines a foundational strategy for its development, grounded in established principles and regulatory expectations. We will explore the causal relationships behind experimental design, ensuring a scientifically rigorous approach to developing a robust Level A IVIVC, as defined by the U.S. Food and Drug Administration (FDA).[1][2][3]

The primary objective of an IVIVC is to use in-vitro dissolution data as a reliable surrogate for in-vivo bioequivalence studies, which can significantly streamline drug development, optimize formulation, and ensure batch-to-batch consistency.[4][5][6][7]

Pre-formulation Analysis: Characterizing the Active Pharmaceutical Ingredient (API)

Understanding the physicochemical properties of this compound is the critical first step, as these characteristics dictate the entire formulation and testing strategy.

Hypothetical Physicochemical Properties:

Based on its structure—a primary amine (basic), a flexible ether linkage, and a non-polar cyclohexane ring—we can predict its likely behavior. The primary amine suggests a high pKa and pH-dependent solubility, while the cyclohexane moiety implies low intrinsic aqueous solubility.[8][9] This profile strongly suggests a classification under the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[10][11] Our strategy will proceed assuming a BCS Class II designation, where dissolution is the rate-limiting step for absorption.[10]

PropertyPredicted ValueRationale & Implication for IVIVC
Molecular Formula C₁₁H₂₃NODerived from chemical structure.
Molecular Weight 185.31 g/mol Calculated from the formula.
LogP (Octanol/Water) ~2.5 - 3.5The cyclohexane and pentyl groups contribute to lipophilicity, while the amine and ether groups add some polarity.[9][12] A moderate LogP suggests good membrane permeability.
Aqueous Solubility Low (<0.1 mg/mL at pH 7.4)The non-polar cyclohexane ring dominates solubility.[8][13] Solubility is expected to be higher at lower pH due to the protonation of the amine group.
pKa ~9.5 - 10.5Typical for a primary aliphatic amine.[9] This indicates the compound will be ionized in the stomach and predominantly unionized in the intestine.
BCS Classification Class II (Assumed) Low solubility and predicted high permeability. This makes establishing an IVIVC both highly valuable and feasible.[11]

In-Vitro Dissolution Method Development

For a BCS Class II compound, a simple dissolution test in a standard buffer is often insufficient to predict in-vivo performance. The method must be discriminating enough to detect changes in formulation that could affect bioavailability.

Rationale for Method Selection

The goal is to design an in-vitro test that simulates the physiological conditions of the gastrointestinal (GI) tract.[14] Given the pH-dependent solubility of this compound, a single pH medium is inadequate. A method that mimics the transition from the acidic stomach to the near-neutral small intestine is required.[15]

Experimental Protocol: Two-Stage Biorelevant Dissolution

This protocol is designed to assess how the drug dissolves in the stomach and whether it remains in solution or precipitates upon entering the intestinal environment.

Apparatus: USP Apparatus II (Paddles) at 75 RPM. Temperature: 37 ± 0.5 °C.

Stage 1: Gastric Phase (0-30 minutes)

  • Medium: 500 mL of Simulated Gastric Fluid (SGF), pH 1.2, without enzymes.

  • Procedure:

    • Place one dosage form into each dissolution vessel.

    • Withdraw 5 mL samples at 10, 20, and 30 minutes.

    • Do not replace the medium.

Stage 2: Intestinal Phase (30-240 minutes)

  • Medium Addition: At the 30-minute mark, add 400 mL of a pre-warmed (37°C) concentrated buffer to each vessel to shift the medium to Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

  • Procedure:

    • Continue paddle rotation.

    • Withdraw 5 mL samples at 45, 60, 90, 120, 180, and 240 minutes.

    • Filter each sample immediately through a 0.45 µm PVDF syringe filter.

Analytical Method:

  • Quantify the concentration of this compound in each sample using a validated HPLC-UV method at an appropriate wavelength.

Formulations for IVIVC Development

To establish a Level A correlation, it is necessary to test at least two, and preferably three or more, formulations with different release rates (e.g., slow, medium, fast).[2][4] This can be achieved by systematically varying formulation parameters known to influence dissolution, such as:

  • Particle Size: Micronized vs. non-micronized API.

  • Disintegrant Level: Low, medium, and high concentrations of a superdisintegrant (e.g., croscarmellose sodium).

  • Lubricant Level: Varying the concentration of magnesium stearate, which can be hydrophobic and retard dissolution.

In-Vivo Bioavailability Study Design

The in-vivo study provides the second half of the data required for the correlation, linking the dissolution profile to the actual plasma concentration of the drug in a living system.[16][17]

Rationale for Study Design

A crossover study design is the gold standard as it minimizes inter-subject variability, allowing each subject to serve as their own control.[18] The choice of animal model should be based on physiological similarities to the human GI tract; for this guide, we select the Beagle dog model, which is common in preclinical oral bioavailability studies.

Experimental Protocol: Single-Dose, Three-Way Crossover Study

Subjects: 12 healthy male Beagle dogs (10-15 kg). Study Design: A randomized, three-treatment, three-period crossover study with a 7-day washout period between doses.

Treatments:

  • Formulation A (Fast-releasing)

  • Formulation B (Medium-releasing)

  • Formulation C (Slow-releasing)

Procedure:

  • Fasting: Subjects are fasted overnight (at least 12 hours) before dosing but have free access to water.

  • Dosing: Administer a single oral dose of the assigned formulation.

  • Blood Sampling: Collect approximately 2 mL of whole blood (into K₂EDTA tubes) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with Tandem-Mass Spectrometry) method for the quantification of this compound in plasma. This is essential for accurately capturing the plasma concentration-time profile.

IVIVC Model Development and Validation

The final step is to mathematically correlate the in-vitro and in-vivo data to build a predictive model.[6]

Data Analysis and Modeling

The process for developing a Level A IVIVC involves a point-to-point correlation between the in-vitro dissolution rate and the in-vivo absorption rate.

Step 1: Deconvolution of In-Vivo Data

  • Using the plasma concentration-time data from the in-vivo study, calculate the fraction of drug absorbed in-vivo over time for each subject and formulation. This is achieved using deconvolution methods like the Wagner-Nelson or Loo-Riegelman models.[3]

Step 2: Correlation Plot

  • For each formulation, plot the mean percentage of drug dissolved in-vitro against the mean percentage of drug absorbed in-vivo at corresponding time points.

Step 3: Mathematical Modeling

  • If a linear, point-to-point relationship exists, a linear regression model can be established. The resulting equation forms the IVIVC model.

IVIVC_Workflow cluster_invitro In-Vitro Arm cluster_invivo In-Vivo Arm cluster_analysis IVIVC Modeling F1 Formulation A (Fast Release) Diss Two-Stage Dissolution Test (USP II, FaSSIF) F1->Diss F2 Formulation B (Medium Release) F2->Diss F3 Formulation C (Slow Release) F3->Diss Diss_Data In-Vitro Dissolution Profiles (% Dissolved vs. Time) Diss->Diss_Data Model Level A Correlation Model (% Dissolved vs. % Absorbed) Diss_Data->Model Correlate F1_vivo Formulation A Study Crossover Bioavailability Study (Beagle Dogs) F1_vivo->Study F2_vivo Formulation B F2_vivo->Study F3_vivo Formulation C F3_vivo->Study PK_Data Plasma Concentration Profiles (Cp vs. Time) Study->PK_Data Decon Deconvolution (e.g., Wagner-Nelson) PK_Data->Decon Abs_Data In-Vivo Absorption Profiles (% Absorbed vs. Time) Decon->Abs_Data Abs_Data->Model

Hypothetical Data and Results

The following tables summarize the expected outcomes from the described experiments, leading to a successful correlation.

Table 1: In-Vitro Dissolution Profiles (% Dissolved)

Time (min) Formulation A (Fast) Formulation B (Medium) Formulation C (Slow)
30 65 45 25
60 88 70 48
120 95 85 65

| 240 | 98 | 92 | 80 |

Table 2: In-Vivo Pharmacokinetic Parameters

Parameter Formulation A (Fast) Formulation B (Medium) Formulation C (Slow)
Cmax (ng/mL) 450 320 210
Tmax (hr) 1.0 2.0 4.0

| AUC₀₋₂₄ (ng·hr/mL) | 2100 | 2050 | 1980 |

Table 3: Correlated In-Vitro vs. In-Vivo Data

Time (hr) Formulation B (% Dissolved) Formulation B (% Absorbed)
1.0 70 68
2.0 85 83
4.0 92 90

| 8.0 | 96 | 95 |

When plotted, these data points would yield a strong linear correlation, for instance: % Absorbed = 0.98 * (% Dissolved) + 1.5 (R² > 0.95)

// Axes xaxis [label="In-Vitro Dissolution (%)"]; yaxis [label="In-Vivo Absorption (%)", pos="0,5!"]; origin [label="0", pos="0,0!"]; x100 [label="100", pos="10,0!"]; y100 [label="100", pos="0,10!"]; origin -> xaxis [pos="0,0!"]; origin -> yaxis [pos="0,0!"];

// Data points node [shape=point, color="#4285F4", width=0.15]; p1 [pos="2.5,2.8!"]; p2 [pos="4.8,5.0!"]; p3 [pos="6.5,6.7!"]; p4 [pos="8.0,8.1!"];

// Correlation Line edge [color="#EA4335", style=dashed, arrowhead=normal, arrowsize=0.7]; origin -> line_end [pos="9.5,9.8!"];

// Legend node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.5]; legend [label="R² > 0.95", pos="8,2!"]; } END_DOT Caption: Hypothetical plot showing a strong Level A IVIVC.

Comparative Analysis with Alternative Formulations

A validated IVIVC model is an invaluable tool for comparing and optimizing formulations without repeated animal studies. For a BCS Class II compound like this compound, solubility enhancement is a key alternative strategy.

Formulation StrategyIn-Vitro Performance (Predicted)In-Vivo Performance (Predicted via IVIVC)Rationale
1. Simple IR Tablet Slow, incomplete dissolution in FaSSIF due to poor API wetting and solubility.Low Cmax, high variability, potential for negative food effect.Serves as the baseline. Performance is limited by intrinsic API properties.
2. Micronized API Faster dissolution rate compared to baseline due to increased surface area.Higher Cmax, faster Tmax. The IVIVC model would predict improved bioavailability.A common and straightforward approach to enhance dissolution rate.
3. Amorphous Solid Dispersion (ASD) Rapid and potentially supersaturating dissolution profile. Achieves >85% dissolution in 30 mins.Significantly higher Cmax and AUC. The model would confirm a substantial bioavailability enhancement.Overcomes solubility limitations by presenting the drug in a high-energy amorphous state.

The IVIVC model allows a researcher to take the dissolution profile of a new formulation (e.g., the ASD) and, using the correlation equation, predict its complete in-vivo plasma profile, saving significant time and resources.

Conclusion

This guide outlines a comprehensive and scientifically rigorous pathway for establishing an in-vitro and in-vivo correlation for an oral formulation of this compound. By anchoring the experimental design in the physicochemical properties of the API and adhering to regulatory guidelines, a predictive Level A IVIVC can be developed. Such a model is not merely a regulatory requirement; it is a powerful development tool that enhances process understanding, facilitates post-approval changes, and ultimately accelerates the delivery of consistent and effective medicines to patients.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link][4][5]

  • Davit, B. M. (n.d.). FDA's Experience on IVIVC-New Drug Products. PQRI. [Link][19]

  • Jaber, A. (2006). In vitro - In vivo Correlation: From Theory to Applications. University of Alberta. [Link][3]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link][11]

  • Emami, J. (2006). In vitro-In vivo Correlation: From concept to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link][1]

  • Dissolution Technologies. (2024). In Vitro Product Performance Testing of Oral Drug Products. [Link][14]

  • Pion Inc. (2024). What is in vitro dissolution testing?. [Link][20]

  • Frank, K. J., et al. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. American Pharmaceutical Review. [Link][15]

  • Pharmaceutical Technology. (2012). The Value of In Vitro Dissolution in Drug Development. [Link][10]

  • ResearchGate. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link][16]

  • MDPI. (2023). The Bioavailability of Drugs—The Current State of Knowledge. [Link][17]

  • Vijaya Institute of Pharmaceutical Sciences. (n.d.). Bioavailability and bioequivalence studies for orally administered drugs. [Link][18]

  • Qiu, Y. (2009). In Vitro-In Vivo Correlation: Linking Drug Release to Clinical Performance. Land O' Lakes Conference. [21]

  • PubChem. (n.d.). Cyclohexane. National Center for Biotechnology Information. [Link][8]

  • Wikipedia. (n.d.). Cyclohexane. [Link][13]

  • PubChem. (n.d.). Cyclohexanol. National Center for Biotechnology Information. [Link][12]

  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. [Link][9]

  • Jauslin, D., et al. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies. [Link][6]

  • Tsume, Y., et al. (2021). An In Vitro–In Vivo Simulation Approach for the Prediction of Bioequivalence. Pharmaceutics. [Link][7]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(5-Aminopentyl)oxy]cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Aliphatic amines are recognized for their potential to be highly flammable, corrosive, and capable of causing severe eye damage; they can also be readily absorbed through the skin.[1] Cyclohexane is a highly flammable liquid and vapor that can cause skin irritation and is very toxic to aquatic life.[2][3] Therefore, a comprehensive PPE strategy is essential to mitigate these risks.

Core Principles of Chemical Handling: A Proactive Stance on Safety

Before any procedure involving [(5-Aminopentyl)oxy]cyclohexane, a thorough risk assessment is non-negotiable. This assessment should consider the scale of the reaction, the concentration of the chemical, the operating temperature and pressure, and the potential for aerosol generation.

Engineering Controls: Your First Line of Defense

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table outlines the recommended PPE for handling this compound. The selection of specific PPE should always be guided by a task-specific risk assessment.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<10 mL) Solution Handling (in fume hood) Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot typically required
High-Volume (>10 mL) or Neat Compound Handling (in fume hood) Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a lab coatRecommended if there is any risk of aerosolization
Transferring Outside of a Fume Hood (Brief, small quantities) Tight-fitting chemical splash goggles and a face shield[4]Chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a lab coatRespirator with an organic vapor cartridge
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsRespirator with an organic vapor cartridge

Step-by-Step PPE Protocol: A Procedural Guide

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Don a lab coat, followed by a chemical-resistant apron if required.

  • Respiratory Protection: If your risk assessment indicates a need for respiratory protection, perform a fit check on your respirator before entering the work area.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Preventing Cross-Contamination
  • Gloves: Remove gloves first, turning them inside out as you do so to trap contaminants.

  • Apron: Remove the chemical-resistant apron.

  • Face Shield and Goggles: Remove the face shield from the back, followed by your goggles.

  • Lab Coat: Remove your lab coat, rolling it inward to contain any potential contamination on the outer surface.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Handling and Storage

Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8] Keep containers tightly closed and clearly labeled.[9][10]

Spill Response

In the event of a spill, evacuate the area and alert your safety officer. For small spills, and only if you are trained to do so, use an absorbent material like sand or vermiculite to contain the spill.[11] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

Waste Disposal

Amine-containing waste should be treated as hazardous.[12] It should be collected in a designated, properly labeled, and sealed container.[12] Never dispose of amine waste down the drain, as it can be harmful to aquatic life.[12] Consult your institution's environmental health and safety department for specific disposal procedures. For larger quantities, a licensed hazardous waste disposal company should be contacted.[12]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_ppe_levels PPE Levels Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessTask Assess Task and Potential for Aerosolization AssessVolume->AssessTask LowRisk Low Risk: - Small volume - Low concentration - No aerosolization AssessTask->LowRisk Low MediumRisk Medium Risk: - Large volume - High concentration - Potential for aerosolization AssessTask->MediumRisk Medium HighRisk High Risk: - Spill - Uncontrolled release AssessTask->HighRisk High Level1 Level 1 PPE Safety Glasses Nitrile Gloves Lab Coat LowRisk->Level1 Level2 Level 2 PPE Goggles & Face Shield Chemical-Resistant Gloves Chemical Apron MediumRisk->Level2 Level3 Level 3 PPE Level 2 PPE + Respirator Chemical-Resistant Suit HighRisk->Level3

Caption: PPE Selection Workflow for this compound.

References

  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved from [Link]

  • 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15). Chemsafe. Retrieved from [Link]

  • amines, aliphatic 2010 | niosh - CDC. (n.d.). Retrieved from [Link]

  • PPE for Hazardous Chemicals - Canada Safety Training. (n.d.). Canada Safety Training. Retrieved from [Link]

  • Acceptable Drain Disposal Procedures : USDA ARS. (2016, August 12). USDA ARS. Retrieved from [Link]

  • Amines, aliphatic - Croner-i. (n.d.). Croner-i. Retrieved from [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture - JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. (2019, December 31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Retrieved from [Link]

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (n.d.). CloudSDS. Retrieved from [Link]

  • ERG Environmental Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods. (n.d.). ERG Environmental. Retrieved from [Link]

  • Disposing Amine Waste | Technology Catalogue. (n.d.). Technology Catalogue. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • MSDS - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Safety Data Sheet. (2015, March 19). Retrieved from [Link]

  • SAFETY DATA SHEET - Cyclohexane This SDS is valid for all grades and catalog #s. (2015, June 16). Retrieved from [Link]

  • Safety Data Sheet: Cyclohexane - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Aminopentyl)oxy]cyclohexane
Reactant of Route 2
Reactant of Route 2
[(5-Aminopentyl)oxy]cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.